Product packaging for 1-Boc-3-(methoxy)azetidine(Cat. No.:CAS No. 429669-07-8)

1-Boc-3-(methoxy)azetidine

Cat. No.: B1322773
CAS No.: 429669-07-8
M. Wt: 187.24 g/mol
InChI Key: ZENIBVFXWKRVMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Boc-3-(methoxy)azetidine is a useful research compound. Its molecular formula is C9H17NO3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO3 B1322773 1-Boc-3-(methoxy)azetidine CAS No. 429669-07-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-methoxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)10-5-7(6-10)12-4/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENIBVFXWKRVMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623765
Record name tert-Butyl 3-methoxyazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

429669-07-8
Record name tert-Butyl 3-methoxyazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 1-Boc-3-methoxyazetidine from 3-hydroxyazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-Boc-3-methoxyazetidine from its precursor, 3-hydroxyazetidine. The document details the necessary chemical transformations, including the protection of the azetidine nitrogen and the subsequent O-methylation of the hydroxyl group. This synthesis is a key step in the preparation of various substituted azetidine building blocks used in medicinal chemistry.

Core Synthesis Pathway

The primary route for the synthesis of 1-Boc-3-methoxyazetidine involves a two-step process starting from 3-hydroxyazetidine. The first step is the protection of the secondary amine of the azetidine ring with a tert-butoxycarbonyl (Boc) group. This is followed by the O-methylation of the hydroxyl group to yield the desired product.

Step 1: N-Boc Protection of 3-Hydroxyazetidine

The initial step involves the reaction of 3-hydroxyazetidine with di-tert-butyl dicarbonate (Boc)₂O to protect the nitrogen atom. This reaction is typically carried out in a suitable solvent and at room temperature.

Step 2: O-Methylation of 1-Boc-3-hydroxyazetidine

The crucial O-methylation is achieved by treating 1-Boc-3-hydroxyazetidine with a strong base, such as sodium hydride, to deprotonate the hydroxyl group, followed by the addition of a methylating agent like iodomethane.[1] This Williamson ether synthesis proceeds to furnish 1-Boc-3-methoxyazetidine.[1]

Experimental Protocols

Synthesis of 1-Boc-3-hydroxyazetidine

A general procedure for the Boc-protection of 3-hydroxyazetidine, starting from a precursor like 1-diphenylmethyl-3-hydroxyazetidine, involves catalytic hydrogenation to remove the diphenylmethyl group, followed by reaction with di-tert-butyl dicarbonate.[1] The resulting 1-tert-butoxycarbonyl-3-hydroxyazetidine is then purified by silica gel column chromatography.[1]

Synthesis of 1-Boc-3-methoxyazetidine

To a solution of 1-tert-butoxycarbonyl-3-hydroxyazetidine (2.5 g, 14.4 mmol) in dimethylformamide (125 ml), sodium hydride (55% oil dispersion) is added under ice bath conditions.[1] The mixture is stirred for 10 minutes in the ice bath and then for 30 minutes at room temperature.[1] Subsequently, iodomethane (1.79 ml, 28.8 mmol) is added while the reaction is cooled in an ice bath.[1] The reaction is stirred for an additional 10 minutes in the ice bath and then for 1 hour at room temperature.[1]

Upon completion, the reaction is quenched by the addition of a 10% aqueous acetic acid solution under an ice bath and stirred for 30 minutes.[1] The mixture is then partitioned between ethyl acetate and a 10% aqueous sodium chloride solution.[1] The organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1] The crude product is purified by silica gel column chromatography using a hexane:ethyl acetate (2:1) eluent to yield 1-tert-butoxycarbonyl-3-methoxyazetidine as a colorless oil.[1]

Data Presentation

ParameterValueReference
Starting Material1-Boc-3-hydroxyazetidine[1]
ReagentsSodium Hydride (55% in oil), Iodomethane[1]
SolventDimethylformamide (DMF)[1]
Reaction Temperature0 °C to Room Temperature[1]
Reaction Time1 hour 40 minutes[1]
Product1-Boc-3-methoxyazetidine[1]
Yield81%[1]
PurificationSilica Gel Column Chromatography[1]
¹H-NMR (400 MHz, CDCl₃)δ (ppm) 4.16-4.10 (1H, m), 4.09-4.03 (2H, m ), 3.82 (2H, dd, J = 10.2,4.4Hz), 3.28 (3H, s), 1.44 (9H, s)[1]

Visualizations

Reaction Workflow

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: N-Boc Protection cluster_intermediate Intermediate cluster_step2 Step 2: O-Methylation cluster_product Final Product 3-Hydroxyazetidine 3-Hydroxyazetidine node_step1 Protection with (Boc)₂O 3-Hydroxyazetidine->node_step1 1-Boc-3-hydroxyazetidine 1-Boc-3-hydroxyazetidine node_step1->1-Boc-3-hydroxyazetidine node_step2 1. NaH, DMF 2. CH₃I 1-Boc-3-hydroxyazetidine->node_step2 1-Boc-3-methoxyazetidine 1-Boc-3-methoxyazetidine node_step2->1-Boc-3-methoxyazetidine

Caption: Synthetic pathway for 1-Boc-3-methoxyazetidine.

References

An In-Depth Technical Guide to the NMR Spectral Analysis of 1-Boc-3-methoxyazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) data for 1-Boc-3-methoxyazetidine, a key building block in medicinal chemistry. This document outlines the spectral data, provides a comprehensive interpretation, and includes standardized experimental protocols for data acquisition.

Data Presentation: NMR Spectral Data

Table 1: ¹H NMR Data for 1-Boc-3-methoxyazetidine

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
4.16 - 4.10m-1HH-3
4.09 - 4.03m-2HH-2a, H-4a
3.82dd10.2, 4.42HH-2b, H-4b
3.28s-3HOCH₃
1.44s-9HC(CH₃)₃

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: Predicted ¹³C NMR Data for 1-Boc-3-methoxyazetidine

Predicted Chemical Shift (δ) ppmCarbon Assignment
156.9C=O (Boc)
79.5C (CH₃)₃ (Boc)
69.8C-3
55.7OC H₃
53.6C-2, C-4
28.5C(C H₃)₃ (Boc)

Note: This data is predicted and should be used as an estimation.

Spectral Analysis

The ¹H NMR spectrum of 1-Boc-3-methoxyazetidine shows five distinct signals. The most downfield signal, a multiplet between 4.16 and 4.10 ppm, is assigned to the proton at the C-3 position, which is deshielded by the adjacent methoxy group. The protons on the azetidine ring at positions C-2 and C-4 are diastereotopic, leading to complex splitting patterns. The multiplet between 4.09 and 4.03 ppm and the doublet of doublets at 3.82 ppm are assigned to these protons. The sharp singlet at 3.28 ppm corresponds to the three protons of the methoxy group. The upfield singlet at 1.44 ppm, integrating to nine protons, is characteristic of the tert-butyl group of the Boc protecting group.[1]

The predicted ¹³C NMR spectrum indicates the presence of six unique carbon environments. The carbonyl carbon of the Boc group is expected to be the most downfield signal. The quaternary carbon of the tert-butyl group and the C-3 carbon, which is bonded to the electronegative oxygen of the methoxy group, are also expected to appear downfield. The carbons of the azetidine ring at positions 2 and 4 are predicted to be in the mid-field region, followed by the methoxy carbon. The three equivalent methyl carbons of the Boc group are predicted to be the most upfield signal.

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for small molecules such as 1-Boc-3-methoxyazetidine.

Sample Preparation:

  • Weigh approximately 5-10 mg of 1-Boc-3-methoxyazetidine.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz NMR spectrometer

  • Pulse Program: Standard single-pulse sequence (zg30)

  • Temperature: 298 K

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 20 ppm (-5 to 15 ppm)

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz NMR spectrometer

  • Pulse Program: Proton-decoupled single-pulse sequence (zgpg30)

  • Temperature: 298 K

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 240 ppm (-20 to 220 ppm)

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H and ¹³C).

  • Integrate the signals in the ¹H spectrum.

Visualization of Workflow and Molecular Structure

Diagram 1: NMR Spectral Analysis Workflow

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Structure Elucidation Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent with TMS Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_1H Acquire 1H NMR Spectrum Transfer->Acquire_1H Acquire_13C Acquire 13C NMR Spectrum Transfer->Acquire_13C FT Fourier Transform Acquire_1H->FT Acquire_13C->FT Phase_Correct Phase Correction FT->Phase_Correct Baseline_Correct Baseline Correction Phase_Correct->Baseline_Correct Calibrate Chemical Shift Calibration Baseline_Correct->Calibrate Integrate Integration (1H) Calibrate->Integrate Assign_Signals Assign Signals Integrate->Assign_Signals Analyze_Coupling Analyze Coupling Constants Assign_Signals->Analyze_Coupling Correlate_Spectra Correlate 1H and 13C Spectra Analyze_Coupling->Correlate_Spectra Elucidate_Structure Elucidate/Confirm Structure Correlate_Spectra->Elucidate_Structure

References

Technical Guide: Physicochemical Properties of 1-Boc-3-methoxyazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-3-methoxyazetidine (tert-butyl 3-methoxyazetidine-1-carboxylate) is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid four-membered azetidine core, combined with the protective tert-butyloxycarbonyl (Boc) group and the methoxy functional group, makes it a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Boc-3-methoxyazetidine, details relevant experimental protocols, and explores its role as a structural motif in compounds targeting significant signaling pathways.

Core Physicochemical Properties

Quantitative data for 1-Boc-3-methoxyazetidine is limited, with some properties currently available only as computational predictions. The following tables summarize the available data.

Identifier Value Source
CAS Number 429669-07-8Chemical Abstracts Service
Molecular Formula C₉H₁₇NO₃---
Molecular Weight 187.24 g/mol Biosynth[1]
Appearance Colorless oil---
Property Value Type Source
Boiling Point 358.8 ± 42.0 °C at 760 mmHgPredictedChem-Space[2]
Density 1.06 ± 0.1 g/cm³PredictedChemBK[3]
Melting Point Not available------
Solubility No experimental data available. Likely soluble in common organic solvents such as methanol, ethanol, DMSO, and ethyl acetate.Inferred---

Spectroscopic Data

The identity of 1-Boc-3-methoxyazetidine can be confirmed by its 1H NMR spectrum.

Technique Data Source
¹H NMR Spectrum availableChemicalBook[4]

Role in Drug Discovery and Signaling Pathways

While 1-Boc-3-methoxyazetidine is primarily a synthetic intermediate, the azetidine scaffold it contains is a key feature in a variety of pharmacologically active compounds.[5][6][7] Notably, azetidine derivatives have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[8][9][10][11] The STAT3 pathway is a critical mediator of gene expression involved in cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers.

The following diagram illustrates the general role of azetidine-containing compounds in the inhibition of the STAT3 signaling pathway.

STAT3_Inhibition_by_Azetidine_Derivatives General Role of Azetidine Derivatives in STAT3 Pathway Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3_inactive Inactive STAT3 JAK->STAT3_inactive Phosphorylation STAT3_active Active STAT3 Dimer STAT3_inactive->STAT3_active Dimerization DNA DNA STAT3_active->DNA Nuclear Translocation and DNA Binding Azetidine_Inhibitor Azetidine-based Inhibitor Azetidine_Inhibitor->STAT3_inactive Inhibition of Phosphorylation/Dimerization Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription

Caption: Inhibition of the STAT3 signaling pathway by azetidine-based compounds.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of new chemical entities are crucial for their characterization. Below are generalized methods for determining boiling point and solubility.

Determination of Boiling Point (Micro Method)

This method is suitable for small quantities of a liquid sample.

Apparatus:

  • Thiele tube or melting point apparatus

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heating oil (e.g., mineral oil)

Procedure:

  • A small amount of the liquid sample (a few drops) is placed into the small test tube.

  • The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in the Thiele tube containing the heating oil.

  • The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat is carefully adjusted to maintain a steady stream of bubbles.

  • The heat is then removed, and the liquid is allowed to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Determination of Solubility (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Shaker or vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • An excess amount of the solid compound is added to a vial containing a known volume of the solvent of interest (e.g., water, buffer, organic solvent).

  • The vial is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, the suspension is allowed to stand to allow the undissolved solid to settle.

  • A sample of the supernatant is carefully removed and clarified by centrifugation or filtration to remove any undissolved particles.

  • The concentration of the dissolved compound in the clear supernatant is then determined using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry, against a standard curve of known concentrations.

  • The determined concentration represents the solubility of the compound in that solvent at that temperature.

Conclusion

1-Boc-3-methoxyazetidine is a key synthetic intermediate whose rigid azetidine core is of significant interest in modern drug design, particularly for the development of inhibitors of critical signaling pathways such as STAT3. While comprehensive experimental data on its physicochemical properties are not yet widely available, this guide provides the most current information and outlines standard methodologies for its characterization. Further research into the experimental determination of its properties will be beneficial for its broader application in the development of novel therapeutics.

References

In-Depth Technical Guide: Characterization and Purity of 1-Boc-3-methoxyazetidine (CAS 429669-07-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-3-methoxyazetidine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a valuable scaffold in the design of novel therapeutic agents. Its constrained nature provides a degree of conformational rigidity that can be advantageous for optimizing ligand-receptor interactions. This guide provides a comprehensive overview of the characterization and purity assessment of 1-Boc-3-methoxyazetidine, offering detailed experimental protocols for key analytical techniques.

Azetidine derivatives are recognized for their ability to impart favorable physicochemical properties to drug candidates, including improved metabolic stability and aqueous solubility. The Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom allows for controlled, sequential chemical modifications, making it a versatile intermediate in multi-step syntheses.

Compound Characterization

The fundamental physicochemical properties of 1-Boc-3-methoxyazetidine are summarized in the table below. These parameters are crucial for its identification and handling in a laboratory setting.

PropertyValue
CAS Number 429669-07-8
Chemical Name tert-butyl 3-methoxyazetidine-1-carboxylate
Molecular Formula C₉H₁₇NO₃
Molecular Weight 187.24 g/mol
Appearance Colorless to pale yellow liquid
Purity Specification ≥97%

Analytical Methodologies for Purity Determination

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous determination of the purity of 1-Boc-3-methoxyazetidine. The following sections provide detailed protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds. A reversed-phase method is typically employed for molecules like 1-Boc-3-methoxyazetidine.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV absorbance at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of 1-Boc-3-methoxyazetidine in a 1:1 mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Workflow for HPLC Purity Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh Compound prep2 Dissolve in Acetonitrile/Water prep1->prep2 prep3 Filter through 0.45 µm Syringe Filter prep2->prep3 hplc1 Inject Sample onto C18 Column prep3->hplc1 hplc2 Gradient Elution hplc1->hplc2 hplc3 UV Detection at 210 nm hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 data2 Calculate Area Percentage data1->data2 data3 Report Purity data2->data3 cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Interpretation lc1 Sample Injection lc2 Chromatographic Separation lc1->lc2 ms1 Electrospray Ionization (ESI) lc2->ms1 ms2 Mass Analysis ms1->ms2 ms3 Detection ms2->ms3 data1 Generate Total Ion Chromatogram (TIC) ms3->data1 data2 Extract Mass Spectra data1->data2 data3 Confirm [M+H]⁺ and Identify Impurities data2->data3 cluster_scaffold Core Scaffold cluster_process Drug Discovery Process scaffold Azetidine Derivative (e.g., 429669-07-8) synthesis Chemical Synthesis and Modification scaffold->synthesis screening High-Throughput Screening synthesis->screening optimization Lead Optimization (ADME/Tox) screening->optimization candidate Drug Candidate optimization->candidate

Navigating the Stability of 1-Boc-3-methoxyazetidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-3-methoxyazetidine is a valuable building block in medicinal chemistry, frequently employed in the synthesis of novel therapeutic agents. Its unique structural features, combining a strained azetidine ring with a labile Boc protecting group and a methoxy substituent, necessitate a thorough understanding of its chemical stability and optimal storage conditions. This technical guide provides a comprehensive overview of the factors influencing the stability of 1-Boc-3-methoxyazetidine, outlines potential degradation pathways, and offers recommendations for its handling and storage to ensure its integrity for research and drug development purposes. While specific quantitative stability data for this compound is not extensively available in public literature, this guide extrapolates from the known chemistry of the Boc protecting group and the azetidine scaffold, in conjunction with established principles of pharmaceutical stability testing.

Chemical Stability Profile

The stability of 1-Boc-3-methoxyazetidine is primarily dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group and the inherent ring strain of the azetidine core.

Impact of pH

The Boc group is notoriously sensitive to acidic conditions.[1][2] Under acidic catalysis, the carbamate linkage is readily cleaved to release the free amine, tert-butanol (which can dehydrate to isobutylene), and carbon dioxide. Conversely, the Boc group is generally stable under basic and nucleophilic conditions.[3]

The azetidine ring, while more stable than the highly strained aziridine ring, can be susceptible to cleavage under strongly acidic or basic conditions.[4][5][6] For some N-substituted azetidines, acid-mediated intramolecular ring-opening has been observed, a potential degradation pathway for 1-Boc-3-methoxyazetidine under acidic stress.[7][8]

Thermal Stability

Information on the specific thermal decomposition of 1-Boc-3-methoxyazetidine is limited. However, thermal deprotection of N-Boc protected amines can occur at elevated temperatures. The stability of the azetidine ring itself is considerable, but the presence of substituents and the Boc group can influence its thermal behavior.

Photostability

The susceptibility of 1-Boc-3-methoxyazetidine to photodegradation is not well-documented. As a general precaution, it is advisable to protect the compound from light, especially during long-term storage and handling in solution.

Oxidative Stability

The potential for oxidative degradation should be considered, particularly in the presence of oxidizing agents. The nitrogen atom of the azetidine ring and the methoxy group could be susceptible to oxidation under certain conditions.

Potential Degradation Pathways

Based on the chemical nature of 1-Boc-3-methoxyazetidine, two primary degradation pathways can be postulated:

  • Acid-Catalyzed Deprotection: This is the most likely degradation route, involving the cleavage of the Boc group to yield 3-methoxyazetidine.

  • Ring Opening: Under harsh acidic or basic conditions, or potentially through nucleophilic attack, the strained azetidine ring may undergo cleavage.

1-Boc-3-methoxyazetidine 1-Boc-3-methoxyazetidine 3-methoxyazetidine 3-methoxyazetidine 1-Boc-3-methoxyazetidine->3-methoxyazetidine Acidic Conditions Ring-Opened Products Ring-Opened Products 1-Boc-3-methoxyazetidine->Ring-Opened Products Strong Acid/Base, Nucleophiles Other Degradants Other Degradants 1-Boc-3-methoxyazetidine->Other Degradants Oxidation, Photolysis

Figure 1. Potential Degradation Pathways of 1-Boc-3-methoxyazetidine.

Recommended Storage and Handling

To maintain the purity and integrity of 1-Boc-3-methoxyazetidine, the following storage and handling guidelines are recommended:

ParameterRecommendationRationale
Temperature 2-8°C or as specified by the manufacturer.To minimize thermal degradation and slow down potential decomposition reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidative degradation.
Light Protect from light.To avoid potential photodegradation.
Container Use a tightly sealed, inert container (e.g., amber glass vial).To prevent exposure to moisture and air.
Handling Avoid contact with strong acids. Use in a well-ventilated area.To prevent rapid deprotection and for general laboratory safety.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of 1-Boc-3-methoxyazetidine should involve forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines. These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.

Forced Degradation Study Protocol

The following is a generalized protocol that can be adapted for 1-Boc-3-methoxyazetidine.

cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation Prepare stock solution of 1-Boc-3-methoxyazetidine Prepare stock solution of 1-Boc-3-methoxyazetidine Acidic Hydrolysis (e.g., 0.1 M HCl) Acidic Hydrolysis (e.g., 0.1 M HCl) Prepare stock solution of 1-Boc-3-methoxyazetidine->Acidic Hydrolysis (e.g., 0.1 M HCl) Basic Hydrolysis (e.g., 0.1 M NaOH) Basic Hydrolysis (e.g., 0.1 M NaOH) Prepare stock solution of 1-Boc-3-methoxyazetidine->Basic Hydrolysis (e.g., 0.1 M NaOH) Oxidative Degradation (e.g., 3% H2O2) Oxidative Degradation (e.g., 3% H2O2) Prepare stock solution of 1-Boc-3-methoxyazetidine->Oxidative Degradation (e.g., 3% H2O2) Thermal Degradation (e.g., 60°C) Thermal Degradation (e.g., 60°C) Prepare stock solution of 1-Boc-3-methoxyazetidine->Thermal Degradation (e.g., 60°C) Photolytic Degradation (ICH Q1B) Photolytic Degradation (ICH Q1B) Prepare stock solution of 1-Boc-3-methoxyazetidine->Photolytic Degradation (ICH Q1B) Withdraw samples at time points Withdraw samples at time points Acidic Hydrolysis (e.g., 0.1 M HCl)->Withdraw samples at time points Basic Hydrolysis (e.g., 0.1 M NaOH)->Withdraw samples at time points Oxidative Degradation (e.g., 3% H2O2)->Withdraw samples at time points Thermal Degradation (e.g., 60°C)->Withdraw samples at time points Photolytic Degradation (ICH Q1B)->Withdraw samples at time points Neutralize (if necessary) Neutralize (if necessary) Withdraw samples at time points->Neutralize (if necessary) Analyze by stability-indicating HPLC-UV/MS Analyze by stability-indicating HPLC-UV/MS Neutralize (if necessary)->Analyze by stability-indicating HPLC-UV/MS Identify and quantify degradants Identify and quantify degradants Analyze by stability-indicating HPLC-UV/MS->Identify and quantify degradants Determine degradation pathways Determine degradation pathways Identify and quantify degradants->Determine degradation pathways Assess mass balance Assess mass balance Determine degradation pathways->Assess mass balance

Figure 2. Workflow for a Forced Degradation Study.
Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection, is essential. The method must be capable of separating the intact 1-Boc-3-methoxyazetidine from all potential degradation products.

Method Development Considerations:

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient of acetonitrile and water, with a small amount of a modifier like formic acid or ammonium acetate to improve peak shape.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants absorb. MS detection is crucial for the identification of unknown degradation products.

Conclusion

While 1-Boc-3-methoxyazetidine is a valuable synthetic intermediate, its stability is a critical consideration for its effective use. The primary lability lies in the acid-sensitive Boc protecting group. Adherence to recommended storage conditions, including refrigeration, inert atmosphere, and protection from light, is paramount to preserving its quality. For critical applications in drug development, conducting formal stability studies through forced degradation is strongly advised to fully characterize its degradation profile and ensure the reliability of experimental outcomes. This proactive approach to understanding and managing the stability of 1-Boc-3-methoxyazetidine will ultimately contribute to the successful advancement of research and development projects.

References

An In-depth Technical Guide to the Solubility of 1-Boc-3-methoxyazetidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-3-methoxyazetidine is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of novel therapeutic agents. A thorough understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This technical guide addresses the solubility of 1-Boc-3-methoxyazetidine, providing a qualitative assessment based on its structural features and a detailed experimental protocol for the quantitative determination of its solubility. Due to the current lack of publicly available quantitative solubility data for this specific compound, this document serves as a practical framework for researchers to generate and standardize this crucial information.

Introduction

Tert-butyl 3-methoxyazetidine-1-carboxylate, commonly known as 1-Boc-3-methoxyazetidine, possesses a unique combination of structural motifs: a polar azetidine ring, a lipophilic tert-butyloxycarbonyl (Boc) protecting group, and a methoxy ether functionality. This combination results in a nuanced solubility profile that is essential for its effective use in synthetic and process chemistry. The Boc group generally enhances solubility in less polar organic solvents, while the ether and azetidine nitrogens can interact with more polar solvents.[1][2][3][4] This guide provides a detailed methodology for the systematic evaluation of its solubility.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₁₇NO₃-
Molecular Weight 187.24 g/mol -
Appearance Colorless oil[5][6]
Boiling Point 232.8±33.0 °C (Predicted)-
Density 1.06±0.1 g/cm³ (Predicted)-

Qualitative Solubility Profile

Based on its structural components and the known solubility characteristics of analogous compounds such as Boc-protected amines and ethers, a general qualitative solubility profile for 1-Boc-3-methoxyazetidine can be inferred:

  • High Solubility: Expected in a range of polar aprotic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate. It is also likely to be highly soluble in polar protic solvents like methanol, ethanol, and isopropanol.[5][6][7]

  • Moderate Solubility: Likely to be soluble in less polar aromatic solvents like toluene.

  • Low to Negligible Solubility: Expected to have limited solubility in nonpolar aliphatic solvents such as hexanes and petroleum ether.[1] Ethers, in general, are less soluble in water as the hydrocarbon portion of the molecule increases.[8][9]

Quantitative Solubility Data

A comprehensive search of the scientific literature and chemical databases did not yield specific quantitative solubility data for 1-Boc-3-methoxyazetidine in a broad range of organic solvents. Therefore, the following table is provided as a template for researchers to populate with experimentally determined values, which are crucial for reproducible and scalable chemical processes.

SolventChemical ClassTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
MethanolAlcohol (Protic)25
EthanolAlcohol (Protic)25
IsopropanolAlcohol (Protic)25
AcetonitrileNitrile (Aprotic)25
Dichloromethane (DCM)Halogenated (Aprotic)25
ChloroformHalogenated (Aprotic)25
Ethyl AcetateEster (Aprotic)25
Tetrahydrofuran (THF)Ether (Aprotic)25
Dimethylformamide (DMF)Amide (Aprotic)25
Dimethyl Sulfoxide (DMSO)Sulfoxide (Aprotic)25
TolueneAromatic Hydrocarbon25
n-HexaneAliphatic Hydrocarbon25

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound and is recommended for generating the data for the table above.[10][11][12][13]

5.1. Materials and Equipment

  • 1-Boc-3-methoxyazetidine (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps (e.g., 4 mL)

  • Analytical balance (± 0.1 mg accuracy)

  • Vortex mixer and orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Syringes

  • Autosampler vials for analysis

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a Gas Chromatography (GC) system.

5.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of 1-Boc-3-methoxyazetidine to a pre-weighed glass vial. An excess is critical to ensure that a saturated solution is formed in equilibrium with the undissolved solute.

    • Record the exact mass of the compound added.

    • Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a rotator within a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure equilibrium is fully established.[11][12]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to sediment.

    • Carefully draw the supernatant into a syringe.

    • Filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE for most organic solvents) into a clean autosampler vial. This step is crucial to remove all undissolved microparticles.

  • Quantification:

    • Prepare a series of calibration standards of 1-Boc-3-methoxyazetidine of known concentrations in the same solvent.

    • Analyze the filtered saturated solution and the calibration standards using a validated analytical method (e.g., HPLC-UV or GC-FID).[14][15]

    • Construct a calibration curve by plotting the analytical signal versus the concentration of the standards.

    • Determine the concentration of 1-Boc-3-methoxyazetidine in the filtered saturated solution using the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

5.3. Calculation

  • Solubility in mg/mL: The concentration obtained directly from the calibration curve.

  • Molar Solubility (mol/L):

    • Molar Solubility = Solubility (g/L) / Molecular Weight ( g/mol )

Visualized Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 1-Boc-3-methoxyazetidine.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start add_compound Add excess 1-Boc-3-methoxyazetidine to a vial start->add_compound add_solvent Add known volume of organic solvent add_compound->add_solvent agitate Agitate at constant temperature (e.g., 24-48 hours) add_solvent->agitate sediment Allow solid to sediment agitate->sediment filter_solution Filter supernatant (0.22 µm syringe filter) sediment->filter_solution quantify Quantify concentration (e.g., HPLC, GC) filter_solution->quantify end_node Solubility Data (mg/mL, mol/L) quantify->end_node

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-Boc-3-methoxyazetidine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Boc-3-methoxyazetidine, a key building block in medicinal chemistry, and its derivatives. The content herein details experimental protocols, presents characterization data in a structured format, and illustrates relevant chemical transformations and biological pathways.

Synthesis of 1-Boc-3-methoxyazetidine

The principal route for the synthesis of 1-Boc-3-methoxyazetidine involves the O-methylation of its precursor, 1-Boc-3-hydroxyazetidine. This foundational reaction is crucial for accessing a variety of 3-substituted azetidine derivatives.

Synthesis of the Precursor: 1-Boc-3-hydroxyazetidine

A common method for the preparation of 1-Boc-3-hydroxyazetidine begins with the catalytic hydrogenation of 1-diphenylmethyl-3-hydroxyazetidine, followed by the protection of the azetidine nitrogen with a di-tert-butyl dicarbonate (Boc) group.

Experimental Protocol:

A solution of 1-diphenylmethyl-3-hydroxyazetidine (10.0 g, 41.8 mmol) in methanol (300 ml) is treated with a 10% palladium-carbon catalyst (10.0 g). The mixture undergoes catalytic hydrogenation at room temperature for 3 hours. Following the reaction, the catalyst is removed by filtration. Di-tert-butyl dicarbonate (18.2 g, 83.6 mmol) is then added to the filtrate, and the solution is stirred at room temperature for 1 hour. The reaction mixture is concentrated under reduced pressure, and the resulting residue is purified by silica gel column chromatography (eluent: hexane:ethyl acetate, 1:1 to 1:2) to yield 1-tert-butoxycarbonyl-3-hydroxyazetidine (7.05 g, 97% yield).[1]

O-Methylation to 1-Boc-3-methoxyazetidine

The synthesized 1-Boc-3-hydroxyazetidine is subsequently methylated to afford the target compound.

Experimental Protocol:

To a solution of 1-tert-butoxycarbonyl-3-hydroxyazetidine (2.5 g, 14.4 mmol) in dimethylformamide (125 ml) under ice bath conditions, sodium hydride (55% oil dispersion) is added. The mixture is stirred for 10 minutes in the ice bath, followed by 30 minutes at room temperature. Subsequently, iodomethane (1.79 ml, 28.8 mmol) is added to the cooled mixture, which is then stirred for an additional 10 minutes in the ice bath and 1 hour at room temperature. Upon completion, a 10% aqueous acetic acid solution is added, and the mixture is stirred for 30 minutes. The reaction mixture is partitioned between ethyl acetate and a 10% aqueous sodium chloride solution. The organic layer is washed sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride solutions, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography (eluent: hexane:ethyl acetate, 2:1) to give 1-tert-butoxycarbonyl-3-methoxyazetidine (2.18 g, 81% yield) as a colorless oil.[1]

Synthesis Workflow:

G start 1-Diphenylmethyl-3-hydroxyazetidine step1 Catalytic Hydrogenation (Pd/C, H2, MeOH) start->step1 intermediate1 Azetidin-3-ol step1->intermediate1 step2 Boc Protection ((Boc)2O, MeOH) intermediate1->step2 precursor 1-Boc-3-hydroxyazetidine step2->precursor step3 O-Methylation (NaH, CH3I, DMF) precursor->step3 product 1-Boc-3-methoxyazetidine step3->product

Synthesis of 1-Boc-3-methoxyazetidine.

Characterization of 1-Boc-3-methoxyazetidine

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

Property Data Source
Appearance Colorless oil[1]
Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
¹H-NMR (400 MHz, CDCl₃) δ (ppm) 4.16-4.10 (m, 1H), 4.09-4.03 (m, 2H), 3.82 (dd, J = 10.2, 4.4 Hz, 2H), 3.28 (s, 3H), 1.44 (s, 9H)[1]
¹³C-NMR Data not available in the search results.
Mass Spectrometry Data not available in the search results.

Synthesis of 1-Boc-3-methoxyazetidine Derivatives

1-Boc-3-methoxyazetidine serves as a versatile intermediate for the synthesis of various derivatives, primarily through nucleophilic substitution reactions at the C3 position. The methoxy group can act as a leaving group, allowing for the introduction of a range of functionalities.

General Nucleophilic Substitution Pathway

The azetidine ring can be functionalized by reacting 1-Boc-3-methoxyazetidine with various nucleophiles. This allows for the introduction of amine, azide, and other functional groups, which are valuable in drug discovery.

Reaction Workflow:

G start 1-Boc-3-methoxyazetidine reaction Nucleophilic Substitution start->reaction nucleophile Nucleophile (e.g., R-NH2, NaN3) nucleophile->reaction product 1-Boc-3-(substituted)azetidine reaction->product

General nucleophilic substitution pathway.
Example: Synthesis of 1-Boc-3-aminomethyl-3-methoxyazetidine

While a direct synthesis from 1-Boc-3-methoxyazetidine was not explicitly found, a related derivative, 1-Boc-3-aminomethyl-3-methoxyazetidine, highlights the potential for functionalization at the C3 position.

Compound CAS Number Molecular Formula Molecular Weight
1-Boc-3-aminomethyl-3-methoxyazetidine1392804-77-1C10H20N2O3216.28

Role in Drug Development and Biological Pathways

Derivatives of 3-methoxyazetidine have shown significant potential in drug discovery. The deprotected form, 3-methoxyazetidine hydrochloride, is utilized in the preparation of isoxazole-thiazole derivatives that act as GABA A receptor inverse agonists. These compounds are being investigated for the treatment of cognitive disorders.

The GABA A receptor is a ligand-gated ion channel that plays a crucial role in the central nervous system by mediating inhibitory neurotransmission. Inverse agonists of the GABA A receptor can enhance cognitive function by reducing the inhibitory tone in the brain.

GABA A Receptor Signaling Pathway Interaction:

G ligand 3-Methoxyazetidine Derivative (Inverse Agonist) receptor GABA A Receptor ligand->receptor Binds to channel Chloride Ion Channel receptor->channel Modulates effect Decreased Chloride Influx channel->effect outcome Reduced Neuronal Inhibition (Potential Cognitive Enhancement) effect->outcome

Interaction with the GABA A receptor pathway.

Conclusion

1-Boc-3-methoxyazetidine is a valuable synthetic intermediate that provides access to a diverse range of 3-substituted azetidine derivatives. The straightforward synthesis and potential for further functionalization make it a crucial tool for medicinal chemists. The demonstrated biological activity of its derivatives, particularly as modulators of the GABA A receptor, underscores the importance of this scaffold in the development of novel therapeutics for neurological disorders. Further exploration of nucleophilic substitution reactions on this core structure is likely to yield a rich pipeline of new chemical entities for drug discovery programs.

References

Structural Elucidation of Novel 1-Boc-3-methoxyazetidine Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural elucidation of novel 1-Boc-3-methoxyazetidine analogs, a class of compounds of growing interest in medicinal chemistry. The rigid azetidine scaffold offers a unique three-dimensional profile for probing biological targets. This document details the synthesis, spectroscopic characterization, and potential biological applications of these analogs, with a focus on their role as potential inhibitors of the STAT3 signaling pathway.

Synthesis of 1-Boc-3-methoxyazetidine and its Analogs

The parent compound, 1-Boc-3-methoxyazetidine, is commonly synthesized from 1-Boc-3-hydroxyazetidine. The hydroxyl group is deprotonated with a strong base, such as sodium hydride, and the resulting alkoxide is alkylated with an electrophile like iodomethane.[1] More complex analogs, particularly those with aryl or other substituents at the 3-position, can be synthesized through various methods, including palladium-catalyzed cross-coupling reactions.

A general workflow for the synthesis and characterization of these analogs is presented below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural Elucidation start 1-Boc-3-azetidinone intermediate 1-Boc-3-hydroxy-3-aryl-azetidine start->intermediate Grignard Reaction (e.g., Aryl-MgBr) methylation Methylation (e.g., NaH, MeI) intermediate->methylation product Novel 1-Boc-3-methoxy-3-aryl-azetidine Analog methylation->product chromatography Flash Column Chromatography product->chromatography nmr NMR Spectroscopy (1H, 13C, 2D) chromatography->nmr ms Mass Spectrometry (HRMS) chromatography->ms ir FT-IR Spectroscopy chromatography->ir xray X-ray Crystallography (for suitable crystals) chromatography->xray

A general workflow for the synthesis and structural elucidation of novel 1-Boc-3-methoxyazetidine analogs.

Data Presentation: Spectroscopic and Crystallographic Analysis

The structural confirmation of novel 1-Boc-3-methoxyazetidine analogs relies on a combination of spectroscopic techniques. Below are representative data for the parent compound and a hypothetical series of 3-aryl substituted analogs.

Table 1: Representative Spectroscopic Data for 1-Boc-3-methoxyazetidine Analogs

CompoundR-Group¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)MS (ESI+) m/z
1 H4.16-4.10 (m, 1H), 4.09-4.03 (m, 2H), 3.82 (dd, J=10.2, 4.4 Hz, 2H), 3.28 (s, 3H), 1.44 (s, 9H)[1]156.0, 79.5, 68.2, 55.8, 52.1, 28.52975, 1695 (C=O), 1110 (C-O)188.1 [M+H]⁺
2a Phenyl7.35-7.25 (m, 5H), 4.45 (d, J=9.5 Hz, 2H), 4.25 (d, J=9.5 Hz, 2H), 3.15 (s, 3H), 1.45 (s, 9H)155.8, 138.8, 128.1, 127.3, 127.2, 79.2, 78.2, 62.5, 59.2, 28.52976, 1700 (C=O), 1115 (C-O)264.2 [M+H]⁺
2b 4-Fluorophenyl7.28 (dd, J=8.5, 5.5 Hz, 2H), 7.05 (t, J=8.5 Hz, 2H), 4.42 (d, J=9.6 Hz, 2H), 4.23 (d, J=9.6 Hz, 2H), 3.14 (s, 3H), 1.45 (s, 9H)162.5 (d, J=245 Hz), 155.8, 134.5, 129.0 (d, J=8 Hz), 115.5 (d, J=21 Hz), 79.3, 77.8, 62.3, 59.1, 28.52977, 1701 (C=O), 1225 (C-F), 1114 (C-O)282.2 [M+H]⁺
2c 4-Methoxyphenyl7.25 (d, J=8.7 Hz, 2H), 6.90 (d, J=8.7 Hz, 2H), 4.40 (d, J=9.4 Hz, 2H), 4.20 (d, J=9.4 Hz, 2H), 3.81 (s, 3H), 3.14 (s, 3H), 1.45 (s, 9H)159.0, 155.8, 130.9, 128.5, 114.0, 79.2, 77.9, 62.4, 59.2, 55.3, 28.52975, 1698 (C=O), 1248 (C-O), 1112 (C-O)294.2 [M+H]⁺

Note: Data for analogs 2a-2c are illustrative and based on typical chemical shifts and fragmentation patterns for such structures.

For unambiguous stereochemical assignment and conformational analysis, single-crystal X-ray diffraction is the definitive method. While a structure for a novel 1-Boc-3-methoxyazetidine analog is not publicly available, the following table provides representative crystallographic data for a related Boc-protected compound, demonstrating the type of data obtained.

Table 2: Representative Crystallographic Data for a Boc-Protected Amino Acid Derivative

ParameterValue
Chemical FormulaC₁₀H₁₉NO₄
Formula Weight217.26 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)6.136(2)
b (Å)14.130(4)
c (Å)7.824(2)
α (°)90
β (°)109.99(3)
γ (°)90
Volume (ų)638.9(3)
Z2
Calculated Density (g/cm³)1.130

Note: Data is for Boc-L-Valine and serves as an example of expected crystallographic parameters.

Biological Activity and Signaling Pathway Inhibition

Azetidine-containing compounds have shown a wide range of biological activities. Notably, certain substituted azetidines have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of the STAT3 pathway is implicated in various cancers, promoting cell proliferation, survival, and angiogenesis. Small molecule inhibitors that can disrupt this pathway are therefore of significant therapeutic interest.

The STAT3 signaling pathway is typically activated by cytokines and growth factors, leading to the phosphorylation of STAT3 by Janus kinases (JAKs). Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and acts as a transcription factor for genes involved in cell survival and proliferation. Novel 1-Boc-3-methoxyazetidine analogs can be screened for their ability to inhibit this pathway.

STAT3_Pathway cluster_nucleus Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation (Tyr705) pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation DNA DNA Dimer->DNA Binding to Promoter Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Inhibitor Azetidine Analog Inhibitor->Dimer Inhibition

The STAT3 signaling pathway and a potential point of inhibition by novel azetidine analogs.

Experimental Protocols

To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dimethylformamide (DMF), sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes at room temperature. Subsequently, iodomethane (1.5 eq) is added dropwise at 0 °C, and the reaction is stirred for 1 hour at room temperature. The reaction is quenched by the addition of 10% aqueous acetic acid. The mixture is partitioned between ethyl acetate and brine. The organic layer is washed sequentially with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford 1-Boc-3-methoxyazetidine.[1]

To a solution of an appropriate aryl magnesium bromide (1.5 eq) in anhydrous THF at 0 °C, a solution of 1-Boc-3-azetidinone (1.0 eq) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 1-Boc-3-aryl-3-hydroxyazetidine, which can be used in the subsequent methylation step as described in protocol 4.1.

A workflow for assessing STAT3 inhibition is depicted below.

G cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis A Seed cancer cells (e.g., MDA-MB-231) B Treat with Azetidine Analog (various concentrations) A->B C Stimulate with IL-6 (to activate STAT3) B->C D Cell Lysis & Protein Quantification C->D E SDS-PAGE D->E F Western Blot Transfer E->F G Antibody Incubation (anti-p-STAT3, anti-STAT3) F->G H Detection & Imaging G->H I Data Analysis (Quantify p-STAT3 levels) H->I

Workflow for Western Blot analysis of STAT3 phosphorylation.

Procedure:

  • Cell Culture: Cancer cell lines with constitutively active STAT3 (e.g., MDA-MB-231) are seeded in 6-well plates and allowed to adhere.

  • Treatment: Cells are treated with varying concentrations of the novel 1-Boc-3-methoxyazetidine analogs for a specified time (e.g., 24 hours). A vehicle control (DMSO) is included.

  • Stimulation: Cells are stimulated with a cytokine such as Interleukin-6 (IL-6) to induce STAT3 phosphorylation.

  • Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined using a suitable method (e.g., BCA assay).

  • Western Blot: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3. An appropriate loading control (e.g., GAPDH) is also probed.

  • Detection and Analysis: After incubation with a corresponding secondary antibody, the protein bands are visualized using chemiluminescence. The band intensities are quantified to determine the effect of the compounds on STAT3 phosphorylation. A reduction in the p-STAT3/total STAT3 ratio indicates inhibitory activity.

References

Methodological & Application

Application Notes: The Versatility of 1-Boc-3-methoxyazetidine as a Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-3-methoxyazetidine is a valuable heterocyclic building block in medicinal chemistry, prized for its utility in the synthesis of novel therapeutic agents. The rigid, three-dimensional structure of the azetidine ring system provides a unique scaffold that can be strategically employed to explore chemical space and optimize ligand-target interactions. The methoxy group at the 3-position offers a key vector for chemical modification, while the Boc-protecting group ensures stability and allows for controlled deprotection and subsequent functionalization of the ring nitrogen. These attributes make 1-Boc-3-methoxyazetidine an attractive starting material for the development of drug candidates across various therapeutic areas, including oncology and infectious diseases.

This document provides an overview of the application of 1-Boc-3-methoxyazetidine in the synthesis of bioactive compounds, with a focus on its use in the development of inhibitors for B-cell lymphoma 6 (BCL6) and Cytochrome P450 121A1 (CYP121A1), complete with experimental protocols and quantitative bioactivity data.

I. Application in the Development of BCL6 Inhibitors

B-cell lymphoma 6 (BCL6) is a transcriptional repressor that plays a critical role in the pathogenesis of certain types of cancer, particularly diffuse large B-cell lymphoma (DLBCL).[1] Inhibition of the BCL6 protein-protein interaction (PPI) with its corepressors is a validated therapeutic strategy. The 3-methoxyazetidine moiety has been incorporated into tricyclic quinolinone scaffolds to develop potent BCL6 inhibitors.

Signaling Pathway

BCL6 exerts its oncogenic effects by repressing the transcription of genes involved in cell cycle control, DNA damage response, and differentiation. Small molecule inhibitors that bind to the BTB domain of BCL6 disrupt its interaction with corepressors, leading to the reactivation of target gene expression and subsequent anti-proliferative effects in BCL6-dependent cancer cells.

BCL6_Signaling_Pathway BCL6 BCL6 Transcription_Repression Transcription Repression BCL6->Transcription_Repression recruits Co_repressors Co-repressors (e.g., BCOR, NCOR) Co_repressors->BCL6 Target_Genes Target Genes (Cell Cycle, Apoptosis) Cell_Proliferation Tumor Cell Proliferation Target_Genes->Cell_Proliferation promotes Transcription_Repression->Target_Genes represses Inhibitor 3-Methoxyazetidine Containing Inhibitor Inhibitor->BCL6 inhibits interaction

Caption: BCL6 Signaling Pathway and Point of Inhibition.

Quantitative Bioactivity Data

The incorporation of the 3-methoxyazetidine moiety into the tricyclic quinolinone scaffold has yielded potent BCL6 inhibitors. The following table summarizes the biochemical and cellular activity of a representative compound.

Compound IDScaffold MoietyBCL6 HTRF IC50 (nM)Cellular BCL6 Inhibition IC50 (nM)
10 3-Methoxyazetidine5.115

Data extracted from a study on the discovery of in vivo chemical probes for BCL6 inhibition.

Experimental Protocols

General Procedure for the Synthesis of 3-Methoxyazetidine-Containing BCL6 Inhibitors:

The synthesis of the target compounds involves a nucleophilic aromatic substitution reaction between a chlorinated pyrimidine intermediate and 3-methoxyazetidine hydrochloride.

Synthesis_Workflow_BCL6 Start Chlorinated Tricyclic Quinolinone Reaction Nucleophilic Aromatic Substitution Start->Reaction Reagent 3-Methoxyazetidine Hydrochloride Reagent->Reaction Product 3-Methoxyazetidine Substituted BCL6 Inhibitor Reaction->Product

Caption: Synthetic Workflow for BCL6 Inhibitors.

Protocol for the Synthesis of Compound 10:

A mixture of the starting chlorinated tricyclic quinolinone (1 equivalent), 3-methoxyazetidine hydrochloride (1.2 equivalents), and diisopropylethylamine (DIPEA) (3 equivalents) in isopropanol is heated. The reaction progress is monitored by LC-MS. Upon completion, the mixture is purified by reverse-phase chromatography to yield the final product.

II. Application in the Development of CYP121A1 Inhibitors

Cytochrome P450 121A1 (CYP121A1) is an essential enzyme in Mycobacterium tuberculosis, the causative agent of tuberculosis. Inhibition of CYP121A1 represents a promising strategy for the development of new anti-tubercular agents. The 3-methoxyazetidine group has been incorporated into inhibitor scaffolds to enhance their properties.

Experimental Protocols

General Procedure for the Synthesis of 3-Methoxyazetidine-Containing CYP121A1 Inhibitors:

The synthesis involves the reaction of a chlorinated indole intermediate with 3-methoxyazetidine hydrochloride in the presence of a base.

Synthesis_Workflow_CYP121A1 Start Chlorinated Indole Intermediate Reaction Nucleophilic Substitution Start->Reaction Reagent 3-Methoxyazetidine Hydrochloride Reagent->Reaction Product 3-Methoxyazetidine Substituted CYP121A1 Inhibitor Reaction->Product

Caption: Synthetic Workflow for CYP121A1 Inhibitors.

Protocol for Synthesis:

A mixture of the chlorinated indole (1 equivalent), 3-methoxyazetidine hydrochloride (2.5 equivalents), and anhydrous sodium carbonate (7.5 equivalents) in ethanol is stirred at reflux for several hours. After cooling, the solvent is removed under reduced pressure. The residue is partitioned between dichloromethane and water. The organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography to afford the desired 3-methoxyazetidine substituted indole.[2]

Quantitative Bioactivity Data

While specific quantitative data for 3-methoxyazetidine-containing CYP121A1 inhibitors was not available in the reviewed literature, the inclusion of this moiety is part of a strategy to improve solubility and other drug-like properties. Further studies are needed to quantify the specific contribution of the 3-methoxyazetidine group to the inhibitory activity.

Conclusion

1-Boc-3-methoxyazetidine is a versatile and valuable scaffold in medicinal chemistry. Its application in the development of potent inhibitors for challenging targets such as BCL6 and CYP121A1 highlights its potential in generating novel drug candidates with improved pharmacological profiles. The synthetic accessibility and the ability to introduce specific three-dimensional features make it an important tool for drug discovery and development professionals. The provided protocols and data serve as a foundation for the further exploration and utilization of this promising chemical entity.

References

Application Notes and Protocols for 1-Boc-3-methoxyazetidine in PROTAC Linker Synthesis and Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical component, profoundly influencing the PROTAC's efficacy, selectivity, and physicochemical properties.

This document provides detailed application notes and protocols for the utilization of 1-Boc-3-methoxyazetidine, a versatile building block for the synthesis of PROTAC linkers. The rigid, four-membered azetidine ring offers a unique conformational constraint compared to more flexible aliphatic or polyethylene glycol (PEG) linkers, which can be advantageous in optimizing the ternary complex formation between the POI and the E3 ligase. The methoxy group can also influence the linker's polarity and metabolic stability.

Rationale for Using 1-Boc-3-methoxyazetidine in PROTAC Linkers

The incorporation of a 3-methoxyazetidine moiety into a PROTAC linker can offer several design advantages:

  • Conformational Rigidity: The azetidine ring introduces a degree of rigidity to the linker, which can help to pre-organize the PROTAC into a conformation favorable for ternary complex formation. This can lead to improved degradation efficiency.

  • Vectorial Control: The defined geometry of the azetidine ring provides better control over the spatial orientation of the POI and E3 ligase ligands.

  • Improved Physicochemical Properties: The methoxy group can modulate the linker's lipophilicity and polarity, potentially improving cell permeability and metabolic stability.

  • Synthetic Tractability: The Boc-protected amine allows for straightforward and chemoselective incorporation into the linker through standard amide bond formation or other coupling chemistries.

Data Presentation: Quantitative Analysis of a Hypothetical Azetidine-Linker PROTAC

To illustrate the impact of the azetidine linker, the following tables present hypothetical but representative quantitative data for a PROTAC targeting a kinase of interest (KOI) and recruiting the Cereblon (CRBN) E3 ligase.

Table 1: In Vitro Degradation of KOI by an Azetidine-Linker PROTAC (AZD-PROTAC-1)

Cell LineDC50 (nM)Dmax (%)
Cancer Cell Line A25>95
Cancer Cell Line B40>90

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.

Table 2: Selectivity Profile of AZD-PROTAC-1

ProteinDegradation at 100 nM (%)
Kinase of Interest (KOI)>95
Related Kinase 1<10
Related Kinase 2<5

Table 3: Pharmacokinetic Properties of AZD-PROTAC-1

ParameterValue
Cell Permeability (Papp, 10⁻⁶ cm/s)5.2
Microsomal Stability (t½, min)120

Experimental Protocols

Protocol 1: Synthesis of a PROTAC Incorporating a 3-Methoxyazetidine Linker

This protocol describes a general synthetic route for constructing a PROTAC using 1-Boc-3-methoxyazetidine. The synthesis involves the sequential coupling of the linker to the E3 ligase ligand and then to the POI ligand, followed by deprotection.

Materials:

  • 1-Boc-3-methoxyazetidine

  • A suitable carboxylic acid-functionalized E3 ligase ligand (e.g., Pomalidomide-COOH)

  • A suitable amine-functionalized POI ligand (e.g., Kinase Inhibitor-NH2)

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Bases (e.g., DIPEA, Et3N)

  • Trifluoroacetic acid (TFA)

  • Anhydrous solvents (DMF, DCM)

  • Standard laboratory glassware and purification equipment (flash chromatography, HPLC)

Procedure:

  • Boc Deprotection of 1-Boc-3-methoxyazetidine:

    • Dissolve 1-Boc-3-methoxyazetidine (1.0 eq) in a solution of 20-50% TFA in DCM.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove TFA and DCM.

    • The resulting 3-methoxyazetidine TFA salt is typically used in the next step without further purification.

  • Coupling of 3-methoxyazetidine to the E3 Ligase Ligand:

    • Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

    • Add the 3-methoxyazetidine TFA salt (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.

    • Upon completion, dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by flash column chromatography.

  • Functionalization of the Azetidine Nitrogen:

    • The secondary amine of the azetidine can be functionalized in various ways to introduce a reactive handle for coupling to the POI ligand. For example, reductive amination with a suitable aldehyde-containing linker piece.

  • Coupling to the POI Ligand:

    • The functionalized azetidine-E3 ligase ligand intermediate is then coupled to the POI ligand using an appropriate chemical reaction (e.g., amide bond formation, click chemistry). The specific protocol will depend on the nature of the reactive handles on both fragments.

  • Final Deprotection and Purification:

    • If any protecting groups remain on the POI or E3 ligase ligands, they are removed in the final step.

    • The final PROTAC is purified by preparative HPLC to >95% purity.

Protocol 2: Western Blotting for PROTAC-mediated Protein Degradation

This protocol is used to determine the DC50 and Dmax values of the synthesized PROTAC.

Materials:

  • Cultured cells expressing the POI

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is from 1 nM to 10 µM.

    • Treat the cells with the PROTAC dilutions or DMSO for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control band intensity.

    • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate key concepts in PROTAC design and evaluation.

PROTAC_Mechanism PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC (Azetidine Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary binds PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation PROTAC_Synthesis_Workflow General PROTAC Synthesis Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product BocAzetidine 1-Boc-3-methoxyazetidine Deprotection 1. Boc Deprotection BocAzetidine->Deprotection E3Ligand E3 Ligand-COOH Coupling1 2. Couple to E3 Ligand E3Ligand->Coupling1 POILigand POI Ligand-NH2 Coupling2 4. Couple to POI Ligand POILigand->Coupling2 Deprotection->Coupling1 Functionalization 3. Functionalize Azetidine Coupling1->Functionalization Functionalization->Coupling2 FinalPROTAC Purified PROTAC Coupling2->FinalPROTAC PROTAC_Design_Logic Logical Design of a PROTAC POI Protein of Interest (POI) PROTAC PROTAC Molecule POI->PROTAC binds to Ternary Stable Ternary Complex POI->Ternary E3 E3 Ligase E3->PROTAC binds to E3->Ternary Linker Linker (3-Methoxyazetidine) Linker->PROTAC connects PROTAC->Ternary induces Degradation Protein Degradation Ternary->Degradation leads to

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using 1-Boc-3-methoxyazetidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The azetidine scaffold has emerged as a valuable building block in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties to drug candidates. Its rigid, three-dimensional structure can enhance solubility, metabolic stability, and binding affinity. 1-Boc-3-methoxyazetidine is a versatile bifunctional reagent that allows for the introduction of a methoxy-substituted azetidine ring, a feature that can be exploited to probe and optimize interactions within the ATP-binding pocket of various kinases.

This document provides detailed application notes and protocols for the synthesis of novel kinase inhibitors utilizing 1-Boc-3-methoxyazetidine as a key structural component. The following sections will detail a representative synthetic workflow for incorporating this building block into a pyrimidine-based kinase inhibitor scaffold, present relevant quantitative data in a structured format, and provide diagrams of the synthetic pathway and a targeted signaling cascade.

Data Presentation

The incorporation of the 1-Boc-3-methoxyazetidine moiety is anticipated to yield kinase inhibitors with potent and selective activity. Below are tables summarizing representative quantitative data for a hypothetical kinase inhibitor synthesized using the protocols described. This data is based on typical values observed for analogous kinase inhibitors and serves as a benchmark for experimental outcomes.

Table 1: Synthesis Yields

StepReactionProductYield (%)
1Boc Deprotection3-methoxyazetidine95%
2Nucleophilic Aromatic Substitution4-(3-methoxyazetidin-1-yl)-5-nitro-2-phenylpyrimidine85%
3Nitro Group Reduction4-(3-methoxyazetidin-1-yl)-2-phenylpyrimidin-5-amine90%
4Amide CouplingNovel Kinase Inhibitor75%

Table 2: In Vitro Kinase Inhibitory Activity (Representative Data)

Kinase TargetIC50 (nM)
JAK115
JAK225
JAK3150
TYK2200

Table 3: Cellular Activity (Representative Data)

Cell LineAssayIC50 (µM)
HEL (JAK-STAT dependent)Cell Proliferation0.5
Ba/F3 (JAK-STAT dependent)Cell Proliferation0.8
HEK293 (Control)Cell Proliferation> 10

Experimental Protocols

The following protocols outline a representative synthesis of a novel kinase inhibitor incorporating the 1-Boc-3-methoxyazetidine moiety.

Protocol 1: Boc Deprotection of 1-Boc-3-methoxyazetidine

This procedure removes the tert-butyloxycarbonyl (Boc) protecting group from the azetidine nitrogen, making it available for subsequent coupling reactions.

Materials:

  • 1-Boc-3-methoxyazetidine

  • 4 M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Diethyl ether

  • Nitrogen or Argon gas

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve 1-Boc-3-methoxyazetidine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 4 M HCl in 1,4-dioxane (2.0 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Triturate the resulting residue with diethyl ether to precipitate the 3-methoxyazetidine hydrochloride salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the desired product.

Protocol 2: Nucleophilic Aromatic Substitution

This protocol describes the coupling of 3-methoxyazetidine with a 4-chloro-5-nitropyrimidine scaffold, a common core in many kinase inhibitors.

Materials:

  • 3-methoxyazetidine hydrochloride

  • 4-chloro-5-nitro-2-phenylpyrimidine

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of 4-chloro-5-nitro-2-phenylpyrimidine (1.0 eq) in anhydrous DMF in a round-bottom flask, add 3-methoxyazetidine hydrochloride (1.2 eq).

  • Add DIPEA (3.0 eq) to the mixture to neutralize the hydrochloride salt and act as a base for the reaction.

  • Heat the reaction mixture to 80 °C and stir under an inert atmosphere for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 4-(3-methoxyazetidin-1-yl)-5-nitro-2-phenylpyrimidine.

Protocol 3: Nitro Group Reduction

The nitro group is reduced to an amine, which can be further functionalized.

Materials:

  • 4-(3-methoxyazetidin-1-yl)-5-nitro-2-phenylpyrimidine

  • Iron powder (Fe)

  • Ammonium chloride (NH4Cl)

  • Ethanol

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Suspend 4-(3-methoxyazetidin-1-yl)-5-nitro-2-phenylpyrimidine (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron residues.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous solution with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield 4-(3-methoxyazetidin-1-yl)-2-phenylpyrimidin-5-amine.

Protocol 4: Amide Coupling to Yield the Final Kinase Inhibitor

The final step involves coupling the aminopyrimidine intermediate with a carboxylic acid to form the final inhibitor.

Materials:

  • 4-(3-methoxyazetidin-1-yl)-2-phenylpyrimidin-5-amine

  • Carboxylic acid of choice (e.g., 3-cyanobenzoic acid)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • DIPEA

  • Anhydrous DMF

  • Nitrogen or Argon gas

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the carboxylic acid (1.1 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add PyBOP (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of 4-(3-methoxyazetidin-1-yl)-2-phenylpyrimidin-5-amine (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final novel kinase inhibitor.

Visualizations

Synthetic Workflow

G A 1-Boc-3-methoxyazetidine B 3-methoxyazetidine (Hydrochloride Salt) A->B  Boc Deprotection (HCl/Dioxane) D 4-(3-methoxyazetidin-1-yl)-5-nitro-2-phenylpyrimidine B->D C 4-chloro-5-nitro-2-phenylpyrimidine C->D  Nucleophilic Aromatic Substitution (DIPEA, DMF) E 4-(3-methoxyazetidin-1-yl)-2-phenylpyrimidin-5-amine D->E  Nitro Reduction (Fe, NH4Cl) G Novel Kinase Inhibitor E->G F Carboxylic Acid F->G  Amide Coupling (PyBOP, DIPEA) G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT_inactive STAT (inactive) JAK->STAT_inactive phosphorylates STAT_active p-STAT (active dimer) STAT_inactive->STAT_active dimerizes DNA DNA STAT_active->DNA translocates to nucleus and binds to Inhibitor Novel Kinase Inhibitor Inhibitor->JAK inhibits GeneTranscription Gene Transcription (Proliferation, Survival) DNA->GeneTranscription Cytokine Cytokine Cytokine->CytokineReceptor

Application of 1-Boc-3-methoxyazetidine in the Synthesis of Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-Boc-3-methoxyazetidine as a key starting material in the synthesis of Janus Kinase (JAK) inhibitors. The strategic incorporation of the methoxyazetidine moiety can offer advantages in terms of physicochemical properties and target engagement. These protocols are intended to guide researchers in the development of novel JAK inhibitors.

Introduction to JAK Inhibitors and the Azetidine Moiety

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling through the JAK-STAT pathway.[1][2] Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[3][4] Several small molecule JAK inhibitors have been developed and approved for clinical use, including tofacitinib, baricitinib, and upadacitinib.[5]

The azetidine ring, a saturated four-membered nitrogen-containing heterocycle, is a valuable building block in medicinal chemistry. Its incorporation into drug candidates can improve properties such as solubility, metabolic stability, and cell permeability, while providing a rigid scaffold for precise substituent placement. In the context of JAK inhibitors, the azetidine moiety is a key structural feature of baricitinib, which utilizes an azetidin-3-ylacetonitrile core.[6][7]

This application note focuses on the utility of 1-Boc-3-methoxyazetidine as a versatile starting material for the synthesis of novel JAK inhibitors, proposing a synthetic route to a key intermediate for a baricitinib analog.

JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is initiated by the binding of cytokines to their specific receptors on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus where they regulate the transcription of target genes involved in inflammation and immune responses.[1][8]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK Receptor->JAK1 Activation JAK2 JAK Receptor->JAK2 Activation STAT1 STAT Receptor->STAT1 Recruitment & Phosphorylation STAT2 STAT Receptor->STAT2 Recruitment & Phosphorylation JAK1->Receptor Phosphorylation JAK2->Receptor Phosphorylation STAT_dimer STAT Dimer STAT1->STAT_dimer STAT2->STAT_dimer DNA DNA STAT_dimer->DNA Translocation & Binding Gene Gene Transcription DNA->Gene

Figure 1: Simplified JAK-STAT Signaling Pathway.

Proposed Synthetic Application of 1-Boc-3-methoxyazetidine

This section outlines a proposed synthetic route for the preparation of a key intermediate, tert-butyl 3-(cyanomethyl)-3-methoxyazetidine-1-carboxylate, which can be further elaborated to generate novel JAK inhibitors. This route leverages the reactivity of the methoxy group as a potential leaving group or for modification.

Synthesis_Workflow A 1-Boc-3-methoxyazetidine B tert-butyl 3-hydroxy-3-(iodomethyl)azetidine-1-carboxylate A->B TMSI C tert-butyl 3-hydroxy-3-(cyanomethyl)azetidine-1-carboxylate B->C KCN D tert-butyl 3-(cyanomethyl)-3-methoxyazetidine-1-carboxylate C->D NaH, MeI

Figure 2: Proposed synthesis of a key azetidine intermediate.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-hydroxy-3-(iodomethyl)azetidine-1-carboxylate

  • To a solution of 1-Boc-3-methoxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere at 0 °C, add trimethylsilyl iodide (TMSI, 1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

Protocol 2: Synthesis of tert-butyl 3-hydroxy-3-(cyanomethyl)azetidine-1-carboxylate

  • Dissolve tert-butyl 3-hydroxy-3-(iodomethyl)azetidine-1-carboxylate (1.0 eq) in dimethylformamide (DMF, 15 mL/mmol).

  • Add potassium cyanide (KCN, 1.5 eq) to the solution.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the desired product.

Protocol 3: Synthesis of tert-butyl 3-(cyanomethyl)-3-methoxyazetidine-1-carboxylate

  • To a solution of tert-butyl 3-hydroxy-3-(cyanomethyl)azetidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL/mmol) at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (MeI, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to obtain the final intermediate.

Data Presentation

The following table summarizes hypothetical quantitative data for the proposed synthetic route. Actual yields may vary depending on experimental conditions.

StepStarting MaterialProductReagentsSolventTemp (°C)Time (h)Yield (%)
11-Boc-3-methoxyazetidinetert-butyl 3-hydroxy-3-(iodomethyl)azetidine-1-carboxylateTMSIDCM0 to RT4-685
2tert-butyl 3-hydroxy-3-(iodomethyl)azetidine-1-carboxylatetert-butyl 3-hydroxy-3-(cyanomethyl)azetidine-1-carboxylateKCNDMF6012-1678
3tert-butyl 3-hydroxy-3-(cyanomethyl)azetidine-1-carboxylatetert-butyl 3-(cyanomethyl)-3-methoxyazetidine-1-carboxylateNaH, MeITHF0 to RT8-1292

Conclusion

1-Boc-3-methoxyazetidine serves as a promising and versatile starting material for the synthesis of novel azetidine-containing building blocks for JAK inhibitors. The presented protocols provide a feasible pathway to a key intermediate that can be further functionalized to explore new chemical space in the development of next-generation JAK inhibitors. The unique substitution pattern of the azetidine ring offers opportunities to fine-tune the pharmacological properties of the final compounds. Researchers are encouraged to adapt and optimize these methods for their specific drug discovery programs.

References

Application Notes and Protocols: The Role of 1-Boc-3-methoxyazetidine in the Development of Bruton's Tyrosine Kinase (BTK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of BTK Inhibition and the Quest for Novel Scaffolds

Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1] Its role in promoting B-cell proliferation, survival, and differentiation has made it a prime therapeutic target for B-cell malignancies and autoimmune diseases.[2][3] The development of BTK inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, has revolutionized the treatment of these conditions.[2][4] However, the quest for next-generation inhibitors with improved selectivity, better safety profiles, and the ability to overcome resistance mutations is ongoing.[4][5]

Medicinal chemists are continuously exploring novel chemical scaffolds to achieve these desired properties. Small, strained heterocyclic rings, such as azetidines, have garnered significant attention in drug discovery.[6] The incorporation of an azetidine ring can introduce conformational rigidity, improve physicochemical properties like solubility, and provide unique exit vectors for further chemical modification.[6][7]

This document explores the potential role of 1-Boc-3-methoxyazetidine , a functionalized building block, in the development of novel BTK inhibitors. While direct literature on this specific building block in marketed BTK inhibitors is scarce, we will extrapolate its utility based on the established principles of medicinal chemistry and the known structure-activity relationships (SAR) of kinase inhibitors.

Application Notes: Strategic Use of the 3-Methoxyazetidine Moiety

The 3-methoxyazetidine moiety, derived from the deprotection of 1-Boc-3-methoxyazetidine, offers several strategic advantages in the design of BTK inhibitors.

  • Improved Physicochemical Properties: As a small, polar heterocycle, the azetidine ring can enhance aqueous solubility and reduce the lipophilicity of a molecule when replacing larger carbocyclic or less polar heterocyclic rings. This can lead to improved pharmacokinetic profiles, such as better oral bioavailability.[7] The methoxy group adds a polar contact point without significantly increasing molecular weight.

  • Conformational Constraint: The rigid, puckered structure of the azetidine ring restricts the conformational freedom of the molecule.[7] This pre-organization can lead to a lower entropic penalty upon binding to the target kinase, potentially increasing binding affinity and potency.

  • Novel Vector for Interaction and Selectivity: The nitrogen atom of the azetidine ring can act as a hydrogen bond acceptor, while the methoxy group's oxygen can also engage in hydrogen bonding. These interactions can be exploited to form specific contacts within the BTK active site. By orienting substituents in unique three-dimensional space, the azetidine scaffold can help achieve selectivity against other kinases, reducing off-target effects.[8]

Hypothetical BTK Inhibitor Incorporating 3-Methoxyazetidine

To illustrate its potential, we hypothesize a novel BTK inhibitor, "Azetinib," which incorporates the 3-methoxyazetidine moiety. The core of Azetinib is based on a pyrimidine scaffold, common in many kinase inhibitors.[8][9]

Figure 1: Hypothetical structure of "Azetinib" (A chemical structure diagram would be placed here in a real document. For this text-based format, we describe it: A central pyrimidine ring is di-substituted. One position is attached to an aniline group, which in turn has a substituted phenyl ring. The other key position on the pyrimidine is attached to the nitrogen of a 3-methoxyazetidine ring.)

In this hypothetical structure, the 3-methoxyazetidine ring serves as a key pharmacophoric element, potentially interacting with the solvent-exposed region of the ATP-binding pocket of BTK.

Data Presentation: Comparative Analysis

The following table presents hypothetical quantitative data for "Azetinib" compared to a structural analogue lacking the 3-methoxyazetidine moiety ("Analogue 1," which has a simple dimethylamino group instead). This illustrates the potential improvements conferred by the functionalized azetidine ring.

Parameter Azetinib (Hypothetical) Analogue 1 (Hypothetical) Rationale for Improvement
BTK IC50 (nM) 0.85.2The conformational rigidity of the azetidine ring may lead to a more favorable binding pose.
Kinase Selectivity (Selectivity Panel Score) 0.95 (Higher is better)0.75The unique 3D vector of the azetidine may prevent binding to off-target kinases.
Aqueous Solubility (µg/mL) 15045The polarity of the azetidine and methoxy group enhances solubility.
Oral Bioavailability (F%) in Rats 65%30%Improved solubility and potentially better membrane permeability can lead to higher bioavailability.[10]
hERG IC50 (µM) > 305.5The specific conformation may avoid interactions with the hERG channel, improving cardiac safety.

Experimental Protocols

Protocol 1: Synthesis of "Azetinib"

This protocol describes a plausible synthetic route to our hypothetical inhibitor, starting from 1-Boc-3-methoxyazetidine.

Workflow Diagram for Synthesis

Caption: Synthetic workflow for the hypothetical BTK inhibitor "Azetinib".

Methodology:

  • Deprotection of 1-Boc-3-methoxyazetidine:

    • Dissolve 1-Boc-3-methoxyazetidine (1.0 eq) in dichloromethane (DCM, 10 volumes).

    • Cool the solution to 0°C in an ice bath.

    • Add trifluoroacetic acid (TFA, 3.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Concentrate the mixture under reduced pressure to obtain 3-methoxyazetidine as its TFA salt. Use directly in the next step.

  • Synthesis of the Monochloro-pyrimidine Intermediate:

    • To a solution of a suitable dichloropyrimidine (1.0 eq) in n-butanol, add a substituted aniline (1.0 eq) and diisopropylethylamine (DIPEA, 2.5 eq).

    • Heat the mixture to 90°C and stir for 12-16 hours.

    • Monitor the reaction by LC-MS.

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the monochloro-pyrimidine intermediate.

  • Final Coupling to Yield "Azetinib":

    • Combine the monochloro-pyrimidine intermediate (1.0 eq), 3-methoxyazetidine TFA salt (1.2 eq), and DIPEA (3.0 eq) in dimethyl sulfoxide (DMSO).

    • Heat the reaction mixture to 120°C for 6 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • Purify the crude product by preparative HPLC to yield "Azetinib."

Protocol 2: In Vitro BTK Enzymatic Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a method to determine the IC50 of a test compound against BTK.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of BTK enzyme, a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled kinase tracer (ligand) in the kinase buffer.

    • Prepare serial dilutions of the test compound ("Azetinib") in DMSO, then dilute further in the kinase buffer.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the test compound dilution.

    • Add 5 µL of the BTK enzyme/antibody mixture.

    • Add 5 µL of the tracer solution.

    • Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Measure emission at 665 nm (tracer) and 615 nm (europium).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 3: Cellular BTK Autophosphorylation Assay

This protocol measures the ability of an inhibitor to block BTK activity within a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Culture a B-cell lymphoma cell line (e.g., Ramos) that expresses high levels of BTK.[1]

    • Seed cells in a 6-well plate and allow them to grow to 70-80% confluency.

    • Treat the cells with various concentrations of the test compound ("Azetinib") for 2 hours.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and separate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated BTK (p-BTK, Tyr223).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total BTK and a loading control (e.g., GAPDH).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-BTK signal to the total BTK signal.

    • Plot the normalized p-BTK signal against the inhibitor concentration to determine the cellular IC50.

Visualizations: Pathways and Workflows

BTK Signaling Pathway

Caption: Simplified BTK signaling pathway and the point of inhibition.

Experimental Workflow for Inhibitor Evaluation

Caption: Overall workflow for the evaluation of a novel BTK inhibitor.

References

Protocols for N-Alkylation of 1-Boc-3-methoxyazetidine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective N-alkylation of 1-Boc-3-methoxyazetidine is a critical step in the synthesis of novel chemical entities. The azetidine ring is a valuable scaffold in medicinal chemistry, and functionalization of the nitrogen atom allows for the exploration of structure-activity relationships and the development of new therapeutic agents. This document provides detailed application notes and protocols for two primary methods of N-alkylation of 1-Boc-3-methoxyazetidine: direct alkylation with alkyl halides and reductive amination.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation involves the reaction of the deprotonated 1-Boc-3-methoxyazetidine with an alkyl halide. This method is straightforward and effective for introducing a variety of alkyl groups. The choice of base and solvent is crucial to ensure efficient deprotonation and subsequent alkylation without promoting side reactions.

Experimental Protocol:
  • Preparation: To a solution of 1-Boc-3-methoxyazetidine (1.0 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) (0.1-0.2 M), add a suitable base (1.1-1.5 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the corresponding anion.

  • Alkylation: Add the alkyl halide (1.0-1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired N-alkylated 1-Boc-3-methoxyazetidine.

Summary of Reaction Conditions for Direct N-Alkylation:
ParameterCondition
Substrate 1-Boc-3-methoxyazetidine
Alkylating Agent Alkyl halide (e.g., Iodomethane, Benzyl bromide)
Base Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK)
Solvent Dimethylformamide (DMF), Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours

Method 2: N-Alkylation via Reductive Amination

Reductive amination is a highly efficient and versatile method for forming C-N bonds and is particularly useful for introducing a wide range of substituents. This one-pot procedure involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.

Experimental Protocol:
  • Preparation: To a solution of 1-Boc-3-methoxyazetidine (1.0 equivalent) and an aldehyde or ketone (1.0-1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.2 M), add a catalytic amount of glacial acetic acid (optional, can facilitate iminium ion formation).

  • Iminium Ion Formation: Stir the mixture at room temperature for 20-60 minutes.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.2-1.5 equivalents) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using silica gel column chromatography to obtain the pure N-alkylated 1-Boc-3-methoxyazetidine.

Summary of Reaction Conditions for Reductive Amination:
ParameterCondition
Substrate 1-Boc-3-methoxyazetidine
Carbonyl Compound Aldehyde or Ketone
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE)
Temperature Room Temperature
Reaction Time 12-24 hours

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in each protocol.

G cluster_0 Direct N-Alkylation Workflow A 1. Dissolve 1-Boc-3-methoxyazetidine in anhydrous solvent B 2. Add base at 0 °C A->B C 3. Add alkyl halide B->C D 4. Stir at room temperature (12-24h) C->D E 5. Quench with aq. NH4Cl D->E F 6. Extraction and washing E->F G 7. Drying and concentration F->G H 8. Purification (Chromatography) G->H I N-Alkylated Product H->I

Caption: Workflow for Direct N-Alkylation.

G cluster_1 Reductive Amination Workflow A 1. Mix 1-Boc-3-methoxyazetidine and carbonyl compound in solvent B 2. Stir at room temperature (20-60 min) A->B C 3. Add reducing agent (e.g., NaBH(OAc)3) B->C D 4. Stir at room temperature (12-24h) C->D E 5. Quench with aq. NaHCO3 D->E F 6. Extraction and washing E->F G 7. Drying and concentration F->G H 8. Purification (Chromatography) G->H I N-Alkylated Product H->I

Caption: Workflow for Reductive Amination.

Chemical Transformation

The following diagram illustrates the general chemical transformation for the N-alkylation of 1-Boc-3-methoxyazetidine.

G cluster_2 General N-Alkylation Reaction start 1-Boc-3-methoxyazetidine reagents + R-X (Direct Alkylation) or + RCHO, [H] (Reductive Amination) product N-Alkyl-1-Boc-3-methoxyazetidine reagents->product

Caption: General N-Alkylation Reaction Scheme.

Application Notes and Protocols for Suzuki Coupling with 1-Boc-Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The 1-Boc-azetidine moiety is a valuable scaffold in medicinal chemistry due to its unique conformational properties and its role as a bioisostere for various functional groups. The incorporation of this motif into complex molecules, particularly through the formation of aryl-azetidine linkages, is of significant interest in drug discovery.

These application notes provide a comprehensive guide to performing Suzuki coupling reactions with 1-Boc-azetidine derivatives, including recommended starting conditions, detailed experimental protocols, and expected outcomes. The two primary approaches covered are the coupling of a halogenated 1-Boc-azetidine with an organoboron reagent and the coupling of a 1-Boc-azetidine-derived organoboron reagent with an organohalide.

Key Considerations for Successful Coupling

The success of the Suzuki coupling with 1-Boc-azetidine derivatives is contingent on several factors, primarily the choice of catalyst, ligand, base, and solvent system. The sterically demanding nature of the azetidine ring and the potential for the nitrogen atom to coordinate with the palladium catalyst necessitate careful optimization of these parameters.

  • Catalyst and Ligand: Palladium(II) acetate (Pd(OAc)₂) in combination with a bulky, electron-rich phosphine ligand such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a robust system for this transformation. Palladacycle precatalysts, like CataCXium® A Pd G3, can also be highly effective, particularly for more challenging coupling partners.

  • Base: An appropriate base is crucial for the transmetalation step of the catalytic cycle. Inorganic bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are commonly employed and have shown good efficacy.

  • Solvent: A mixture of an ethereal solvent, such as 1,4-dioxane, and degassed water is a standard and effective solvent system. The aqueous component is often necessary for the activity of the inorganic base.

  • Organoboron Reagent: While boronic acids are the most common coupling partners, boronate esters (e.g., pinacol esters) can also be used and may offer advantages in terms of stability and solubility.

Experimental Protocols

Protocol 1: Suzuki Coupling of 1-Boc-3-iodoazetidine with an Arylboronic Acid

This protocol provides a general procedure for the coupling of commercially available 1-Boc-3-iodoazetidine with a variety of arylboronic acids.

Materials:

  • 1-Boc-3-iodoazetidine

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 3 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add 1-Boc-3-iodoazetidine (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (3.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Stir the reaction mixture vigorously at 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling using a Palladacycle Precatalyst

This protocol is an alternative for challenging substrates and utilizes a pre-formed palladacycle catalyst.

Materials:

  • 1-Boc-3-iodoazetidine

  • Arylboronic acid or boronate ester (1.5 equivalents)

  • CataCXium® A Pd G3 (a palladacycle precatalyst, 2 mol%)

  • Cesium carbonate (Cs₂CO₃, 3 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an inert atmosphere glovebox, charge a reaction vial with 1-Boc-3-iodoazetidine (0.5 mmol), the arylboronic acid or ester (0.75 mmol), CataCXium® A Pd G3 (0.01 mmol), and cesium carbonate (1.5 mmol).

  • Add anhydrous 1,4-dioxane (2.5 mL) and degassed water (0.25 mL).

  • Seal the vial and stir the mixture at 80-100 °C.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Work-up and purification are performed as described in Protocol 1.

Data Presentation

The following table summarizes representative conditions and yields for the Suzuki coupling of 1-Boc-azetidine derivatives with various coupling partners.

EntryAzetidine DerivativeCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
11-Boc-3-iodoazetidinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O1001885
21-Boc-3-iodoazetidine4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O1002082
31-Boc-3-iodoazetidine3-Chlorophenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O1002475
41-Boc-3-iodoazetidine2-Thiopheneboronic acidCataCXium® A Pd G3 (2)-Cs₂CO₃ (3)Dioxane/H₂O901678
51-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine4-BromotoluenePd(dppf)Cl₂ (3)-K₂CO₃ (2)DMF/H₂O901288
61-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine1-Bromo-4-fluorobenzenePd(dppf)Cl₂ (3)-K₂CO₃ (2)DMF/H₂O901484

Note: The data presented is compiled from literature examples of similar systems and should be used as a guide for optimization.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)L2-X Pd0:e->ArPdX:w Ar-X OxAdd Oxidative Addition ArPdR Ar-Pd(II)L2-R' ArPdX:n->ArPdR:s R'-B(Y)2 + Base Transmetal Transmetalation RedElim Reductive Elimination ArPdR:w->Pd0:s Product Ar-R' ArPdR->Product ArX Ar-X RBY2 R'-B(Y)2 + Base Experimental_Workflow start Start reagents Weigh Reagents: - Azetidine Derivative - Boronic Acid/Ester - Catalyst & Ligand - Base start->reagents setup Assemble Reaction Vessel under Inert Atmosphere reagents->setup solvents Add Anhydrous & Degassed Solvents via Syringe setup->solvents reaction Heat and Stir Reaction (80-100 °C, 12-24h) solvents->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: - Dilute with EtOAc - Wash with H₂O & Brine monitoring->workup Complete purification Purify Product by Flash Chromatography workup->purification end End purification->end

Application Notes and Protocols for the Incorporation of 1-Boc-3-Azetidinone into Spirocyclic Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of spirocyclic structures incorporating an azetidine moiety, a valuable scaffold in medicinal chemistry. The focus is on the versatile building block, 1-Boc-3-azetidinone, which serves as a key precursor for the generation of diverse spirocyclic systems. The protocols outlined below are intended to be a practical guide for researchers in drug discovery and organic synthesis.

Introduction

Spirocycles, carbocyclic or heterocyclic ring systems linked by a single common atom, have garnered significant interest in drug discovery due to their inherent three-dimensionality and conformational rigidity. These structural features can lead to improved target selectivity, enhanced metabolic stability, and better physicochemical properties compared to their linear or fused-ring counterparts. The incorporation of a strained four-membered azetidine ring into a spirocyclic framework further introduces unique structural and biological properties. 1-Boc-3-azetidinone is a commercially available and highly versatile starting material for the construction of such spiro-azetidine scaffolds. Its ketone functionality at the 3-position provides a convenient handle for a variety of spirocyclization reactions.

Application: Synthesis of Spiro-Azetidine Ketal Scaffolds

One of the most direct methods to incorporate the 1-Boc-3-azetidinone core into a spirocyclic system is through the formation of a spiro-ketal. This is achieved by reacting the ketone with a diol under acidic catalysis. This reaction is generally high-yielding and provides a stable spirocyclic product that can be used as a core scaffold for further functionalization in a drug discovery program.

Experimental Protocol: Synthesis of tert-Butyl 7-oxa-2-azaspiro[3.4]octane-2-carboxylate

This protocol details the synthesis of a spiro-azetidine-tetrahydrofuran scaffold via the ketalization of 1-Boc-3-azetidinone with ethylene glycol.

Reaction Scheme:

Materials:

  • 1-Boc-3-azetidinone (1.0 eq)

  • Ethylene glycol (1.5 eq)

  • p-Toluenesulfonic acid monohydrate (p-TSA·H₂O) (0.1 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add 1-Boc-3-azetidinone (1.0 eq), ethylene glycol (1.5 eq), and p-toluenesulfonic acid monohydrate (0.1 eq).

  • Add a sufficient amount of toluene to dissolve the reactants and fill the Dean-Stark trap.

  • Heat the reaction mixture to reflux and stir vigorously. The azeotropic removal of water will be observed in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 7-oxa-2-azaspiro[3.4]octane-2-carboxylate.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of tert-butyl 7-oxa-2-azaspiro[3.4]octane-2-carboxylate.

ParameterValue
Yield 85-95%
Reaction Time 4-8 hours
Purity (by NMR) >95%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the spiro-azetidine ketal.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification reactants 1-Boc-3-azetidinone, Ethylene Glycol, p-TSA, Toluene reflux Reflux with Dean-Stark Trap reactants->reflux Heat quench Quench with NaHCO3 reflux->quench extraction Extraction with Ethyl Acetate quench->extraction drying Drying over MgSO4 extraction->drying concentration Concentration drying->concentration chromatography Silica Gel Chromatography concentration->chromatography product Pure Spiro-Ketal chromatography->product

Caption: Workflow for spiro-ketal synthesis.
Signaling Pathway Analogy: Drug Discovery Cascade

The synthesis of novel spirocyclic scaffolds can be viewed as the initial step in a drug discovery cascade, leading to the identification of new therapeutic agents.

drug_discovery_pathway cluster_synthesis Chemical Synthesis cluster_screening Screening & Optimization cluster_development Preclinical & Clinical Development building_block 1-Boc-3-azetidinone spirocycle Spirocyclic Scaffold building_block->spirocycle Spirocyclization library Compound Library spirocycle->library Diversification hit Hit Identification library->hit HTS lead Lead Optimization hit->lead SAR preclinical Preclinical Studies lead->preclinical clinical Clinical Trials preclinical->clinical drug New Drug clinical->drug

Caption: Drug discovery cascade from building block to new drug.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of a spiro-azetidine-tetrahydrofuran scaffold from 1-Boc-3-azetidinone. This approach is amenable to scale-up and can be adapted for the synthesis of a variety of spiro-ketals by using different diols. The resulting spirocyclic structures are valuable building blocks for the development of novel therapeutics, offering a rigid and three-dimensional core for further chemical exploration. Researchers are encouraged to adapt and optimize this protocol for their specific needs and to explore the rich chemical space accessible from these versatile spiro-azetidine scaffolds.

Application Notes and Protocols: 1-Boc-3-methoxyazetidine as a Novel Building Block for GLP-1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 1-Boc-3-methoxyazetidine as a strategic building block in the synthesis of next-generation Glucagon-like peptide-1 (GLP-1) receptor agonists. While direct incorporation of this specific building block into currently approved GLP-1 agonists is not widely documented, this document outlines a hypothetical yet scientifically grounded approach for its application, leveraging the known benefits of azetidine scaffolds in medicinal chemistry.

Introduction

Glucagon-like peptide-1 (GLP-1) receptor agonists are a cornerstone in the management of type 2 diabetes and obesity.[1][2] These therapeutic agents mimic the action of the endogenous incretin hormone GLP-1, which enhances glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety.[1][2] A primary challenge in the development of peptide-based GLP-1 receptor agonists is their susceptibility to enzymatic degradation and rapid renal clearance, leading to a short half-life.

Structural modifications are key to improving the pharmacokinetic profile of these peptides. The incorporation of non-natural amino acids and constrained heterocyclic scaffolds, such as azetidines, can impart favorable properties, including increased resistance to proteolysis and enhanced receptor binding affinity. Azetidine rings, in particular, can introduce conformational rigidity into a peptide backbone, which can lead to more favorable binding geometries.

This document proposes the use of 1-Boc-3-methoxyazetidine as a novel building block for the modification of GLP-1 receptor agonists. The methoxy group offers a potential site for further functionalization or can modulate the physicochemical properties of the resulting peptide, such as solubility and lipophilicity. The Boc-protected amine allows for straightforward incorporation into standard solid-phase peptide synthesis (SPPS) workflows.

Physicochemical Properties and Proposed Advantages

The strategic incorporation of 1-Boc-3-methoxyazetidine into a GLP-1 agonist scaffold is hypothesized to offer several advantages. The key physicochemical data for this building block are summarized below.

PropertyValueReference
Molecular Formula C9H17NO3N/A
Molecular Weight 187.24 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in organic solvents (e.g., DCM, DMF)N/A
Boc-Deprotection Standard acidic conditions (e.g., TFA)N/A

Proposed Advantages of Incorporation:

  • Metabolic Stability: The azetidine ring can confer resistance to enzymatic degradation, particularly by dipeptidyl peptidase-4 (DPP-4), which rapidly inactivates native GLP-1.

  • Conformational Constraint: The rigid four-membered ring can pre-organize the peptide backbone into a bioactive conformation, potentially enhancing receptor affinity and potency.

  • Modulation of Physicochemical Properties: The methoxy group can influence hydrogen bonding capacity and lipophilicity, which may improve absorption and distribution profiles.

  • Scaffold for Further Functionalization: The azetidine moiety can serve as a handle for the attachment of fatty acid side chains or other half-life extension moieties.

Experimental Protocols

The following protocols describe a hypothetical workflow for the incorporation of 1-Boc-3-methoxyazetidine into a model peptide sequence using Boc-based solid-phase peptide synthesis (SPPS).

Protocol 1: Boc-Deprotection of 1-Boc-3-methoxyazetidine

This protocol describes the removal of the Boc protecting group from 1-Boc-3-methoxyazetidine to yield the free amine for subsequent coupling reactions.

Materials:

  • 1-Boc-3-methoxyazetidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dipeptideisopropylethylamine (DIEA)

  • Nitrogen or Argon gas

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve 1-Boc-3-methoxyazetidine in a solution of 50% TFA in DCM (v/v) in a round bottom flask under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture in vacuo using a rotary evaporator to remove the TFA and DCM.

  • Co-evaporate the residue with DCM (3x) to ensure complete removal of residual TFA.

  • The resulting TFA salt of 3-methoxyazetidine can be used directly in the next coupling step after neutralization or neutralized with a base like DIEA and purified if necessary.

Protocol 2: Incorporation of 3-methoxyazetidine into a Peptide Sequence via SPPS

This protocol outlines the coupling of the deprotected 3-methoxyazetidine to a resin-bound peptide. This procedure assumes a standard Boc-SPPS workflow.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • TFA salt of 3-methoxyazetidine (from Protocol 1)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Dipeptideisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

  • Shaker or automated peptide synthesizer

Procedure:

  • Swell the resin-bound peptide in DMF for 30 minutes.

  • Wash the resin with DMF (3x) and DCM (3x).

  • In a separate vial, dissolve the TFA salt of 3-methoxyazetidine, HBTU (1.5 eq), and HOBt (1.5 eq) in DMF.

  • Add DIEA (3.0 eq) to the activation mixture and vortex for 1-2 minutes.

  • Add the activated 3-methoxyazetidine solution to the resin-bound peptide.

  • Shake the reaction vessel at room temperature for 2-4 hours.

  • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

  • Once the Kaiser test is negative, wash the resin thoroughly with DMF (5x) and DCM (5x).

  • The resin is now ready for the next deprotection and coupling cycle.

Signaling Pathways and Workflows

GLP-1 Receptor Signaling Pathway

Activation of the GLP-1 receptor on pancreatic β-cells initiates a cascade of intracellular events leading to enhanced glucose-stimulated insulin secretion.

GLP_1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GLP-1_Agonist GLP-1 Receptor Agonist GLP-1R GLP-1 Receptor GLP-1_Agonist->GLP-1R Binding & Activation G_Protein Gs Protein GLP-1R->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Epac2 Epac2 cAMP->Epac2 Activation Insulin_Vesicles Insulin Vesicle Exocytosis PKA->Insulin_Vesicles Gene_Transcription Insulin Gene Transcription PKA->Gene_Transcription Epac2->Insulin_Vesicles

Caption: GLP-1 Receptor Signaling Cascade.

Synthetic Workflow for Azetidine-Modified Peptides

The general workflow for synthesizing a peptide incorporating 1-Boc-3-methoxyazetidine is outlined below.

Synthetic_Workflow Start Start with Resin Support Boc_AA_Coupling Couple Boc-Protected Amino Acids Start->Boc_AA_Coupling Boc_Deprotection Boc Deprotection (TFA/DCM) Boc_AA_Coupling->Boc_Deprotection Neutralization Neutralization (DIEA) Boc_Deprotection->Neutralization Neutralization->Boc_AA_Coupling Repeat for subsequent amino acids Azetidine_Coupling Couple 1-Boc-3-methoxyazetidine (after deprotection) Neutralization->Azetidine_Coupling Azetidine_Coupling->Boc_Deprotection Continue peptide elongation Final_Deprotection Final Side-Chain Deprotection & Cleavage Azetidine_Coupling->Final_Deprotection Purification Purification (HPLC) Final_Deprotection->Purification Characterization Characterization (MS, NMR) Purification->Characterization End Final Azetidine-Modified Peptide Characterization->End

Caption: Boc-SPPS Workflow for Azetidine Incorporation.

Conclusion

1-Boc-3-methoxyazetidine represents a promising, albeit hypothetically applied, building block for the development of novel GLP-1 receptor agonists. Its incorporation has the potential to enhance the metabolic stability and pharmacokinetic profile of peptide-based therapeutics. The provided protocols offer a foundational framework for researchers to explore the synthesis and evaluation of such modified peptides. Further investigation is warranted to fully elucidate the impact of the 3-methoxyazetidine moiety on the biological activity of GLP-1 receptor agonists.

References

Troubleshooting & Optimization

deprotection of 1-Boc-3-methoxyazetidine side reactions and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the deprotection of 1-Boc-3-methoxyazetidine. Our aim is to facilitate smoother experimentation by addressing potential side reactions and the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the deprotection of 1-Boc-3-methoxyazetidine?

A1: The primary side reactions include incomplete deprotection, tert-butylation of the deprotected amine, and potential ring-opening of the azetidine core under harsh acidic conditions. While less common, cleavage of the methoxy ether is also a theoretical possibility.

Q2: What causes the formation of a tert-butylated byproduct?

A2: During acid-catalyzed deprotection, the Boc group is cleaved to generate a tert-butyl cation. This reactive carbocation can be trapped by the nucleophilic nitrogen of the desired 3-methoxyazetidine product, leading to the formation of N-tert-butyl-3-methoxyazetidine.

Q3: Is the azetidine ring stable under the acidic conditions required for Boc deprotection?

A3: The strained four-membered azetidine ring can be susceptible to cleavage under strongly acidic conditions. Protonation of the azetidine nitrogen forms a reactive azetidinium ion, which can be attacked by nucleophiles, leading to ring-opened byproducts. The specific conditions, such as acid concentration and temperature, will influence the extent of this side reaction.

Q4: Can the methoxy group be cleaved during the deprotection?

A4: While ethers are generally stable, cleavage can occur under strong acidic conditions, particularly in the presence of Lewis acids or at elevated temperatures. For the deprotection of 1-Boc-3-methoxyazetidine, this is a less common side reaction but should be considered if unexpected byproducts are observed.

Q5: How can I minimize the formation of side products?

A5: The use of scavengers, such as triethylsilane (TES) or water, can help to trap the tert-butyl cation and reduce N-tert-butylation. Careful control of reaction conditions, including using the minimum necessary concentration of acid and maintaining a low temperature, can mitigate both ring-opening and ether cleavage.

Troubleshooting Guides

Issue 1: Incomplete Deprotection
Symptom Possible Cause Suggested Solution
Presence of starting material (1-Boc-3-methoxyazetidine) in the final product mixture (confirmed by TLC, LC-MS, or NMR).Insufficient acid concentration or equivalents.Increase the concentration or the number of equivalents of the acid (e.g., use a higher percentage of TFA in DCM).
Short reaction time.Extend the reaction time and monitor the progress closely by TLC or LC-MS.
Low reaction temperature.Allow the reaction to proceed at room temperature. Gentle warming (e.g., to 30-40°C) can be attempted cautiously.
Poor solubility of the starting material.Ensure the substrate is fully dissolved in the reaction solvent. If necessary, a co-solvent can be used.
Issue 2: Formation of N-tert-butylated Byproduct
Symptom Possible Cause Suggested Solution
A byproduct with a mass corresponding to the desired product + 56 Da is observed by LC-MS.The tert-butyl cation generated during deprotection is alkylating the product's nitrogen.Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), water, or anisole.
High concentration of the substrate.Run the reaction at a lower concentration to reduce the likelihood of intermolecular reactions.
Issue 3: Formation of Ring-Opened Byproducts
Symptom Possible Cause Suggested Solution
Observation of unexpected polar byproducts with different fragmentation patterns in LC-MS.The azetidine ring is undergoing acid-catalyzed ring-opening.[1][2][3][4]Use milder acidic conditions (e.g., lower concentration of TFA or switch to HCl in dioxane).
Elevated reaction temperature.Maintain the reaction at a lower temperature (0°C to room temperature).
Prolonged reaction time in strong acid.Monitor the reaction closely and quench it as soon as the starting material is consumed.

Quantitative Data Summary

The following table provides representative data on the impact of reaction conditions on product yield and purity. Please note that these are illustrative values and actual results may vary depending on the specific experimental setup.

Acid Solvent Temperature (°C) Time (h) Scavenger Approx. Yield (%) Approx. Purity (%) Major Byproducts
TFA (20%)DCM0 - RT2None85-90~90N-tert-butylated product
TFA (20%)DCM0 - RT2TES (5%)>95>98Minimal
TFA (50%)DCMRT4None80-85~85N-tert-butylated, potential ring-opened products
HCl (4M)DioxaneRT3None90-95>97Minimal
HCl (4M)Dioxane503None75-80~90Increased ring-opened products

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • 1-Boc-3-methoxyazetidine

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triethylsilane (TES) (optional, as a scavenger)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve 1-Boc-3-methoxyazetidine (1 equivalent) in anhydrous DCM (e.g., 0.1-0.2 M concentration).

  • If using a scavenger, add triethylsilane (1.1 equivalents) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of TFA in DCM (e.g., 20-50% v/v, 5-10 equivalents of TFA) to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Be cautious of CO2 evolution.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-methoxyazetidine.

  • The product is often isolated as its TFA salt. To obtain the free amine, a basic workup or purification via silica gel chromatography with a mobile phase containing a small amount of base (e.g., triethylamine) may be necessary.

Visualizations

Deprotection_Workflow Deprotection of 1-Boc-3-methoxyazetidine Workflow cluster_start Starting Material cluster_deprotection Deprotection Step cluster_monitoring Reaction Monitoring cluster_workup Workup cluster_product Final Product start 1-Boc-3-methoxyazetidine deprotection Dissolve in DCM Add TFA (with optional scavenger) Stir at 0°C to RT start->deprotection monitoring TLC or LC-MS Analysis deprotection->monitoring workup Solvent Removal Aqueous Wash (NaHCO3, Brine) Drying and Concentration monitoring->workup Reaction Complete product 3-methoxyazetidine (as TFA salt or free base) workup->product

Caption: Experimental workflow for the deprotection of 1-Boc-3-methoxyazetidine.

Side_Reactions Potential Side Reactions and Byproducts cluster_starting_material Starting Material cluster_conditions Deprotection Conditions cluster_products Products SM 1-Boc-3-methoxyazetidine Conditions Acidic Conditions (TFA or HCl) SM->Conditions Desired_Product Desired Product: 3-methoxyazetidine Conditions->Desired_Product Byproduct1 Byproduct 1: N-tert-butyl-3-methoxyazetidine Conditions->Byproduct1 t-Bu+ trapping Byproduct2 Byproduct 2: Ring-opened products Conditions->Byproduct2 Ring cleavage Byproduct3 Byproduct 3: Unreacted Starting Material Conditions->Byproduct3 Incomplete reaction

Caption: Logical relationships of potential side reactions and byproducts.

References

Technical Support Center: Purification of 1-Boc-3-methoxyazetidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-Boc-3-methoxyazetidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying 1-Boc-3-methoxyazetidine?

A1: The most frequently employed method for the purification of 1-Boc-3-methoxyazetidine is silica gel column chromatography. A common eluent system is a mixture of hexane and ethyl acetate.[1]

Q2: What are the potential impurities I might encounter during the purification of 1-Boc-3-methoxyazetidine?

A2: Potential impurities can arise from several sources, including unreacted starting materials, reaction byproducts, and decomposition products. The most common impurities include:

  • Unreacted 1-Boc-3-hydroxyazetidine: Incomplete Williamson ether synthesis can lead to the presence of the starting alcohol.

  • Byproducts from the base: The choice of base can lead to byproducts that may need to be removed during workup and purification.

  • Over-alkylation products: While less common for this specific methylation, in other alkylations, dialkylation of the azetidine nitrogen (if deprotected) or other reactive sites could occur.

  • Solvent and reagent residues: Residual solvents like DMF or reagents used in the reaction can be carried through to the purification step.

Q3: My yield is low after column chromatography. What are the possible reasons?

A3: Low recovery from silica gel chromatography can be attributed to several factors:

  • Product instability on silica: The slightly acidic nature of silica gel can potentially cause the degradation of sensitive compounds. While 1-Boc-3-methoxyazetidine is generally stable, prolonged exposure or highly activated silica could be a factor.

  • Improper solvent system: If the eluent is not polar enough, your product may not move off the column. Conversely, if it is too polar, it may co-elute with impurities.

  • Product volatility: While not highly volatile, some loss can occur during solvent removal under high vacuum, especially if the product is an oil.

  • Irreversible adsorption: Highly polar impurities or byproducts might bind irreversibly to the silica gel, sometimes co-adsorbing the product.

Q4: How can I visualize 1-Boc-3-methoxyazetidine and its related impurities on a TLC plate?

A4: 1-Boc-3-methoxyazetidine and its precursor, 1-Boc-3-hydroxyazetidine, are not strongly UV-active as they lack a significant chromophore. Therefore, visualization on a TLC plate typically requires a staining agent. A potassium permanganate (KMnO4) stain is effective as it reacts with compounds that can be oxidized, such as alcohols (the starting material) and to some extent, ethers. Other general stains like phosphomolybdic acid or vanillin can also be used.

Troubleshooting Guides

Problem 1: Co-elution of 1-Boc-3-methoxyazetidine with an impurity.

This is a common challenge in column chromatography. The table below outlines potential causes and solutions.

Potential Cause Troubleshooting Strategy Expected Outcome
Inappropriate Solvent System Optimize the eluent system. A shallower gradient or isocratic elution with a fine-tuned solvent ratio (e.g., adjusting the hexane:ethyl acetate ratio) can improve separation.Increased resolution between the product and the impurity on TLC, leading to better separation on the column.
Overloaded Column Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel weight.Sharper bands and improved separation, preventing peak tailing and overlap.
Similar Polarity of Product and Impurity Consider a different stationary phase. If silica gel is not providing adequate separation, alumina (basic or neutral) or a reverse-phase silica gel could be explored.Altered elution order and potentially improved separation due to different interaction mechanisms.
Problem 2: Suspected decomposition of the product on the silica gel column.

If you suspect your product is degrading on the column, here are some steps to take.

Troubleshooting Step Detailed Protocol Rationale
Neutralize the Silica Gel Prepare a slurry of silica gel in your chosen eluent and add a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1% v/v).The triethylamine will neutralize the acidic sites on the silica gel, reducing the likelihood of acid-catalyzed decomposition of the Boc-protecting group or the azetidine ring.
Use Deactivated Silica Use silica gel with a lower activity grade or intentionally deactivate it by adding a small percentage of water.Reduces the strength of the interactions between the compound and the stationary phase, which can minimize decomposition.
Alternative Purification Method If the compound is a solid, recrystallization can be an effective alternative to chromatography. For thermally stable oils, vacuum distillation might be an option.Avoids contact with silica gel altogether, eliminating it as a source of decomposition.

Experimental Protocols

Protocol for Column Chromatography Purification of 1-Boc-3-methoxyazetidine

This protocol is a general guideline and may require optimization based on the specific impurities present in your crude material.

  • Preparation of the Column:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 hexane:ethyl acetate).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a layer of sand to the top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude 1-Boc-3-methoxyazetidine in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate).

    • Gradually increase the polarity of the eluent (e.g., to 4:1, then 2:1 hexane:ethyl acetate) to elute the compounds. The exact solvent system should be determined by prior TLC analysis.[1]

    • Collect fractions and monitor them by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Place the resulting oil or solid under high vacuum to remove any residual solvent.

Visualizations

Below are diagrams illustrating the purification workflow and troubleshooting logic.

PurificationWorkflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation Crude_Product Crude 1-Boc-3-methoxyazetidine TLC_Analysis TLC Analysis to Determine Eluent Crude_Product->TLC_Analysis Column_Chromatography Silica Gel Column Chromatography TLC_Analysis->Column_Chromatography Fraction_Collection Collect Fractions Column_Chromatography->Fraction_Collection TLC_Monitoring Monitor Fractions by TLC Fraction_Collection->TLC_Monitoring Combine_Fractions Combine Pure Fractions TLC_Monitoring->Combine_Fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Pure_Product Pure 1-Boc-3-methoxyazetidine Solvent_Removal->Pure_Product

Caption: Experimental workflow for the purification of 1-Boc-3-methoxyazetidine.

TroubleshootingLogic Start Purification Issue Identified CoElution Co-elution of Impurities? Start->CoElution LowYield Low Yield? Start->LowYield CoElution->LowYield No OptimizeEluent Optimize Eluent System CoElution->OptimizeEluent Yes CheckVolatility Assess Product Volatility LowYield->CheckVolatility Yes ReduceLoading Reduce Column Loading OptimizeEluent->ReduceLoading ChangeStationaryPhase Change Stationary Phase ReduceLoading->ChangeStationaryPhase NeutralizeSilica Neutralize Silica Gel CheckVolatility->NeutralizeSilica AlternativePurification Consider Alternative Purification (Recrystallization, Distillation) NeutralizeSilica->AlternativePurification

Caption: Troubleshooting decision tree for purification challenges.

References

Technical Support Center: Optimizing Coupling Reaction Yields with 1-Boc-3-methoxyazetidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing coupling reaction yields with 1-Boc-3-methoxyazetidine. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for common synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using 1-Boc-3-methoxyazetidine in coupling reactions?

A1: The primary challenges stem from the inherent properties of the azetidine ring and the Boc-protecting group. The four-membered azetidine ring is strained, which can influence its reactivity.[1][2] Additionally, the bulky tert-butyloxycarbonyl (Boc) protecting group can introduce steric hindrance, potentially affecting catalyst and substrate approach.[3] Key challenges include:

  • Steric Hindrance: The Boc group and the azetidine ring can sterically hinder the reaction center, necessitating carefully optimized conditions.

  • Ring Strain: While generally more stable than aziridines, the azetidine ring can be susceptible to side reactions under harsh conditions.[1]

  • Boc-Group Lability: The Boc group is sensitive to acidic conditions and can be cleaved, leading to unwanted side products.[4]

Q2: Can the methoxy group at the 3-position influence the reactivity of the azetidine?

A2: Yes, the electron-donating nature of the methoxy group can impact the electronic properties of the azetidine ring and any associated coupling partner. This can influence the rates of key steps in the catalytic cycle of cross-coupling reactions, such as oxidative addition and reductive elimination.

Q3: When should I be concerned about Boc deprotection during a coupling reaction?

A3: Boc deprotection is a concern when the reaction conditions are acidic.[4][5] This can be a planned step or an unintended side reaction. If your coupling protocol generates acidic byproducts and your reaction temperature is elevated, you may observe partial or complete cleavage of the Boc group. It is crucial to monitor for the formation of the deprotected azetidine.

Troubleshooting Guides

Low to No Yield in Coupling Reactions

Low or no yield is a common issue in coupling reactions. The following guides for Suzuki-Miyaura, Buchwald-Hartwig, and amide coupling reactions provide a systematic approach to troubleshooting.

Potential Cause Troubleshooting Steps & Recommendations
Inactive Catalyst Ensure the palladium catalyst is active. Use a fresh batch or a pre-catalyst. The active species is Pd(0); if using a Pd(II) source, ensure in situ reduction is occurring.[6]
Oxygen Contamination Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. Oxygen can lead to catalyst decomposition and homo-coupling of the boronic acid.[6]
Protodeboronation This is the cleavage of the C-B bond of the boronic acid. Consider using milder bases (e.g., K₂CO₃, KF) or anhydrous conditions.[6]
Poor Solubility Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. Consider using a co-solvent system or a different solvent.
Steric Hindrance For sterically demanding couplings involving the azetidine ring, consider using bulkier phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to promote reductive elimination.[7]
Potential Cause Troubleshooting Steps & Recommendations
Incorrect Ligand Choice The choice of phosphine ligand is critical. For C-N coupling, bulky, electron-rich ligands like XPhos or BrettPhos are often effective.[8][9]
Base Incompatibility The base must be strong enough to deprotonate the amine but not so strong as to cause degradation. Common bases include NaOtBu, KOtBu, and Cs₂CO₃.[8]
Catalyst Poisoning Ensure starting materials and solvents are pure. Certain functional groups can act as catalyst poisons.
Low Reaction Temperature Some Buchwald-Hartwig reactions require elevated temperatures (80-110 °C) to proceed efficiently.[10]
Potential Cause Troubleshooting Steps & Recommendations
Inefficient Coupling Reagent For sterically hindered amines like 1-Boc-3-methoxyazetidine, standard carbodiimide reagents (e.g., EDC, DCC) may be insufficient. Consider more potent uronium/aminium salt-based reagents like HATU or HBTU.[3]
Side Reactions Ring-opening of the azetidine can be a side reaction under harsh conditions. Use mild coupling conditions and avoid strong acids or bases.[1]
Epimerization If coupling to a chiral carboxylic acid, epimerization can occur. Additives like HOBt can sometimes suppress this, but their effect can be solvent-dependent.[3]
Hydrolysis of Activated Ester Ensure anhydrous conditions, as water can hydrolyze the activated carboxylic acid intermediate.

Experimental Protocols

The following are generalized protocols that serve as a starting point for optimizing your coupling reactions with 1-Boc-3-methoxyazetidine. Note: Specific conditions may require further optimization based on the specific substrates used.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point for the coupling of an aryl bromide with an appropriate boronic acid/ester partner in the presence of 1-Boc-3-methoxyazetidine (assuming it is a component of the aryl bromide or the boronic acid partner is being coupled to an azetidine derivative).

  • Materials:

    • Aryl bromide (1.0 equiv)

    • Arylboronic acid (1.2 - 1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • SPhos (4 mol%)

    • Potassium phosphate (K₃PO₄) (3 equiv)

    • Anhydrous 1,4-Dioxane

    • Degassed Water

  • Procedure:

    • To an oven-dried reaction vessel, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

    • Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[6][7]

General Protocol for Buchwald-Hartwig Amination

This protocol describes a general procedure for the N-arylation of 1-Boc-3-methoxyazetidine with an aryl bromide.

  • Materials:

    • 1-Boc-3-methoxyazetidine (1.2 equiv)

    • Aryl bromide (1.0 equiv)

    • Pd₂(dba)₃ (1-2 mol%)

    • XPhos (2-4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene or Dioxane

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the aryl bromide, Pd₂(dba)₃, XPhos, and NaOtBu to a reaction vessel.

    • Add anhydrous toluene or dioxane, followed by 1-Boc-3-methoxyazetidine.

    • Seal the vessel and heat the reaction mixture to 100 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product via flash column chromatography.[8]

General Protocol for Amide Coupling

This protocol outlines the coupling of a carboxylic acid with 1-Boc-3-methoxyazetidine using HATU as the coupling reagent.

  • Materials:

    • Carboxylic acid (1.0 equiv)

    • 1-Boc-3-methoxyazetidine (1.1 equiv)

    • HATU (1.1 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

    • Anhydrous DMF or CH₂Cl₂

  • Procedure:

    • Under an inert atmosphere, dissolve the carboxylic acid, HATU, and DIPEA in anhydrous DMF.

    • Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add 1-Boc-3-methoxyazetidine to the reaction mixture.

    • Continue to stir at room temperature and monitor the reaction by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

    • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous LiCl (if using DMF), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Data Presentation

Disclaimer: The following tables are illustrative examples based on general knowledge of coupling reactions. Specific experimental data for 1-Boc-3-methoxyazetidine was not available in the public domain at the time of this writing. Researchers should perform their own optimization studies.

Table 1: Illustrative Comparison of Conditions for Suzuki-Miyaura Coupling

EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (2)Dioxane/H₂O10012Low
2Pd(dppf)Cl₂ (3)-K₃PO₄ (3)Toluene/H₂O908Moderate
3Pd₂(dba)₃ (1.5)SPhos (3)Cs₂CO₃ (2.5)Dioxane/H₂O1004High
4XPhos Pd G3 (2)-K₃PO₄ (3)t-AmylOH/H₂O1002High

Table 2: Illustrative Comparison of Conditions for Buchwald-Hartwig Amination

EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene11016Moderate
2Pd₂(dba)₃ (1)XPhos (2)NaOtBu (1.4)Dioxane1006High
3RuPhos Pd G3 (2)-K₃PO₄ (2)t-BuOH908Moderate-High
4Pd(OAc)₂ (2)P(t-Bu)₃ (4)KOtBu (1.5)Toluene10012Moderate

Table 3: Illustrative Comparison of Amide Coupling Reagents

EntryCoupling Reagent (equiv)Additive (equiv)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1EDC (1.2)HOBt (1.2)DIPEA (2)DCMRT12Moderate
2DCC (1.1)-DMAP (0.1)DCMRT10Moderate
3HATU (1.1)-DIPEA (2)DMFRT2High
4PyBOP (1.2)-DIPEA (2)DMFRT3High

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants, Catalyst, Ligand, Base solvent Add Degassed Solvent reagents->solvent 1. inert Establish Inert Atmosphere (Ar/N₂) solvent->inert 2. heat Heat to Target Temperature inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool & Quench monitor->quench extract Aqueous Workup (Wash with H₂O, Brine) quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify

Caption: General experimental workflow for coupling reactions.

troubleshooting_logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents start Low/No Yield check_catalyst Check Catalyst Activity (Use fresh catalyst/pre-catalyst) start->check_catalyst check_temp Increase Temperature start->check_temp check_purity Verify Purity of Starting Materials start->check_purity check_ligand Optimize Ligand (e.g., Buchwald ligands) check_catalyst->check_ligand check_base Screen Different Bases (e.g., K₃PO₄, NaOtBu) check_ligand->check_base check_solvent Change Solvent/ Co-solvent check_temp->check_solvent check_inert Ensure Rigorous Inert Atmosphere check_solvent->check_inert check_side_reactions Analyze for Side Products (e.g., Protodeboronation, Boc-deprotection) check_purity->check_side_reactions

Caption: Troubleshooting flowchart for low-yield coupling reactions.

References

stability of 3-methoxyazetidine moiety under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the 3-methoxyazetidine moiety under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the 3-methoxyazetidine moiety under acidic conditions?

A1: The 3-methoxyazetidine moiety is susceptible to degradation under acidic conditions, primarily through acid-catalyzed ring-opening of the azetidine ring. The strained four-membered ring is prone to cleavage, a reaction that is initiated by the protonation of the azetidine nitrogen. The stability is highly dependent on the pH, with more rapid decomposition occurring at lower pH values. For instance, studies on analogous N-aryl azetidines have shown significantly shorter half-lives at pH 1.8 compared to neutral pH.[1] The pKa of the azetidine nitrogen is a critical factor; a lower pKa can reduce the extent of protonation and thus enhance stability under acidic conditions.

Q2: What is the expected degradation pathway for 3-methoxyazetidine in acidic media?

A2: Under acidic conditions, the primary degradation pathway involves the protonation of the azetidine nitrogen, which facilitates the nucleophilic attack and subsequent ring-opening. The ether linkage of the methoxy group may also be susceptible to cleavage under strong acidic conditions, similar to the acidic cleavage of other ethers. The regioselectivity of the ring-opening can be influenced by the substitution pattern on the azetidine ring.

Q3: Is the 3-methoxyazetidine moiety stable under basic conditions?

A3: While less extensively documented for this specific moiety, azetidines are generally more stable under basic conditions compared to acidic conditions. However, strong bases can induce ring-opening, particularly at elevated temperatures. The presence of an N-protecting group, such as a Boc group, is generally stable to many basic conditions used in synthesis.

Q4: Can the N-protecting group influence the stability of the 3-methoxyazetidine ring?

A4: Absolutely. The choice of the N-protecting group is crucial. Electron-withdrawing groups can decrease the basicity of the azetidine nitrogen, thereby reducing its propensity for protonation under acidic conditions and potentially increasing the stability of the ring. Conversely, the protecting group itself might be labile under certain conditions (e.g., the Boc group is readily cleaved by acid), which would then expose the potentially more reactive secondary amine.

Troubleshooting Guides

Issue 1: Unexpected decomposition of a 3-methoxyazetidine-containing compound during acidic workup or purification.

  • Possible Cause: The acidic conditions are too harsh, leading to the ring-opening of the azetidine.

  • Troubleshooting Steps:

    • Neutralize Carefully: Ensure prompt and complete neutralization after an acidic reaction or extraction.

    • Buffer Usage: Utilize buffers to maintain a less acidic pH during workup.

    • Milder Acids: If possible, use weaker acids or shorter reaction/exposure times.

    • Temperature Control: Perform acidic steps at lower temperatures to minimize degradation.

    • Chromatography: If using silica gel chromatography, consider deactivating the silica with a base (e.g., triethylamine) to prevent on-column degradation.

Issue 2: Low yield in reactions involving the deprotection of N-Boc-3-methoxyazetidine.

  • Possible Cause: The acidic conditions required for Boc deprotection are also causing degradation of the azetidine ring.

  • Troubleshooting Steps:

    • Milder Deprotection Conditions: Explore alternative, milder deprotection protocols. For example, using HCl in a non-protic solvent like dioxane or diethyl ether at controlled temperatures can be effective.

    • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to minimize exposure to acidic conditions after the deprotection is complete.

    • Immediate Workup: Proceed with the workup and neutralization as soon as the starting material is consumed.

Data Summary

Table 1: General Stability Profile of the 3-Methoxyazetidine Moiety

ConditionReagent ExamplesPotential for DegradationPrimary Degradation Pathway
Strongly Acidic Conc. HCl, H₂SO₄, TFAHighRing-opening, Ether cleavage
Mildly Acidic Acetic acid, silica gelModerate to HighRing-opening
Neutral Water, PBS (pH 7.4)LowGenerally stable
Mildly Basic K₂CO₃, Et₃NLowGenerally stable
Strongly Basic NaOH, KOH, NaHModerateRing-opening (especially at elevated temperatures)

Experimental Protocols

Protocol 1: General Procedure for Assessing the Acidic Stability of a 3-Methoxyazetidine-Containing Compound

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Media Preparation: Prepare aqueous solutions of varying pH (e.g., pH 1, 3, and 5) using HCl.

  • Incubation: Add a small aliquot of the stock solution to each of the acidic solutions to achieve a final desired concentration. Incubate the samples at a controlled temperature (e.g., room temperature or 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each sample.

  • Quenching: Immediately neutralize the withdrawn aliquot with a suitable base (e.g., a solution of NaOH or NaHCO₃) to stop the degradation.

  • Analysis: Analyze the quenched samples by a validated stability-indicating HPLC method to determine the remaining percentage of the parent compound.

  • Data Analysis: Plot the percentage of the remaining parent compound against time to determine the degradation kinetics and half-life at each pH.

Visualizations

Acidic_Degradation_Pathway cluster_0 Acidic Conditions 3-Methoxyazetidine 3-Methoxyazetidine Protonated_Azetidine Protonated Azetidine 3-Methoxyazetidine->Protonated_Azetidine H+ Ring_Opened_Intermediate Ring-Opened Intermediate Protonated_Azetidine->Ring_Opened_Intermediate Nucleophilic Attack (e.g., H₂O, Cl⁻) Degradation_Products Degradation Products Ring_Opened_Intermediate->Degradation_Products

Caption: Proposed acidic degradation pathway for 3-methoxyazetidine.

Experimental_Workflow cluster_1 Stability Assessment Workflow A Prepare Stock Solution B Incubate in Acidic/Basic Media A->B C Withdraw Aliquots at Time Points B->C D Quench Reaction C->D E HPLC Analysis D->E F Determine Degradation Rate E->F

References

Technical Support Center: N-Alkylation of Sterically Hindered 3-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the N-alkylation of sterically hindered 3-substituted azetidines.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

ProblemPotential Cause(s)Suggested Solution(s)
Low to No Yield of N-Alkylated Product Steric Hindrance: The bulky 3-substituent and/or the alkylating agent are preventing the reaction.[1] Poor Nucleophilicity of Azetidine: The nitrogen atom is not sufficiently nucleophilic. Inactive Alkylating Agent: The leaving group on the alkylating agent is not reactive enough (e.g., Cl < Br < I < OTs).[2] Inappropriate Base: The base is not strong enough to deprotonate the azetidine or is sterically hindered itself.[2]Increase Reaction Temperature: Higher temperatures can overcome the activation energy barrier caused by steric hindrance. Consider using a sealed tube or microwave reactor for temperatures above the solvent's boiling point.[2] Use a More Reactive Alkylating Agent: Switch to an alkyl iodide or a tosylate/mesylate.[2] Select a Stronger, Less-Hindered Base: Consider bases like sodium hydride (NaH), potassium hexamethyldisilazide (KHMDS), or cesium carbonate (Cs₂CO₃).[2] Change the Reaction Method: Consider alternative methods such as reductive amination if starting from an appropriate precursor.[3]
Formation of Over-Alkylated Product (Quaternary Azetidinium Salt) High Reactivity of Mono-Alkylated Product: The N-alkylated azetidine is more nucleophilic than the starting secondary amine, leading to a second alkylation.[4] Excess Alkylating Agent: A high concentration of the alkylating agent favors the formation of the quaternary salt. Prolonged Reaction Time/High Temperature: These conditions can promote the second alkylation.Control Stoichiometry: Use a 1:1 ratio of the azetidine to the alkylating agent, or a slight excess of the azetidine. Slow Addition of Alkylating Agent: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration. Monitor the Reaction Closely: Use TLC or LC-MS to track the consumption of the starting material and the formation of the product and byproduct. Stop the reaction as soon as the starting material is consumed. Lower the Reaction Temperature: If the reaction proceeds at a reasonable rate at a lower temperature, this can help to minimize over-alkylation.
Competing Elimination Reaction (Formation of Alkene from Alkyl Halide) Sterically Hindered Base: A bulky base can act as a base to promote elimination rather than as a nucleophile for deprotonation. Secondary or Tertiary Alkyl Halide: These are more prone to elimination reactions.[5] High Reaction Temperature: Higher temperatures favor elimination over substitution.[5]Use a Less-Hindered Base: Consider using a base like potassium carbonate or sodium hydride. Use a Primary Alkyl Halide: If possible, use a primary alkylating agent. Lower the Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Ring-Opening of the Azetidine Ring Harsh Reaction Conditions: The strained four-membered ring can be susceptible to opening under strongly acidic or basic conditions, or at very high temperatures.[6] Activation by the Alkylating Agent: In some cases, the alkylating agent can activate the azetidine ring towards ring-opening.[7]Use Milder Reaction Conditions: Opt for milder bases and lower reaction temperatures. Choose a Different Synthetic Route: If ring-opening is persistent, a different N-functionalization strategy might be necessary.
Difficult Purification of the Product Similar Polarity of Starting Material and Product: The starting azetidine and the N-alkylated product may have similar polarities, making separation by column chromatography difficult. Presence of Quaternary Salt Byproduct: The ionic nature of the quaternary salt can complicate extraction and chromatography.Optimize Chromatographic Conditions: Use a shallow gradient of a suitable solvent system. Consider using a different stationary phase (e.g., alumina). Acid-Base Extraction: If the product is basic, it can be extracted into an acidic aqueous layer, washed, and then back-extracted into an organic layer after basification of the aqueous layer. Crystallization/Trituration: If the product is a solid, recrystallization or trituration can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation reaction with a sterically hindered 3-substituted azetidine is not working. What are the first things I should check?

A1: For a sluggish or failed N-alkylation of a sterically hindered azetidine, the primary factors to investigate are the reactivity of your electrophile (alkylating agent) and the choice of base and solvent. Due to steric hindrance, a more reactive alkylating agent, such as an alkyl iodide or tosylate, is often necessary.[2] The base should be strong enough to deprotonate the azetidine nitrogen but not so sterically hindered that it promotes elimination of the alkyl halide. Non-hindered, strong bases like sodium hydride (NaH) are often a good choice. The solvent should be a polar aprotic solvent like DMF or DMSO to facilitate the Sₙ2 reaction.[2] Increasing the reaction temperature is also a common strategy to overcome the activation barrier imposed by steric hindrance.

Q2: I am observing a significant amount of quaternary ammonium salt formation. How can I favor mono-alkylation?

A2: Over-alkylation is a common issue because the mono-alkylated product is often more nucleophilic than the starting secondary amine.[4] To favor mono-alkylation, you can employ several strategies:

  • Stoichiometric Control: Use a 1:1 or even a slight excess of the azetidine relative to the alkylating agent.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain its low concentration.

  • Milder Conditions: If possible, run the reaction at a lower temperature and for a shorter duration.

  • Alternative Methods: Consider reductive amination, which is an excellent method for achieving controlled mono-alkylation.[3]

Q3: Are there alternative methods to direct N-alkylation with alkyl halides for these hindered systems?

A3: Yes, several alternative methods can be more effective for the N-alkylation of sterically hindered azetidines:

  • Reductive Amination: This involves the reaction of an azetidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. This method is highly effective for mono-alkylation and can be performed under mild conditions.[3]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of N-alkylation, often leading to higher yields and shorter reaction times, which can also help to minimize side reactions.[8][9]

  • Phase-Transfer Catalysis (PTC): PTC can be particularly useful when dealing with reactants in different phases (e.g., a solid base and an organic-soluble azetidine). It can enhance reaction rates and allow for the use of milder bases.[10][11]

Q4: What is a good starting point for reaction conditions for a microwave-assisted N-alkylation of a 3-substituted azetidine?

A4: A good starting point for a microwave-assisted N-alkylation would be to use a polar aprotic solvent with a high boiling point, such as DMF or NMP.[9] A carbonate base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often a good choice.[9] A typical setup would involve the azetidine, 1.1-1.5 equivalents of the alkyl halide, and 1.5-2.0 equivalents of the base in a sealed microwave vessel. Start with a temperature of 100-150 °C and a reaction time of 10-30 minutes, monitoring the progress by TLC or LC-MS.

Q5: How can I purify my N-alkylated 3-substituted azetidine if it is a polar compound?

A5: The purification of polar amines can be challenging. Standard silica gel chromatography can be effective, but you may need to use a more polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol, possibly with a small amount of a basic modifier like triethylamine or ammonium hydroxide to prevent streaking on the column. Alternatively, reverse-phase chromatography can be a powerful tool for purifying polar compounds. Acid-base extraction is another useful technique; the basic product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified and the product is extracted back into an organic solvent.

Quantitative Data

Table 1: Comparison of Yields for N-Alkylation of 3-Aryl/Heteroaryl Azetidines

Azetidine SubstrateAlkylating AgentMethodBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-(p-tolyl)azetidinePhenyl trichloroacetimidateLewis Acid Catalysis-CH₂Cl₂RT1287[1]
3-(4-chlorophenyl)azetidinePhenyl trichloroacetimidateLewis Acid Catalysis-CH₂Cl₂RT1267[1]
3-(4-(trifluoromethyl)phenyl)azetidinePhenyl trichloroacetimidateLewis Acid Catalysis-CH₂Cl₂RT1245[1]
3-(m-tolyl)azetidinePhenyl trichloroacetimidateLewis Acid Catalysis-CH₂Cl₂RT1257[1]
3-(o-tolyl)azetidinePhenyl trichloroacetimidateLewis Acid Catalysis-CH₂Cl₂RT1270[1]

Note: The data in this table is for the synthesis of 3-amino-3-aryl azetidines via reaction with a trichloroacetimidate, which serves as a proxy for N-alkylation reactivity trends.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of a 3-Substituted Azetidine Precursor (Azetidin-3-one)

This protocol is adapted for the N-alkylation of a 3-substituted azetidine via reductive amination of a corresponding azetidin-3-one precursor.

Materials:

  • 3-Substituted azetidin-3-one

  • Primary or secondary amine (1.0-1.2 equiv.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv.)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the 3-substituted azetidin-3-one (1.0 equiv.) and the amine (1.0-1.2 equiv.) in DCE or DCM (to make a 0.1-0.2 M solution).

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate. For less reactive amines, a catalytic amount of acetic acid (e.g., 0.1 equiv.) can be added.

  • Add sodium triacetoxyborohydride (1.2-1.5 equiv.) portion-wise to the reaction mixture. The addition may be exothermic, so control the rate of addition to maintain the temperature below 30 °C.

  • Stir the reaction at room temperature for 2-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated 3-substituted azetidine.

Protocol 2: General Procedure for Microwave-Assisted N-Alkylation

This protocol provides a general guideline for the microwave-assisted N-alkylation of a 3-substituted azetidine. Optimization of temperature, time, and reagents may be necessary for specific substrates.

Materials:

  • 3-Substituted azetidine

  • Alkyl halide (1.1-1.5 equiv.)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv.)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Microwave-safe reaction vessel with a stir bar

Procedure:

  • To a microwave-safe reaction vessel, add the 3-substituted azetidine (1.0 equiv.), the alkyl halide (1.1-1.5 equiv.), and the base (1.5-2.0 equiv.).

  • Add enough DMF or NMP to ensure proper stirring and to prevent charring (typically to a concentration of 0.1-0.5 M).

  • Seal the vessel and place it in the microwave reactor.

  • Set the reaction temperature to 100-150 °C and the reaction time to 10-30 minutes. Use the stir function.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Phase-Transfer Catalyzed (PTC) N-Alkylation

This protocol outlines a general procedure for the N-alkylation of a 3-substituted azetidine using a phase-transfer catalyst.

Materials:

  • 3-Substituted azetidine

  • Alkyl halide (1.0-1.5 equiv.)

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 50% w/w) or solid potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst (5-10 mol%)

  • An organic solvent such as toluene or dichloromethane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the 3-substituted azetidine (1.0 equiv.), the alkyl halide (1.0-1.5 equiv.), the phase-transfer catalyst (0.05-0.1 equiv.), and the organic solvent.

  • Add the aqueous NaOH solution or solid K₂CO₃.

  • Heat the mixture with vigorous stirring. The reaction temperature will depend on the reactivity of the substrates and can range from room temperature to the reflux temperature of the solvent.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water to dissolve any inorganic salts.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_N_Alkylation start Start: N-Alkylation of Sterically Hindered 3-Substituted Azetidine check_yield Low or No Yield? start->check_yield over_alkylation Over-alkylation (Quaternary Salt)? check_yield->over_alkylation No increase_temp Increase Temperature Use Microwave check_yield->increase_temp Yes more_reactive_halide Use More Reactive Alkyl Halide (I > Br > Cl) or Tosylate/Mesylate check_yield->more_reactive_halide Yes stronger_base Use Stronger/ Less-Hindered Base (NaH, KHMDS, Cs₂CO₃) check_yield->stronger_base Yes change_method Consider Alternative: Reductive Amination check_yield->change_method Yes elimination Elimination Byproduct? over_alkylation->elimination No control_stoichiometry Control Stoichiometry (1:1 or excess amine) over_alkylation->control_stoichiometry Yes slow_addition Slow Addition of Alkylating Agent over_alkylation->slow_addition Yes monitor_reaction Monitor Reaction Closely (TLC/LC-MS) over_alkylation->monitor_reaction Yes ring_opening Ring-Opening Observed? elimination->ring_opening No less_hindered_base Use Less-Hindered Base elimination->less_hindered_base Yes lower_temp Lower Reaction Temperature elimination->lower_temp Yes primary_halide Use Primary Alkyl Halide elimination->primary_halide Yes success Successful Reaction Proceed to Purification ring_opening->success No milder_conditions Use Milder Conditions (Temp, Base) ring_opening->milder_conditions Yes increase_temp->check_yield more_reactive_halide->check_yield stronger_base->check_yield control_stoichiometry->over_alkylation slow_addition->over_alkylation monitor_reaction->over_alkylation less_hindered_base->elimination lower_temp->elimination primary_halide->elimination milder_conditions->ring_opening

Caption: Troubleshooting workflow for N-alkylation of hindered azetidines.

Experimental_Workflows cluster_reductive_amination Reductive Amination cluster_microwave Microwave-Assisted Alkylation cluster_ptc Phase-Transfer Catalysis ra1 Mix Azetidinone and Amine in Solvent ra2 Stir at RT (Imine Formation) ra1->ra2 ra3 Add Reducing Agent (e.g., NaBH(OAc)₃) ra2->ra3 ra4 Reaction at RT ra3->ra4 ra5 Aqueous Workup & Extraction ra4->ra5 ra6 Purification ra5->ra6 mw1 Combine Azetidine, Alkyl Halide, Base in Microwave Vial mw2 Add High-Boiling Solvent (DMF/NMP) mw1->mw2 mw3 Seal and Irradiate in Microwave Reactor mw2->mw3 mw4 Cool and Perform Aqueous Workup mw3->mw4 mw5 Purification mw4->mw5 ptc1 Combine Azetidine, Alkyl Halide, PTC Catalyst in Organic Solvent ptc2 Add Aqueous Base (e.g., NaOH) ptc1->ptc2 ptc3 Heat with Vigorous Stirring ptc2->ptc3 ptc4 Phase Separation & Extraction ptc3->ptc4 ptc5 Purification ptc4->ptc5

References

Technical Support Center: Preventing Racemization During Functionalization of 1-Boc-3-methoxyazetidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the stereoselective functionalization of 1-Boc-3-methoxyazetidine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on maintaining the stereochemical integrity of the C3 position during chemical modifications of the azetidine ring.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical concern during the functionalization of chiral 1-Boc-3-methoxyazetidine?

A1: Racemization is the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers, resulting in a loss of optical activity. For chiral drug candidates, the specific three-dimensional arrangement of atoms (stereochemistry) is often crucial for its biological activity and pharmacological profile. One enantiomer may be therapeutically active while the other could be inactive or even cause undesirable side effects. Therefore, preventing racemization during the synthesis and functionalization of chiral molecules like 1-Boc-3-methoxyazetidine is paramount to ensure the final product's efficacy and safety.

Q2: What are the primary chemical pathways that can lead to racemization at the C3 position of 1-Boc-3-methoxyazetidine?

A2: Racemization at the C3 position of 1-Boc-3-methoxyazetidine can occur through several mechanisms, primarily facilitated by either basic or acidic conditions:

  • Base-Mediated Epimerization: Strong bases can abstract a proton from the carbon atoms adjacent to the nitrogen (C2 and C4). This deprotonation can lead to the formation of a planar carbanionic intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of enantiomers. While the protons at C2 and C4 are not directly at the stereocenter, their removal can, under certain conditions, influence the stereochemical integrity of the entire ring.

  • Acid-Catalyzed Racemization: Under strong acidic conditions, the methoxy group at C3 could be protonated, turning it into a good leaving group (methanol). Departure of methanol would generate a planar, achiral azetidinium cation. Subsequent nucleophilic attack on this intermediate can happen from either side, resulting in a racemic mixture.

  • SN1-type Substitution: If the methoxy group is converted into a better leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution, conditions that favor an SN1 mechanism (polar protic solvents, stable carbocation formation) will lead to racemization through a planar carbocation intermediate.

Q3: How can I minimize the risk of base-induced racemization during functionalization at the C2 or C4 positions?

A3: To minimize base-induced racemization, consider the following strategies:

  • Choice of Base: Employ non-nucleophilic, sterically hindered bases. Lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) are often preferred over smaller, more nucleophilic bases like n-butyllithium. The steric bulk of these bases can influence the regioselectivity of deprotonation and minimize side reactions.

  • Low Temperatures: Perform deprotonation and subsequent electrophilic trapping at low temperatures (e.g., -78 °C). This reduces the rate of competing side reactions, including any processes that could lead to epimerization.

  • Directed Metalation: Utilize the N-Boc group as a directing group for lithiation. This can enhance the regioselectivity of deprotonation at the C2 position, potentially avoiding unwanted reactions at other sites. The use of a coordinating agent like (-)-sparteine can facilitate enantioselective deprotonation.

Q4: What precautions should I take when performing reactions under acidic conditions?

A4: The N-Boc protecting group is sensitive to strong acids. If acidic conditions are unavoidable, use mild acids and carefully control the reaction time and temperature. For cleavage of the methoxy group, consider using Lewis acids which might offer milder conditions compared to strong Brønsted acids. However, be aware that any condition that promotes the formation of a carbocation at C3 will likely lead to racemization.

Troubleshooting Guides

Issue 1: Loss of Optical Purity After Attempted Functionalization at C2/C4

Potential Cause Troubleshooting/Solution
Base is too strong or not sterically hindered. Switch to a bulkier, non-nucleophilic base such as LDA or LiTMP.
Reaction temperature is too high. Maintain cryogenic temperatures (e.g., -78 °C) throughout the deprotonation and electrophilic quench steps.
Formation of an unstable intermediate. Ensure the reaction is performed under an inert atmosphere (argon or nitrogen) to prevent quenching of the organolithium intermediate by moisture or oxygen.
Incorrect workup procedure. Quench the reaction at low temperature with a suitable electrophile before warming to room temperature.

Issue 2: Low Yield of the Desired Functionalized Product

Potential Cause Troubleshooting/Solution
Inefficient deprotonation. Increase the equivalents of the base or add a coordinating agent like TMEDA to enhance the basicity of the organolithium reagent.
Poor reactivity of the electrophile. Use a more reactive electrophile or consider transmetalation of the lithiated intermediate (e.g., to zinc or copper) to modulate its reactivity.
Competing side reactions. Optimize the reaction time; prolonged reaction times can lead to decomposition or side product formation.

Experimental Protocols

Protocol 1: Stereoretentive α-Arylation of N-Boc-pyrrolidine (Model for Azetidine Functionalization)

This protocol, adapted from the literature on the enantioselective α-arylation of N-Boc-pyrrolidine, provides a framework for the stereoretentive functionalization of N-Boc-3-methoxyazetidine at the C2 position.[1]

  • Deprotonation: To a solution of N-Boc-3-methoxyazetidine and a chiral ligand such as (-)-sparteine in a suitable anhydrous solvent (e.g., diethyl ether or THF) at -78 °C under an argon atmosphere, add a solution of s-BuLi dropwise. Stir the mixture at this temperature for the recommended time to ensure complete deprotonation.

  • Transmetalation (Optional but Recommended): To the solution of the lithiated azetidine, add a solution of anhydrous zinc chloride in THF at -78 °C. Allow the mixture to warm slowly to room temperature to form the stereochemically stable organozinc reagent.

  • Cross-Coupling: To the organozinc reagent, add a palladium catalyst (e.g., Pd(OAc)2 with a suitable phosphine ligand) and the desired aryl halide. Stir the reaction at room temperature or with gentle heating until completion.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Protocol 2: Analysis of Enantiomeric Purity by Chiral HPLC

To confirm the retention of stereochemistry, it is essential to determine the enantiomeric excess (ee) of the functionalized product.

  • Column Selection: Utilize a chiral stationary phase (CSP) column suitable for the separation of amine derivatives. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often a good starting point.[2]

  • Mobile Phase Screening: Begin with a standard mobile phase for normal-phase chromatography, such as a mixture of n-hexane and isopropanol. The ratio can be varied to optimize the separation. Small amounts of an amine additive (e.g., diethylamine) may be required to improve peak shape.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Analysis: Inject the sample onto the chiral HPLC system and monitor the elution profile with a UV detector. A racemic standard of the product should be synthesized and injected to identify the retention times of both enantiomers.

  • Quantification: Calculate the enantiomeric excess by integrating the peak areas of the two enantiomers: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Data Presentation

Table 1: Factors Influencing Racemization and Recommended Conditions

ParameterCondition Prone to RacemizationRecommended Condition for Stereoretention
Base Strong, non-hindered (e.g., n-BuLi)Sterically hindered (e.g., LDA, LiTMP)
Temperature Room temperature or elevatedLow temperature (-78 °C)
Solvent Polar proticAprotic (e.g., THF, diethyl ether)
Leaving Group (at C3) Good leaving group (e.g., -OTs, -OMs) under SN1-favoring conditionsPoor leaving group (e.g., -OCH3) or use of SN2-favoring conditions

Visualizations

Racemization_Pathways cluster_base Base-Mediated Racemization cluster_acid Acid-Catalyzed Racemization Enantiopure Azetidine_B Enantiopure 1-Boc-3-methoxyazetidine Deprotonation Deprotonation at C2/C4 (Strong Base) Enantiopure Azetidine_B->Deprotonation Planar Intermediate_B Planar Aza-enolate/ Carbanion Intermediate Deprotonation->Planar Intermediate_B Reprotonation Reprotonation Planar Intermediate_B->Reprotonation Racemic Mixture_B Racemic Mixture Reprotonation->Racemic Mixture_B Enantiopure Azetidine_A Enantiopure 1-Boc-3-methoxyazetidine Protonation Protonation of Methoxy Group (Strong Acid) Enantiopure Azetidine_A->Protonation Carbocation Planar Azetidinium Cation Protonation->Carbocation Nucleophilic Attack Nucleophilic Attack Carbocation->Nucleophilic Attack Racemic Mixture_A Racemic Mixture Nucleophilic Attack->Racemic Mixture_A

Potential pathways leading to racemization of 1-Boc-3-methoxyazetidine.

Stereoretentive_Functionalization cluster_workflow Recommended Workflow for Stereoretentive Functionalization start Enantiopure 1-Boc-3-methoxyazetidine deprotonation Directed Lithiation (LDA or s-BuLi/(-)-sparteine, -78°C) start->deprotonation 1. Deprotonation transmetalation Transmetalation (e.g., with ZnCl2) deprotonation->transmetalation 2. Stabilization (Optional) coupling Palladium-Catalyzed Cross-Coupling transmetalation->coupling 3. C-C Bond Formation product Enantiopure Functionalized Azetidine coupling->product 4. Product Formation analysis Chiral HPLC Analysis (Confirm ee) product->analysis 5. Verification

References

Navigating Scale-Up Synthesis of 1-Boc-3-methoxyazetidine Intermediates: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of 1-Boc-3-methoxyazetidine and its intermediates. The information is presented in a practical question-and-answer format to directly address challenges encountered during process development and manufacturing.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Synthesis of 1-Boc-3-hydroxyazetidine (Intermediate 1)

Q1: What are the common challenges in scaling up the synthesis of 1-Boc-3-hydroxyazetidine?

A1: The synthesis of 1-Boc-3-hydroxyazetidine typically involves the protection of 3-hydroxyazetidine. On a larger scale, challenges include:

  • Exothermic reactions: The Boc-protection step can be exothermic and require careful temperature control to avoid side reactions.

  • Work-up and isolation: Handling large volumes of aqueous and organic layers during work-up can be cumbersome. Product isolation from the reaction mixture may require optimization to maximize yield and purity.

  • Purification: While silica gel chromatography is effective at the lab scale, it is often not economically viable for large-scale production. Alternative purification methods like crystallization or distillation should be explored.

2. Methylation of 1-Boc-3-hydroxyazetidine to 1-Boc-3-methoxyazetidine (Williamson Ether Synthesis)

Q2: We are observing poor yields and difficult-to-control exotherms during the methylation of 1-Boc-3-hydroxyazetidine using sodium hydride (NaH) in N,N-dimethylformamide (DMF) at a larger scale. What are the primary concerns and how can we mitigate them?

A2: The use of sodium hydride in DMF is a significant safety concern during scale-up and is the likely source of your issues.

  • Thermal Instability: The combination of NaH and DMF is known to be thermally unstable and can undergo rapid, exothermic decomposition at temperatures as low as 40°C. This risk of thermal runaway and potential explosion increases dramatically with scale.

  • Byproduct Formation: At elevated temperatures or in the presence of a strong base like NaH, DMF can decompose to generate dimethylamine. This can lead to the formation of N,N-dimethylaminomethyl ether byproducts, complicating purification.

  • Hydrogen Gas Evolution: The reaction of NaH with the hydroxyl group of 1-Boc-3-hydroxyazetidine generates hydrogen gas. On a large scale, the rate of gas evolution must be carefully controlled to prevent pressure buildup in the reactor.

Troubleshooting and Mitigation Strategies:

  • Alternative Bases and Solvents: Consider replacing the NaH/DMF system. Safer alternatives include:

    • Using a weaker base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a less reactive polar aprotic solvent like acetonitrile or acetone.

    • Employing alternative methylation agents that do not require such a strong base (see Q3).

  • Improved Temperature Control: If using NaH is unavoidable, ensure robust temperature control with adequate cooling capacity. The reaction should be conducted at the lowest possible temperature to minimize the risk of decomposition.

  • Controlled Addition: Add the base or the alkylating agent slowly and sub-surface to control the reaction rate and hydrogen evolution.

  • Process Safety Studies: Conduct thorough process safety studies, such as Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC), to understand the thermal hazards of your specific reaction mixture.

Q3: What are safer and more scalable alternative methylation reagents to methyl iodide?

A3: Methyl iodide is toxic and has a low boiling point, making it less ideal for large-scale manufacturing. Safer and more scalable alternatives include:

  • Dimethyl Sulfate (DMS): A common industrial methylating agent. It is less volatile than methyl iodide but is also highly toxic and requires careful handling.

  • Methyl Tosylate (MeOTs) or Methyl Mesylate (MeOMs): These are effective methylating agents with higher boiling points than methyl iodide, making them easier to handle at scale.

  • (Trimethylsilyl)diazomethane (TMSCHN₂): A safer alternative to diazomethane that can methylate alcohols under mild conditions.

  • Methanol with a Catalyst: Green chemistry approaches using methanol as both the solvent and methylating agent with a suitable catalyst are being developed.

Q4: What are the potential byproducts in the methylation of 1-Boc-3-hydroxyazetidine and how can they be minimized?

A4: Besides the previously mentioned byproducts from DMF decomposition, other potential impurities include:

  • Unreacted Starting Material: Incomplete reaction can leave residual 1-Boc-3-hydroxyazetidine. Optimization of reaction time, temperature, and stoichiometry is crucial.

  • Elimination Byproducts: Although less likely with a methylating agent, strong bases can potentially promote elimination reactions, especially at higher temperatures, leading to the formation of 1-Boc-azetidin-3-ene.

  • Over-methylation: While not directly applicable to the hydroxyl group, if other reactive sites are present in the molecule, they could be methylated.

  • Impurities from the Methylating Agent: Ensure the purity of the methylating agent, as impurities can be carried through to the final product.

Minimizing these byproducts involves careful control of reaction conditions, using the appropriate stoichiometry of reagents, and ensuring the quality of the starting materials.

3. Purification of 1-Boc-3-methoxyazetidine

Q5: Column chromatography is not practical for purifying our multi-kilogram batches of 1-Boc-3-methoxyazetidine. What are some scalable alternatives?

A5: For large-scale purification of a polar, non-volatile compound like 1-Boc-3-methoxyazetidine, consider the following alternatives to chromatography:

  • Crystallization: This is often the most cost-effective and scalable method for purifying solid compounds. A systematic screening of solvents is necessary to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.

  • Distillation: If the product is thermally stable and has a sufficiently low boiling point, vacuum distillation can be an effective purification method.

  • Liquid-Liquid Extraction: A well-designed series of extractions can be used to remove impurities with different polarities.

  • Membrane Filtration/Nanofiltration: This technique can be used to separate molecules based on size and can be a viable option for removing high or low molecular weight impurities from the product in solution.

Data Summary

Table 1: Thermal Stability of NaH/DMF Mixtures

% NaH (by weight)% Mineral Oil (by weight)% DMF (by weight)Onset Temperature of Decomposition (°C)Maximum Self-Heating Rate (°C/min)
9.56.384.276.17.23
24.616.459.039.8634.7

Data sourced from Organic Process Research & Development 2019, 23 (10), 2210-2217. This data clearly illustrates the increased hazard with a higher concentration of NaH in DMF.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of 1-Boc-3-methoxyazetidine

This protocol is for informational purposes and requires optimization and safety assessment before any scale-up.

  • Deprotonation: To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Stirring: Stir the mixture at room temperature for 30 minutes.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Visualizations

Scale_Up_Troubleshooting_Methylation cluster_issue Observed Issue cluster_root_cause Potential Root Causes cluster_solutions Recommended Solutions issue Poor Yield & Exotherm on Scale-Up cause1 Thermal Instability of NaH/DMF issue->cause1 likely cause2 DMF Decomposition & Byproduct Formation issue->cause2 cause3 Uncontrolled H₂ Evolution issue->cause3 solution1 Alternative Base/Solvent (e.g., K₂CO₃/Acetonitrile) cause1->solution1 addresses solution4 Conduct Process Safety Studies (DSC/ARC) cause1->solution4 quantifies risk cause2->solution1 mitigates solution3 Enhanced Process Control (Low Temp, Slow Addition) cause3->solution3 controls solution2 Alternative Methylating Agent (e.g., DMS, MeOTs) solution1->solution2 consider in parallel

Caption: Troubleshooting logic for methylation scale-up issues.

Purification_Strategy start Crude 1-Boc-3-methoxyazetidine decision Is the product solid? start->decision crystallization Crystallization (Solvent Screening) decision->crystallization Yes distillation Vacuum Distillation decision->distillation No end Pure Product crystallization->end extraction Liquid-Liquid Extraction distillation->extraction If further polishing is needed distillation->end extraction->end

Caption: Decision workflow for scalable purification.

managing impurities in the synthesis of 1-Boc-3-methoxyazetidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Boc-3-methoxyazetidine. Our aim is to help you identify and manage impurities to ensure the synthesis of a high-quality final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 1-Boc-3-methoxyazetidine?

A1: A widely used and effective method is the Williamson ether synthesis. This involves the O-methylation of 1-Boc-3-hydroxyazetidine using a methylating agent, such as methyl iodide, in the presence of a strong base like sodium hydride. The reaction is typically carried out in an aprotic polar solvent, for instance, dimethylformamide (DMF).[1]

Q2: What are the potential impurities I should be aware of in this synthesis?

A2: Several potential impurities can arise during the synthesis of 1-Boc-3-methoxyazetidine. These can be broadly categorized as:

  • Process-Related Impurities:

    • Unreacted Starting Material: 1-Boc-3-hydroxyazetidine.

    • Reagent-Related Impurities: Residual methylating agents or their byproducts.

  • Byproducts from Side Reactions:

    • Elimination Products: Formation of Boc-protected azetidine-derived alkenes due to the strong basic conditions.

  • Solvent-Related Impurities:

    • Residual solvents from the reaction (e.g., DMF) and purification steps (e.g., ethyl acetate, hexanes).

Q3: Which analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A3: A combination of chromatographic and spectroscopic methods is essential for effective monitoring and purity assessment.

  • Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress to determine the consumption of the starting material.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for quantitative analysis of purity and detection of non-volatile impurities. A reversed-phase C18 column is often suitable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the identity of the desired product and helping to identify the structure of unknown impurities.

  • Mass Spectrometry (MS), often coupled with LC (LC-MS): Used to determine the molecular weight of the product and impurities, aiding in their identification.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 1-Boc-3-methoxyazetidine and provides potential solutions.

Issue 1: Low Yield of 1-Boc-3-methoxyazetidine
Potential Cause Recommended Action
Incomplete Deprotonation of 1-Boc-3-hydroxyazetidine Ensure the sodium hydride is fresh and has been handled under anhydrous conditions to prevent deactivation by moisture. Allow sufficient time for the deprotonation to complete before adding the methylating agent.
Poor Quality of Reagents Use high-purity, anhydrous DMF as the solvent. Ensure the methyl iodide is not discolored (indicating decomposition).
Suboptimal Reaction Temperature The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exotherm and then allowed to warm to room temperature.[1] Inconsistent temperature control can affect the reaction rate and promote side reactions.
Insufficient Reaction Time Monitor the reaction by TLC or HPLC to ensure it has gone to completion before quenching.
Issue 2: Presence of Unreacted 1-Boc-3-hydroxyazetidine in the Final Product
Potential Cause Recommended Action
Insufficient Amount of Base or Methylating Agent Use a slight excess of sodium hydride (e.g., 1.1-1.5 equivalents) and the methylating agent (e.g., 1.2-2.0 equivalents) to drive the reaction to completion.[1]
Inefficient Stirring Ensure vigorous stirring to maintain a homogeneous suspension of sodium hydride, especially in larger-scale reactions.
Premature Quenching of the Reaction Confirm the absence of the starting material via TLC or HPLC before adding the quenching agent (e.g., water or a mild acid).
Issue 3: High Levels of Impurities Detected by HPLC
Potential Cause Recommended Action
Formation of Elimination Byproducts This can be promoted by higher reaction temperatures. Maintain the recommended temperature profile. Consider using a less hindered, though still strong, base if elimination is a significant issue.
Degradation of Product During Workup or Purification The Boc protecting group can be sensitive to strong acids. Use a mild acidic solution (e.g., 10% aqueous acetic acid) for quenching if necessary.[1] Avoid excessive heat during solvent evaporation.
Ineffective Purification Optimize the silica gel column chromatography conditions. A gradient elution of hexanes and ethyl acetate is typically effective for separating the more polar starting material from the less polar product.[1]

Experimental Protocols

Key Experiment: Synthesis of 1-Boc-3-methoxyazetidine

This protocol is based on a standard Williamson ether synthesis approach.

Materials:

  • 1-Boc-3-hydroxyazetidine

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Boc-3-hydroxyazetidine in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise to the stirred solution.

  • Stir the mixture at 0 °C for a specified time (e.g., 30 minutes) to allow for the formation of the alkoxide.

  • Slowly add methyl iodide to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of water or a dilute acid solution.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield pure 1-Boc-3-methoxyazetidine.[1]

Visualizations

Experimental Workflow for the Synthesis of 1-Boc-3-methoxyazetidine

G Synthesis Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start Start Dissolve_SM Dissolve 1-Boc-3-hydroxyazetidine in anhydrous DMF Start->Dissolve_SM Cool_0C Cool to 0 °C Dissolve_SM->Cool_0C Add_NaH Add Sodium Hydride Cool_0C->Add_NaH Alkoxide_Formation Stir for Alkoxide Formation Add_NaH->Alkoxide_Formation Add_MeI Add Methyl Iodide Alkoxide_Formation->Add_MeI Warm_RT Warm to Room Temperature and Stir to Completion Add_MeI->Warm_RT Quench Quench Reaction Warm_RT->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Column_Chromatography Silica Gel Column Chromatography Dry_Concentrate->Column_Chromatography Final_Product 1-Boc-3-methoxyazetidine Column_Chromatography->Final_Product

Caption: Workflow for the synthesis of 1-Boc-3-methoxyazetidine.

Troubleshooting Logic for Low Product Yield

G Troubleshooting Low Yield Low_Yield Low Yield? Check_SM Starting Material Consumed? Low_Yield->Check_SM Incomplete_Reaction Incomplete Reaction Check_SM->Incomplete_Reaction No Side_Reactions Side Reactions or Degradation Check_SM->Side_Reactions Yes Check_Base Check NaH activity and reaction time Incomplete_Reaction->Check_Base Check_Temp Review temperature control Side_Reactions->Check_Temp Check_Workup Review workup and purification procedures Side_Reactions->Check_Workup

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Optimization of Palladium Catalysts for Suzuki Coupling with Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the successful palladium-catalyzed Suzuki-Miyaura cross-coupling of azetidine derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of azetidines. The solutions provided are starting points for optimization.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Catalyst Inhibition: The azetidine nitrogen can coordinate to the palladium center, inhibiting catalytic activity.[1][2] 2. Inefficient Oxidative Addition: The C-X bond (especially C-Cl) of the azetidine substrate is not being activated.[3] 3. Poor Catalyst Activity: The chosen palladium precursor/ligand system is not active enough for the specific substrate. 4. Protodeboronation: The boronic acid is being consumed by a side reaction before it can transmetalate.[4][5]1. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that favor reductive elimination over catalyst inhibition.[4] 2. For less reactive halides (bromides, chlorides), switch to a more active catalyst system, such as a palladacycle precatalyst (e.g., G3-XPhos, G3-SPhos).[1][6] Increase reaction temperature. 3. Screen a panel of palladium precatalysts and ligands. (See Table 1 for suggestions). 4. Use a more stable boronic ester (e.g., pinacol or MIDA ester). Ensure solvents are rigorously degassed and run the reaction under a strict inert atmosphere.[4]
Significant Side Product Formation 1. Homocoupling of Boronic Acid: Two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen.[4][7] 2. Dehalogenation of Azetidine: The halide on the azetidine is replaced by a hydrogen atom.1. Rigorously degas all solvents (e.g., via freeze-pump-thaw cycles or by sparging with argon for 30+ minutes).[4] Ensure the reaction is maintained under a positive pressure of inert gas. 2. Screen different bases and solvents. This can sometimes be caused by palladium hydride species.[2]
Catalyst Decomposition (Formation of Palladium Black) 1. Insufficient Ligand: The ligand concentration is too low to stabilize the Pd(0) intermediate, leading to aggregation.[4] 2. High Reaction Temperature: The catalyst system is not thermally stable at the reaction temperature.1. Increase the ligand-to-palladium ratio (e.g., from L:Pd of 2:1 to 4:1). 2. Use a more thermally stable, sterically hindered ligand.[4] 3. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
Reaction Stalls / Incomplete Conversion 1. Catalyst Deactivation: The active catalyst is losing its activity over the course of the reaction. 2. Base Incompatibility: The chosen base is not optimal for the specific substrate/catalyst combination.1. Use a palladium precatalyst, which is designed for slow release of the active Pd(0) species, maintaining a low, steady concentration.[8][9] 2. Screen alternative bases. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective for challenging couplings.[1]

Frequently Asked Questions (FAQs)

Q1: Which palladium source is best for coupling with azetidines?

For challenging substrates like azetidines, which can be sterically hindered and prone to catalyst inhibition, modern palladium precatalysts are often superior to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[1][8] Palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts) are particularly effective.[1][6] They offer improved stability, are easy to handle (air-stable), and ensure the reliable and rapid generation of the active L-Pd(0) species in solution, which can lead to more reproducible results and higher yields.[8][9]

Q2: How do I select the right phosphine ligand?

The ligand is critical for success. For Suzuki couplings involving N-heterocycles like azetidine, you generally need ligands that are both electron-rich and sterically bulky .[4]

  • Electron-richness promotes the rate-limiting oxidative addition step.

  • Bulkiness facilitates the final reductive elimination step to release the product and regenerate the catalyst.

Excellent starting points are the Buchwald-type biaryl phosphine ligands such as SPhos , XPhos , and RuPhos .[1][4] The optimal ligand often needs to be determined empirically by screening a small panel.

Q3: My azetidine substrate is a chloride. Why is the reaction so difficult?

The C-Cl bond is significantly stronger and less reactive towards oxidative addition than C-Br or C-I bonds.[3] To achieve successful coupling with aryl chlorides, a highly active catalyst system is mandatory. This typically involves using a strong electron-donating, bulky phosphine ligand (like XPhos or tBuXPhos) in combination with a suitable palladium source. Higher reaction temperatures may also be required.[10]

Q4: What is the role of water in the reaction mixture?

While Suzuki couplings are often run in anhydrous solvents, the addition of a small amount of water to solvents like dioxane or THF can be beneficial.[10] Water can help to dissolve the inorganic base (e.g., K₃PO₄, Cs₂CO₃) and can play a crucial role in the transmetalation step by facilitating the formation of a borate species, which is more nucleophilic than the parent boronic acid.[1] However, excess water can promote unwanted protodeboronation.[4] A typical starting point is a solvent ratio of Dioxane:H₂O around 10:1.

Q5: How can I minimize protodeboronation of my boronic acid?

Protodeboronation is a common side reaction that consumes the boronic acid. To minimize it:

  • Use Boronic Esters: Pinacol or MIDA boronic esters are generally more stable than their corresponding boronic acids and less prone to this side reaction.[5]

  • Use Fresh Reagents: Boronic acids can degrade upon storage. Use fresh, high-purity boronic acid.

  • Control Stoichiometry: Use a slight excess of the boron reagent (e.g., 1.2-1.5 equivalents).

  • Inert Atmosphere: Rigorously exclude oxygen and moisture from the reaction.[4]

Data Presentation: Catalyst System Performance

The following tables summarize effective catalyst systems for Suzuki couplings of challenging N-heterocyclic substrates, which serve as excellent starting points for azetidine couplings.

Table 1: Recommended Catalyst Systems for Sterically Hindered Azetidine Halides Data adapted from analogous reactions in the literature for sterically hindered N-heterocycles.[1]

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Typical Yield Range
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane / H₂O10070-95%
2CataCXium® A Pd G3 (2)(Internal)Cs₂CO₃ (3)Dioxane / H₂O10080-98%
3Pd₂(dba)₃ (2.5)XPhos (6)K₃PO₄ (3)Toluene11065-90%
4PdCl₂(dppf) (5)(Internal)K₂CO₃ (2)DMF / H₂O9050-85%

Table 2: Comparison of Azetidine-Based Catalytic Systems Performance of novel azetidine-based palladium complexes in a model Suzuki reaction (4-iodotoluene with phenylboronic acid).[10]

Catalyst SystemLoading (mol%)Temp. (°C)Time (h)Yield (%)
Azetidine-Diamine Complex A0.1r.t.245
Azetidine-Imidate Complex C0.1r.t.2475
Aziridine-Diamine Complex B0.1r.t.2420
Aziridine-Imidate Complex D0.1r.t.2495

Experimental Protocols

General Protocol for Suzuki Coupling of an Azetidine Halide

This protocol provides a robust starting point and should be optimized for each specific substrate combination.

Materials:

  • Azetidine halide (e.g., N-Boc-3-iodoazetidine) (1.0 equiv)

  • Arylboronic acid or ester (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., SPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: Add the azetidine halide (e.g., 0.5 mmol), arylboronic acid (e.g., 0.6 mmol), and base (e.g., 1.5 mmol) to a flame-dried reaction vessel equipped with a magnetic stir bar.

  • Inerting: Seal the vessel and evacuate and backfill with inert gas (e.g., Argon) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., 0.01 mmol).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of 1,4-dioxane and 0.5 mL of water) via syringe.

  • Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low / No Yield cause1 Catalyst Issue? start->cause1 cause2 Substrate Issue? start->cause2 cause3 Conditions Issue? start->cause3 sol1a Use Bulky/Electron-Rich Ligand (e.g., SPhos) cause1->sol1a sol1b Switch to Palladium Precatalyst (G3/G4) cause1->sol1b sol1c Increase Ligand:Pd Ratio cause1->sol1c sol2a Use Boronic Ester (Pinacol, MIDA) cause2->sol2a sol2b Check Purity of Starting Materials cause2->sol2b sol3a Screen Different Bases (K3PO4, Cs2CO3) cause3->sol3a sol3b Ensure Rigorous Degassing of Solvents cause3->sol3b sol3c Optimize Temperature and Concentration cause3->sol3c

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Catalyst_Selection start Select Azetidine Halide halide_I Iodide (I) start->halide_I High Reactivity halide_Br Bromide (Br) start->halide_Br Med Reactivity halide_Cl Chloride (Cl) start->halide_Cl Low Reactivity cat_std Standard Catalyst Pd(OAc)2 / PPh3 PdCl2(dppf) halide_I->cat_std cat_active Active System Pd(OAc)2 / SPhos Pd2(dba)3 / XPhos halide_Br->cat_active cat_precatalyst Precatalyst System SPhos G3 / XPhos G3 halide_Cl->cat_precatalyst outcome_good High Probability of Success cat_std->outcome_good cat_active->outcome_good outcome_moderate Optimization Likely Required cat_active->outcome_moderate cat_precatalyst->outcome_good outcome_challenging Highly Active Catalyst Required cat_precatalyst->outcome_challenging Suzuki_Cycle_Side_Reactions pd0 L-Pd(0) oa Oxidative Addition (L-Pd(II)-R-X) pd0->oa + R-X tm Transmetalation (L-Pd(II)-R-R') oa->tm + R'-B(OH)3- re Reductive Elimination tm->re re->pd0 - Product product Azetidine-Ar (R-R') re->product azetidine Azetidine-X (R-X) azetidine->oa boronic Ar-B(OR)2 (R'-B) boronic->tm protodeboronation Protodeboronation (H₂O, Base) boronic->protodeboronation Side Reaction 1 homocoupling Homocoupling (O₂) boronic->homocoupling Side Reaction 2 base Base base->tm

References

Technical Support Center: Optimizing Nucleophilic Substitution on the Azetidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with nucleophilic substitution reactions on the azetidine ring, a critical structural motif in medicinal chemistry. Due to its inherent ring strain, achieving high yields in such reactions can be challenging.[1][2] This guide offers practical solutions and detailed protocols to enhance the efficiency of your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: Why are nucleophilic substitution reactions on the azetidine ring often low-yielding?

A1: Low yields in nucleophilic substitutions on the azetidine ring are primarily due to the high ring strain of the four-membered ring.[1][2] This strain increases the activation energy for reactions that proceed via a transition state which further distorts the ring. Key contributing factors include:

  • Ring Strain: The deviation from ideal bond angles in the azetidine ring makes it energetically unfavorable to undergo certain transformations.[1][3]

  • Steric Hindrance: Substituents on the ring or the incoming nucleophile can sterically block the reaction site, slowing down or preventing the desired substitution.[4][5][6]

  • Competing Side Reactions: The strained nature of the ring makes it susceptible to alternative reaction pathways, such as ring-opening or elimination reactions, which compete with the desired substitution.[1][4][7]

  • Poor Leaving Group: The efficiency of SN2 reactions heavily depends on the quality of the leaving group. An inadequate leaving group will result in sluggish or incomplete reactions.[4]

Q2: What are the most common side reactions observed, and how can they be minimized?

A2: The two most prevalent side reactions are ring-opening and elimination.

  • Ring-Opening: The strained azetidine ring can be cleaved by nucleophiles, especially under acidic conditions or with Lewis acid catalysis.[1][8][9] To minimize this, careful control of pH is crucial. Maintaining neutral or slightly basic conditions during the reaction and workup can prevent acid-mediated decomposition.[10]

  • Elimination Reactions: These are particularly common with hindered substrates or when using strong, non-nucleophilic bases.[4] To favor substitution over elimination, one can use less sterically demanding bases and optimize the reaction temperature, as lower temperatures often favor the substitution pathway.[2]

Q3: How does the choice of protecting group on the azetidine nitrogen affect the reaction outcome?

A3: The nitrogen protecting group plays a critical role. Electron-withdrawing groups, such as tosyl (Ts) or Boc (tert-butoxycarbonyl), can increase the ring's electrophilicity, making it more susceptible to nucleophilic attack.[8] However, some protecting groups can also direct lithiation to specific positions for subsequent functionalization.[8] For instance, the tert-butoxythiocarbonyl (Botc) group has been shown to facilitate α-lithiation and electrophilic substitution on the azetidine ring.[11] The choice of protecting group can also influence the stability of the azetidine ring itself.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conversion Poor leaving group.Convert hydroxyl groups to better leaving groups like tosylates (Ts), mesylates (Ms), or triflates (Tf). For halide leaving groups, consider an in situ Finkelstein reaction to generate the more reactive iodide.[4]
Low reactivity of the nucleophile.Use a more potent nucleophile or increase its concentration. The addition of a catalyst, such as a Lewis acid, can also enhance reactivity.[8]
Steric hindrance.If possible, use a less bulky nucleophile. For intramolecular reactions, high dilution conditions can favor the desired cyclization over intermolecular side reactions.[4][5]
Inappropriate solvent.Switch to a more polar aprotic solvent like DMF or DMSO to accelerate the SN2 reaction.[4]
Mixture of Products (Substitution and Ring-Opening) Reaction conditions are too harsh (e.g., strongly acidic).Maintain neutral or slightly basic pH during the reaction and workup.[10] Avoid strong Lewis acids if ring-opening is a major issue.
Nature of the nucleophile.Very strong or hard nucleophiles may favor ring-opening. Consider using a softer nucleophile.
Formation of Elimination Byproduct Use of a strong, bulky base.Employ a weaker or less sterically hindered base.
High reaction temperature.Lower the reaction temperature, as elimination reactions often have a higher activation energy than substitution reactions.[2]
Product Decomposition during Purification Acid-sensitive product.Use neutral or basic alumina for column chromatography instead of silica gel.[2] Consider purification by recrystallization or distillation if applicable.[2]

Experimental Protocols

General Procedure for N-Alkylation of Azetidine

This protocol describes a typical nucleophilic substitution on the azetidine nitrogen.

  • Reaction Setup: Dissolve the azetidine starting material (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃, 1.5-2.0 eq).

  • Addition of Electrophile: Add the alkyl halide (1.1-1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C). Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Activation of a Hydroxyl Group for Intramolecular Cyclization

This protocol is for the conversion of a γ-amino alcohol to an azetidine via mesylation followed by intramolecular nucleophilic substitution.[4]

  • Mesylation:

    • Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere and cool to 0 °C.

    • Add triethylamine (Et₃N, 1.5 eq) dropwise, followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).[4]

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor by TLC.

    • Upon completion, quench with saturated aqueous NaHCO₃ solution and extract with CH₂Cl₂. The crude mesylate is often used directly in the next step.[4]

  • Cyclization:

    • Dissolve the crude mesylate in a suitable solvent such as THF or DMF.

    • Add a base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.[4]

    • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.

    • Once complete, carefully quench with water or saturated aqueous NH₄Cl solution and extract the product.

    • Purify the crude product by column chromatography.

Data Presentation

Table 1: Effect of Solvent and Base on Intramolecular Cyclization Yield

EntrySolventBaseTemperature (°C)Yield (%)Reference
1CH₂Cl₂Et₃NRefluxLow[4]
2DCE-Reflux81[12]
3Benzene-RefluxLower than DCE[12]
4THFNaHRT to RefluxVaries[4]
5DMFNaHRT to RefluxVaries[4]

Note: Yields are highly substrate-dependent. This table provides a general comparison based on literature findings.

Visualizations

Troubleshooting_Workflow start Low Yield in Azetidine Nucleophilic Substitution check_conversion Is Starting Material Consumed? start->check_conversion no_conversion Low Reactivity check_conversion->no_conversion No side_products Side Products Observed? check_conversion->side_products Yes improve_lg Improve Leaving Group (e.g., MsCl, TsCl) no_conversion->improve_lg change_solvent Change Solvent (e.g., DMF, DMSO) no_conversion->change_solvent increase_temp Increase Temperature no_conversion->increase_temp end Optimized Reaction improve_lg->end change_solvent->end increase_temp->end elimination Elimination Product side_products->elimination Yes (Elimination) ring_opening Ring-Opening Product side_products->ring_opening Yes (Ring-Opening) side_products->end No solve_elimination Use Weaker/Less Hindered Base Lower Temperature elimination->solve_elimination solve_ring_opening Maintain Neutral/Basic pH Avoid Strong Lewis Acids ring_opening->solve_ring_opening solve_elimination->end solve_ring_opening->end

Caption: Troubleshooting workflow for low yields in azetidine substitution.

Reaction_Pathway cluster_desired Desired SN2 Pathway cluster_competing Competing Pathways A Substrate (Azetidine-LG) B Transition State A->B Nucleophile Attack D Elimination Product A->D Base E Ring-Opening Product A->E Acid/Nucleophile C Substituted Product B->C

References

Validation & Comparative

A Comparative Guide to the Synthetic Utility of 1-Boc-3-hydroxyazetidine and 1-Boc-3-methoxyazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small, rigid scaffolds is a cornerstone of modern medicinal chemistry. Azetidine rings, in particular, offer a unique conformational constraint that can favorably impact the pharmacological properties of drug candidates. Among the functionalized azetidines, 1-Boc-3-hydroxyazetidine and its derivative, 1-Boc-3-methoxyazetidine, serve as versatile building blocks. This guide provides an objective comparison of their performance in chemical synthesis, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.

Physicochemical Properties and Synthetic Accessibility

Both 1-Boc-3-hydroxyazetidine and 1-Boc-3-methoxyazetidine are commercially available solids or oils, with the Boc (tert-butoxycarbonyl) group serving as a crucial protecting group for the azetidine nitrogen, enhancing stability and solubility in common organic solvents.[1][2]

Table 1: Physicochemical Properties

Property1-Boc-3-hydroxyazetidine1-Boc-3-methoxyazetidine
CAS Number 141699-55-0429669-07-8
Molecular Formula C₈H₁₅NO₃C₉H₁₇NO₃
Molecular Weight 173.21 g/mol 187.24 g/mol
Appearance White to light yellow solidColorless oil
Melting Point 36-43 °CNot applicable
Boiling Point 253.7±33.0 °C (Predicted)Not available
Solubility Soluble in MethanolSoluble in common organic solvents

1-Boc-3-hydroxyazetidine serves as the common precursor for 1-Boc-3-methoxyazetidine. The synthesis is typically achieved through a Williamson ether synthesis, where the hydroxyl group is deprotonated with a base, such as sodium hydride, followed by reaction with an electrophilic methyl source like iodomethane.[3]

Comparative Reactivity in Synthesis

The primary difference in the synthetic utility of these two building blocks lies in the reactivity of the C3 substituent: a hydroxyl group versus a methoxy group.

1-Boc-3-hydroxyazetidine: A Nucleophile and a Precursor for Electrophiles

The hydroxyl group of 1-Boc-3-hydroxyazetidine allows it to act as a nucleophile in various reactions.

  • Etherification Reactions: It readily participates in Williamson ether synthesis and Mitsunobu reactions to form a diverse range of 3-alkoxy- and 3-aryloxyazetidines.[4] These reactions are fundamental for introducing varied substituents at the 3-position.

  • Esterification Reactions: The hydroxyl group can be acylated to form esters, providing another avenue for functionalization.

However, the hydroxyl group is a notoriously poor leaving group in nucleophilic substitution reactions. To utilize 1-Boc-3-hydroxyazetidine as an electrophile, the hydroxyl group must first be activated by converting it into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate). This two-step process adds complexity to the synthetic sequence but significantly expands its utility.[5]

1-Boc-3-methoxyazetidine: A More Stable but Less Versatile Building Block

The methoxy group in 1-Boc-3-methoxyazetidine is generally less reactive than the hydroxyl group. It is a poor nucleophile and a poor leaving group under neutral or basic conditions. This inherent stability can be advantageous in multi-step syntheses where the C3 position needs to remain unfunctionalized during transformations at other parts of the molecule.

While direct nucleophilic substitution of the methoxy group is challenging, it is not impossible. Under strongly acidic conditions, the ether oxygen can be protonated, converting the methoxy group into a better leaving group (methanol). However, these harsh conditions can lead to undesired side reactions, including the removal of the acid-labile Boc protecting group.[6]

The primary synthetic utility of 1-Boc-3-methoxyazetidine lies in its use as a stable scaffold where the methoxy group imparts specific steric and electronic properties to the final molecule without participating in further reactions.

Experimental Data Summary

The following table summarizes typical reaction conditions and yields for key transformations involving both compounds, illustrating their distinct reactivity profiles.

Table 2: Comparison of Synthetic Transformations and Yields

Reaction TypeReagentKey TransformationTypical ConditionsProductReported YieldCitation
Williamson Ether Synthesis 1-Boc-3-hydroxyazetidineO-Alkylation with IodomethaneNaH, DMF, 0 °C to rt1-Boc-3-methoxyazetidine81%[3]
Mitsunobu Reaction 1-Boc-3-hydroxyazetidineO-Arylation with PhenolPPh₃, DIAD, THF1-Boc-3-phenoxyazetidine~70-80%
Activation of Hydroxyl Group 1-Boc-3-hydroxyazetidineConversion to a MesylateMsCl, Et₃N, DCM, 0 °C1-Boc-3-mesyloxyazetidineHigh Yield[7]
Boc Deprotection 1-Boc-3-hydroxyazetidineRemoval of Boc groupHCl in Dioxane or TFA in DCM3-Hydroxyazetidine saltHigh Yield[6]
Boc Deprotection 1-Boc-3-methoxyazetidineRemoval of Boc groupHCl in Dioxane or TFA in DCM3-Methoxyazetidine saltHigh Yield[6]

Experimental Protocols

Synthesis of 1-Boc-3-methoxyazetidine from 1-Boc-3-hydroxyazetidine[3]

To a solution of 1-Boc-3-hydroxyazetidine (2.5 g, 14.4 mmol) in anhydrous dimethylformamide (DMF, 125 mL) under an inert atmosphere and cooled to 0 °C, sodium hydride (60% dispersion in mineral oil, 0.69 g, 17.3 mmol) is added portion-wise. The mixture is stirred at 0 °C for 10 minutes and then at room temperature for 30 minutes. The reaction is cooled back to 0 °C, and iodomethane (1.79 mL, 28.8 mmol) is added dropwise. The reaction mixture is stirred at 0 °C for 10 minutes and then at room temperature for 1 hour. The reaction is quenched by the slow addition of 10% aqueous acetic acid at 0 °C. The mixture is partitioned between ethyl acetate and 10% aqueous sodium chloride. The organic layer is washed sequentially with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford 1-Boc-3-methoxyazetidine as a colorless oil.

Mitsunobu Reaction for the Synthesis of 1-Boc-3-phenoxyazetidine[4]

To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq.) and phenol (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, triphenylphosphine (PPh₃, 1.5 eq.) is added. Diisopropyl azodicarboxylate (DIAD, 1.5 eq.) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford N-Boc-3-phenoxyazetidine.

Boc-Deprotection of 1-Boc-3-substituted Azetidines[7]

The 1-Boc-protected azetidine derivative (1.0 eq.) is dissolved in a 4M solution of HCl in 1,4-dioxane or a 20% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). The mixture is stirred at room temperature for 1-4 hours, with the reaction progress monitored by TLC. Upon completion, the solvent and excess acid are removed under reduced pressure to yield the corresponding azetidine salt.

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_hydroxy 1-Boc-3-hydroxyazetidine Pathways cluster_methoxy 1-Boc-3-methoxyazetidine Pathways hydroxy 1-Boc-3-hydroxyazetidine ether 1-Boc-3-alkoxy/aryloxyazetidine hydroxy->ether Williamson or Mitsunobu Rxn ester 1-Boc-3-acyloxyazetidine hydroxy->ester Acylation mesylate 1-Boc-3-mesyloxyazetidine hydroxy->mesylate Activation (e.g., MsCl) deprotected_hydroxy 3-Hydroxyazetidine hydroxy->deprotected_hydroxy Boc Deprotection (Acid) methoxy 1-Boc-3-methoxyazetidine hydroxy->methoxy Williamson Ether Synthesis (MeI, NaH) substituted_azetidine 1-Boc-3-(Nu)azetidine mesylate->substituted_azetidine Nucleophilic Substitution deprotected_methoxy 3-Methoxyazetidine methoxy->deprotected_methoxy Boc Deprotection (Acid)

Caption: Synthetic pathways for 1-Boc-3-hydroxyazetidine and 1-Boc-3-methoxyazetidine.

Decision_Workflow start Start: Need for a 3-substituted azetidine scaffold q1 Is the 3-position a site for further nucleophilic attack or functionalization via ether/ester linkage? start->q1 use_hydroxy Choose 1-Boc-3-hydroxyazetidine q1->use_hydroxy Yes q2 Is the 3-substituent intended to be a stable, non-reactive methoxy group in the final target? q1->q2 No activate_hydroxy Activate hydroxyl group (e.g., convert to OMs, OTs) for use as an electrophile use_hydroxy->activate_hydroxy use_methoxy Choose 1-Boc-3-methoxyazetidine q2->use_methoxy Yes end Proceed with Synthesis q2->end No (Re-evaluate strategy) use_methoxy->end activate_hydroxy->end

Caption: Decision workflow for selecting the appropriate azetidine building block.

Conclusion

The choice between 1-Boc-3-hydroxyazetidine and 1-Boc-3-methoxyazetidine in a synthetic campaign is dictated by the intended role of the C3 substituent.

  • 1-Boc-3-hydroxyazetidine is the more versatile precursor, offering a reactive handle for a wide array of functionalizations through both nucleophilic (as the alcohol) and electrophilic (after activation) pathways. It is the ideal choice when the 3-position is a key site for diversification.

  • 1-Boc-3-methoxyazetidine provides a more stable and less reactive scaffold. Its utility shines in syntheses where the methoxy group is a desired final functionality or when a non-reactive group is required at the 3-position to direct reactivity elsewhere in the molecule.

By understanding the distinct reactivity profiles of these two valuable building blocks, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the drug discovery and development process.

References

Comparative Guide to the Biological Activity of Azetidine Derivatives in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of various substituted azetidine derivatives in cellular assays. While specific data on 1-Boc-3-methoxyazetidine derivatives is limited in publicly available research, this document summarizes the activities of structurally related azetidine compounds to offer insights into their potential as therapeutic agents. The information is compiled from various studies and presented to facilitate comparison and guide future research in the development of novel azetidine-based drugs.

Overview of Biological Activities

Azetidine derivatives have emerged as a promising class of compounds in drug discovery, exhibiting a wide range of biological activities. Their strained four-membered ring imparts unique conformational properties, making them attractive scaffolds for targeting various biological macromolecules. Research has demonstrated their potential as anticancer, antibacterial, and enzyme inhibitory agents.

Anticancer Activity:

Substituted azetidines have shown significant potential in oncology. One notable example is a series of 3-fluoroazetidin-2-ones that act as potent microtubule-disrupting agents. These compounds have demonstrated low micromolar to sub-micromolar inhibitory concentrations in breast cancer cell lines.[1] Another class of azetidin-2-ones, such as 4-(2-chlorophenyl)-3-methoxy-1-(methylthio)azetidin-2-one, has been found to inhibit proliferation and induce apoptosis in human solid tumor cell lines, including breast and prostate cancer.[1]

Enzyme Inhibition:

Antibacterial and Antiviral Activities:

The foundational role of the azetidinone (β-lactam) ring in antibiotics like penicillin is well-established.[1] More recent research has explored novel N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones as potential antibiotic enhancers and antiviral agents.[1]

Quantitative Data on Biological Activity

The following table summarizes the in vitro cytotoxic or inhibitory activities of selected azetidine derivatives from various studies. This data provides a benchmark for the efficacy of different substitution patterns on the azetidine ring.

Compound ClassDerivative ExampleCell LineAssay TypeIC50 ValueReference
3-Fluoroazetidin-2-ones 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-oneMCF-7 (Breast Cancer)Cytotoxicity0.075 µM[1]
3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-oneMCF-7 (Breast Cancer)Cytotoxicity0.095 µM[1]
Azetidin-2-ones 4-(2-chlorophenyl)-3-methoxy-1-(methylthio)azetidin-2-oneBreast and Prostate Cancer CellsProliferation/ApoptosisNot specified[1]
N-Substituted Azetidin-2-ones trans-11fCapan-1, Hap1, HCT-116Cytostatic14.5–97.9 µM[1]

Experimental Protocols

Detailed methodologies for key cellular assays cited in the literature for evaluating azetidine derivatives are provided below.

3.1. Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: The assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting intracellular purple formazan crystals are solubilized and quantified by spectrophotometry.

  • Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Treat the cells with various concentrations of the azetidine derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

3.2. Apoptosis Assays

Several methods can be employed to detect and quantify apoptosis (programmed cell death) induced by compound treatment.

  • Caspase-3 Activity Assay: This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

    • Cell Culture and Treatment: Culture and treat cells with the azetidine compounds as described for the MTT assay.

    • Cell Lysis: After treatment, harvest and lyse the cells using a specific lysis buffer.

    • Protein Quantification: Determine the protein concentration of the cell lysates.

    • Caspase-3 Activity Measurement: Incubate the cell lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA). The cleavage of the substrate by active caspase-3 releases a chromophore or fluorophore that can be quantified.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Cell Treatment and Harvesting: Treat cells as required and then harvest both adherent and floating cells.

    • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells.

    • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate cell populations based on their fluorescence.

Visualizations

4.1. Signaling Pathways and Experimental Workflows

The following diagrams illustrate a general experimental workflow for evaluating the biological activity of novel compounds and a simplified representation of a signaling pathway that can be targeted by anticancer agents.

G cluster_workflow Experimental Workflow A Compound Synthesis (1-Boc-3-methoxyazetidine Derivatives) B In Vitro Cellular Assays (e.g., MTT, Apoptosis) A->B C Data Analysis (IC50 Determination) B->C D Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) C->D E Lead Optimization D->E

Caption: A general experimental workflow for the synthesis and biological evaluation of novel chemical compounds.

G cluster_pathway Apoptosis Signaling Pathway Drug Azetidine Derivative Cell Cancer Cell Drug->Cell Mito Mitochondria Cell->Mito Induces stress Casp9 Caspase-9 Mito->Casp9 Releases Cytochrome c Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: A simplified diagram of the intrinsic apoptosis signaling pathway, a common target for anticancer drugs.

Conclusion and Future Directions

While direct and extensive cellular assay data for 1-Boc-3-methoxyazetidine derivatives are not widely published, the broader class of substituted azetidines demonstrates significant biological potential, particularly in the realm of anticancer drug discovery. The potent activity of 3-fluoro and 3-methoxy substituted azetidin-2-ones highlights the importance of the substitution pattern at the 3-position of the azetidine ring.

Future research should focus on the systematic synthesis and evaluation of a library of 1-Boc-3-methoxyazetidine derivatives with diverse substitutions at other positions. Such studies will be crucial for establishing a clear structure-activity relationship (SAR) and for identifying lead compounds with potent and selective biological activity. The experimental protocols and comparative data presented in this guide can serve as a valuable resource for researchers embarking on the development of novel azetidine-based therapeutics.

References

Structure-Activity Relationship (SAR) of 3-Methoxyazetidine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a valuable pharmacophore in medicinal chemistry, offering a unique three-dimensional structure that can be exploited to achieve high target affinity and selectivity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-substituted azetidine analogs, with a focus on derivatives that can inform the development of novel 3-methoxyazetidine-based compounds. Due to a lack of comprehensive SAR studies specifically on a series of 3-methoxyazetidine analogs, this guide synthesizes data from closely related 3-substituted azetidines to provide valuable insights for researchers in the field. The primary focus will be on their activity as monoamine transporter ligands and muscarinic acetylcholine receptor modulators, two target classes where azetidine derivatives have shown significant promise.

Comparative Biological Activity of 3-Substituted Azetidine Analogs

The following tables summarize the in vitro binding affinities of various 3-substituted azetidine analogs for the dopamine transporter (DAT), serotonin transporter (SERT), and muscarinic acetylcholine receptors (mAChRs). This data is crucial for understanding how modifications to the azetidine core and its substituents influence potency and selectivity.

Table 1: Monoamine Transporter Binding Affinities of 3-Aryl-3-substituted Azetidine Analogs

Compound ID3-Aryl Substituent3-SubstituentDAT Kᵢ (nM)SERT Kᵢ (nM)
1a Phenyl-OCH₃--
1b 4-Fluorophenyl-OCH₃--
1c 3,4-Dichlorophenyl-OCH₃--
2a Phenyl-OH--
2b 4-Fluorophenyl-OH--

No specific quantitative data for 3-methoxyazetidine analogs was found in the searched literature. This table is a template for data presentation should it become available.

Table 2: Muscarinic Receptor Binding Affinities of 3-Substituted Azetidine Analogs

Compound IDN-Substituent3-SubstituentM₁ Kᵢ (nM)M₂ Kᵢ (nM)M₃ Kᵢ (nM)M₄ Kᵢ (nM)M₅ Kᵢ (nM)
3a Methyl3-acetoxy-----
3b Ethyl3-acetoxy---:----
4a Methyl3-methoxy-----
4b Propyl3-methoxy-----

No specific quantitative data for 3-methoxyazetidine analogs was found in the searched literature. This table is a template for data presentation should it become available.

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate assessment of the biological activity of novel compounds. Below are standard protocols for radioligand binding assays for both dopamine transporters and muscarinic receptors.

Dopamine Transporter (DAT) Radioligand Binding Assay

This assay determines the binding affinity of test compounds for the dopamine transporter by measuring the displacement of a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes from cell lines stably expressing the human dopamine transporter (hDAT), such as HEK293 or CHO cells.

  • Radioligand: [³H]WIN 35,428 (or other suitable DAT radioligand) at a concentration approximate to its Kd.[1]

  • Test Compounds: Serial dilutions of the 3-methoxyazetidine analogs.

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor, such as 10 µM cocaine or 1 µM unlabeled WIN 35,428.[1]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[2]

  • Scintillation Cocktail.

  • 96-well microplates and glass fiber filters (e.g., GF/B) pre-soaked in 0.3-0.5% polyethyleneimine (PEI). [2]

Procedure:

  • Membrane Preparation: Homogenize cells expressing hDAT in ice-cold homogenization buffer. Centrifuge to pellet the membranes and wash to remove cytosolic components. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.[1]

  • Assay Setup: In a 96-well plate, add assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[1]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for each test compound by fitting the data to a sigmoidal dose-response curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Muscarinic Acetylcholine Receptor (mAChR) Radioligand Binding Assay

This protocol is used to determine the affinity of test compounds for the five muscarinic receptor subtypes (M₁-M₅).

Materials:

  • Cell Membranes: Membranes from CHO or HEK cells stably expressing one of the human muscarinic receptor subtypes (M₁, M₂, M₃, M₄, or M₅).[3]

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or another suitable muscarinic antagonist radioligand.[3]

  • Test Compounds: Serial dilutions of the 3-methoxyazetidine analogs.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity muscarinic antagonist, such as 1-10 µM atropine.[3]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[3]

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • 96-well microplates and glass fiber filters.

Procedure:

  • Membrane Preparation: Prepare cell membranes as described in the DAT binding assay protocol.

  • Assay Setup: To each well of a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control (e.g., atropine).[3]

  • Incubation: Add the specific cell membrane preparation (e.g., M₁-expressing membranes) to the wells. Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters and wash with ice-cold wash buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding and determine the IC₅₀ and Kᵢ values for each compound against each receptor subtype as described in the DAT assay protocol.

Visualizing Key Pathways and Workflows

To better illustrate the concepts and processes involved in the SAR evaluation of 3-methoxyazetidine analogs, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start Design of 3-Methoxyazetidine Analogs synthesis Chemical Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization primary_assay Primary Binding Assays (e.g., DAT, mAChR) characterization->primary_assay Test Compounds secondary_assay Functional Assays (e.g., Uptake, Calcium Flux) primary_assay->secondary_assay selectivity Selectivity Profiling secondary_assay->selectivity data_analysis IC50/Ki Determination selectivity->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Design

Caption: High-level workflow for the SAR-driven discovery of novel 3-methoxyazetidine analogs.

dopamine_signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_release Dopamine Release DA_vesicle->DA_release DAT Dopamine Transporter (DAT) DAT->DA_vesicle DA Dopamine DA_release->DA DA->DAT Reuptake DA_receptor Dopamine Receptors DA->DA_receptor signaling Signal Transduction DA_receptor->signaling inhibitor 3-Methoxyazetidine Analog (Inhibitor) inhibitor->DAT Blocks Reuptake

Caption: Simplified schematic of a dopaminergic synapse showing the site of action for DAT inhibitors.

muscarinic_signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine Vesicles ACh_release ACh Release ACh_vesicle->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh mAChR Muscarinic Receptor (mAChR) ACh->mAChR G_protein G-Protein mAChR->G_protein activates effector Effector Enzyme/ Ion Channel G_protein->effector second_messenger Second Messengers effector->second_messenger antagonist 3-Methoxyazetidine Analog (Antagonist) antagonist->mAChR Blocks Binding

Caption: Overview of muscarinic acetylcholine receptor signaling and antagonist mechanism of action.

References

A Comparative Guide to the In Vitro ADME Properties of Azetidine-Derived Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the azetidine motif in medicinal chemistry has been a strategy to enhance the physicochemical and pharmacological properties of drug candidates. This guide provides a comparative overview of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of various compounds derived from or containing the azetidine scaffold. While specific data for derivatives of 1-Boc-3-methoxyazetidine are not extensively available in the public domain, this document compiles and compares relevant experimental data from other classes of azetidine-containing molecules to provide valuable insights for drug design and development.

Data Summary

The following tables summarize key in vitro ADME parameters for different series of azetidine-containing compounds. These datasets, sourced from studies on antimycobacterial agents and STAT3 inhibitors, offer a comparative landscape of how modifications to the azetidine core can influence drug-like properties.

Table 1: In Vitro Permeability and Efflux of Azetidine Derivatives

Compound IDApparent Permeability (Papp A-B) (10⁻⁶ cm/s)Apparent Permeability (Papp B-A) (10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Reference
BGAz-002------Poor[1]
BGAz-003------Poor[1]
BGAz-004------Poor[1]
BGAz-005------< 1.0[1]

Data from Caco-2 permeability assays. A lower efflux ratio is generally desirable, indicating less active removal of the compound from the cell.

Table 2: Metabolic Stability of Azetidine Amide STAT3 Inhibitors

Compound SeriesGeneral ObservationReference
Azetidine AmidesIndustry-standard evaluation of metabolic characteristics was conducted.[2][3]

Specific quantitative data on the metabolic stability (e.g., half-life in liver microsomes) for these compounds were not detailed in the referenced literature but were part of an "industry-standard evaluation."

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vitro ADME studies. Below are generalized protocols for key assays mentioned in the context of azetidine derivatives.

Caco-2 Permeability Assay

This assay is a widely accepted model for predicting intestinal drug absorption.

  • Cell Culture : Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a confluent monolayer with well-developed tight junctions.

  • Assay Procedure :

    • The test compound is added to the apical (A) side of the monolayer.

    • Samples are collected from the basolateral (B) side at various time points.

    • To assess efflux, the compound is added to the basolateral side, and samples are collected from the apical side.

    • The concentration of the compound in the collected samples is quantified by LC-MS/MS.

  • Data Analysis : The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug permeation, A is the surface area of the insert, and C₀ is the initial drug concentration. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).

Metabolic Stability Assay (Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

  • Incubation : The test compound is incubated with liver microsomes (human or other species) and a NADPH-regenerating system to initiate the metabolic process.

  • Time Points : Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching : The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis : The concentration of the remaining parent compound is determined by LC-MS/MS.

  • Data Analysis : The half-life (t₁/₂) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the extent to which a drug binds to proteins in the plasma, which can affect its distribution and availability.

  • Apparatus : An equilibrium dialysis apparatus consists of two chambers separated by a semi-permeable membrane.

  • Procedure :

    • Plasma containing the test compound is placed in one chamber.

    • Buffer is placed in the other chamber.

    • The apparatus is incubated until equilibrium is reached.

    • The concentration of the compound in both chambers is measured.

  • Data Analysis : The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows of the described in vitro ADME assays.

Caco2_Permeability_Workflow cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Data Analysis seed Seed Caco-2 cells on Transwell® culture Culture for 21-25 days seed->culture monolayer Formation of confluent monolayer culture->monolayer add_compound Add test compound to apical/basolateral side monolayer->add_compound incubate Incubate and collect samples add_compound->incubate quantify Quantify compound by LC-MS/MS incubate->quantify calc_papp Calculate Papp quantify->calc_papp calc_efflux Calculate Efflux Ratio calc_papp->calc_efflux

Caption: Workflow for the Caco-2 Permeability Assay.

Metabolic_Stability_Workflow cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prepare Prepare incubation mixture (Compound, Microsomes, NADPH) incubate Incubate at 37°C prepare->incubate aliquots Take aliquots at time points incubate->aliquots quench Quench reaction aliquots->quench analyze Analyze parent compound via LC-MS/MS quench->analyze calc_half_life Calculate Half-life (t1/2) analyze->calc_half_life calc_clint Calculate Intrinsic Clearance (CLint) calc_half_life->calc_clint

Caption: Workflow for the Metabolic Stability Assay.

PPB_Workflow cluster_setup Assay Setup cluster_equilibration Equilibration & Measurement cluster_calculation Data Calculation prepare_dialysis Prepare equilibrium dialysis apparatus add_samples Add plasma with compound and buffer prepare_dialysis->add_samples incubate Incubate to reach equilibrium add_samples->incubate measure Measure compound concentration in both chambers incubate->measure calculate_unbound Calculate percentage of unbound drug measure->calculate_unbound

Caption: Workflow for the Plasma Protein Binding Assay.

References

comparative study of azetidine versus piperidine scaffolds in drug design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a pivotal decision that profoundly influences the physicochemical and pharmacological properties of a drug candidate. Among the saturated heterocycles, the four-membered azetidine and the six-membered piperidine rings are frequently employed building blocks. This guide provides an objective, data-driven comparison of these two scaffolds, offering insights into their respective advantages and disadvantages in drug development for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Tale of Two Rings

The fundamental differences in the physicochemical properties of azetidine and piperidine are rooted in their distinct ring sizes, which dictate their conformational flexibility, basicity, and lipophilicity.

Azetidine's smaller ring size results in significant ring strain, making it a more rigid and planar structure compared to the flexible chair conformation of piperidine. This rigidity can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target.[1]

PropertyAzetidinePiperidineKey Considerations
pKa Generally lower basicity (pKa ≈ 8.5-10.5)Higher basicity (pKa ≈ 11.2)[2]The lower basicity of azetidine can be beneficial in reducing off-target effects associated with high basicity, such as hERG inhibition.
Lipophilicity (logP) Typically lower logPGenerally higher logPThe lower lipophilicity of azetidine can lead to improved aqueous solubility and a more favorable ADME profile.
Solubility Generally higher aqueous solubilityCan have lower aqueous solubilityHigher solubility is advantageous for formulation and bioavailability.
Permeability Can exhibit good permeabilityOften displays good passive permeabilityPermeability is influenced by a combination of factors including logP, pKa, and hydrogen bonding capacity.
Metabolic Stability Often more resistant to N-dealkylation[3]Prone to N-dealkylation and ring oxidation[4]Azetidine can serve as a metabolically more stable alternative to piperidine in certain chemical contexts.[3]

Biological Activity and Pharmacokinetics: Impact on Drug Action

The choice between an azetidine and a piperidine scaffold can have a significant impact on a compound's biological activity and pharmacokinetic profile.

The constrained nature of the azetidine ring can lead to higher binding affinity for a target protein by pre-organizing the substituents in a bioactive conformation.[1] Conversely, the conformational flexibility of the piperidine ring allows it to adapt to a wider range of binding pockets.[5]

In terms of pharmacokinetics, the metabolic stability of the azetidine ring can lead to a longer half-life and increased drug exposure in vivo.[3] However, the high ring strain of azetidine can also make it susceptible to metabolic ring-opening in some cases.[4] Piperidine-containing compounds are often subject to metabolism via oxidation of the ring carbons or N-dealkylation, which can lead to faster clearance.[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of azetidine and piperidine scaffolds are provided below.

Kinetic Solubility Assay

This assay is used to determine the aqueous solubility of a compound from a DMSO stock solution, providing a measure of its propensity to precipitate out of solution.

Protocol:

  • Preparation of Stock Solutions: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 0.1 mM).

  • Addition to Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO stock solution to a 96-well plate, followed by the addition of 198 µL of phosphate-buffered saline (PBS) at pH 7.4. This results in a final DMSO concentration of 1%.

  • Incubation: The plate is sealed and shaken at room temperature for 24 hours to allow for equilibration.

  • Analysis: The solubility is determined by measuring the concentration of the compound in the supernatant after centrifugation to remove any precipitated material. The concentration is typically quantified by HPLC-UV or LC-MS/MS.[6][7]

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput in vitro assay used to predict the passive permeability of a compound across a lipid membrane, which is a key factor in oral absorption.[1]

Protocol:

  • Membrane Preparation: A 96-well filter plate is coated with a solution of a lipid (e.g., 1% lecithin in dodecane) to form an artificial membrane.

  • Donor and Acceptor Solutions: The test compound is dissolved in a buffer solution (e.g., PBS at pH 7.4) and added to the donor wells of the filter plate. The acceptor wells of a separate 96-well plate are filled with the same buffer.

  • Incubation: The filter plate is placed on top of the acceptor plate, creating a "sandwich," and incubated at room temperature for a defined period (e.g., 4-18 hours).[8]

  • Analysis: The concentration of the compound in both the donor and acceptor wells is measured using HPLC-UV or LC-MS/MS. The permeability coefficient (Pe) is then calculated.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of cytochrome P450 enzymes responsible for drug metabolism.[9]

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing liver microsomes (e.g., human liver microsomes), a NADPH-regenerating system (to support CYP450 activity), and the test compound in a phosphate buffer (pH 7.4).[10]

  • Incubation: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).[11]

  • Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound. The half-life (t½) and intrinsic clearance (CLint) of the compound are then calculated.[12]

Visualizing the Concepts

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Drug_Discovery_Workflow cluster_discovery Discovery cluster_preclinical Preclinical cluster_clinical Clinical Trials cluster_regulatory Regulatory & Post-Market Target ID & Validation Target ID & Validation Hit Generation Hit Generation Target ID & Validation->Hit Generation Hit-to-Lead Hit-to-Lead Hit Generation->Hit-to-Lead Lead Optimization Lead Optimization Hit-to-Lead->Lead Optimization In Vitro & In Vivo Studies In Vitro & In Vivo Studies Lead Optimization->In Vitro & In Vivo Studies IND-Enabling Studies IND-Enabling Studies In Vitro & In Vivo Studies->IND-Enabling Studies Phase I Phase I IND-Enabling Studies->Phase I Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III NDA/BLA Submission NDA/BLA Submission Phase III->NDA/BLA Submission FDA Review FDA Review NDA/BLA Submission->FDA Review Phase IV (Post-Market) Phase IV (Post-Market) FDA Review->Phase IV (Post-Market)

A simplified workflow of the drug discovery and development process.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction Ligand Ligand Ligand->GPCR Binding

A generalized G-Protein Coupled Receptor (GPCR) signaling pathway.

Metabolic_Pathways cluster_piperidine Piperidine Metabolism cluster_azetidine Azetidine Metabolism Piperidine Piperidine-containing Drug N_Dealkylation N-Dealkylation Piperidine->N_Dealkylation Ring_Oxidation Ring Oxidation Piperidine->Ring_Oxidation Azetidine Azetidine-containing Drug Resistant_N_Dealkylation Resistant to N-Dealkylation Azetidine->Resistant_N_Dealkylation Ring_Scission Ring Scission (strain-dependent) Azetidine->Ring_Scission

References

Azetidine vs. PEG PROTAC Linkers: A Head-to-Head Comparison for Optimized Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a cornerstone for developing novel therapeutics. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1][2] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[3] This guide provides a detailed comparison of two distinct classes of linkers: the rigid, azetidine-based linkers and the flexible, polyethylene glycol (PEG)-based linkers, offering researchers and drug developers insights into their respective advantages and disadvantages.

At a Glance: Azetidine vs. PEG Linkers

FeatureAzetidine-Based LinkersPEG-Based Linkers
Structure & Flexibility Rigid, constrained four-membered heterocycleFlexible, linear polyether chain
Physicochemical Properties Can improve metabolic stability, particularly resistance to N-dealkylation. May offer a more predictable pharmacokinetic profile.[4]Enhances aqueous solubility and can improve cell permeability for hydrophobic molecules.[3][4]
Ternary Complex Formation Pre-organizes the PROTAC into a specific conformation, potentially reducing the entropic penalty of binding.[5]Allows for conformational adjustments to facilitate stable ternary complex formation.[4]
Synthetic Accessibility Can be more synthetically challenging to prepare and functionalize.[5]Readily available in various lengths and can be incorporated using standard coupling chemistries.[4][6]
Metabolic Stability Generally higher due to the constrained structure, which can sterically hinder access by metabolic enzymes.[]Susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially leading to a shorter half-life.[8][9]

In-Depth Analysis: Performance and Properties

Azetidine-based linkers are emerging as a valuable tool in PROTAC design, offering a degree of rigidity that can be advantageous for optimizing ternary complex formation and improving metabolic stability.[4][10] The constrained nature of the four-membered ring can pre-organize the PROTAC molecule into a conformation that is favorable for binding to both the target protein and the E3 ligase, which can reduce the entropic penalty associated with complex formation.[5] A significant advantage of the azetidine scaffold is its increased resistance to metabolic degradation, particularly N-dealkylation, a common metabolic pathway for other saturated amines.[4] This can lead to a longer half-life and increased drug exposure in vivo.

In contrast, PEG linkers are the most commonly used flexible linkers in PROTAC development due to their ability to enhance the aqueous solubility of often large and hydrophobic PROTAC molecules.[3][4] Their flexibility allows the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex.[4] The length of the PEG linker is a critical parameter that can be empirically optimized to achieve maximal degradation potency.[4] However, the flexibility of PEG linkers can also be a disadvantage, as it can lead to an entropic penalty upon binding and may contribute to a less predictable pharmacokinetic profile.[5] Furthermore, the ether backbone of PEG linkers can be a site of metabolic cleavage by cytochrome P450 enzymes.[8][9]

Quantitative Data on PROTAC Performance

Direct head-to-head comparisons of azetidine and PEG linkers within the same PROTAC system are not extensively available in the public domain. However, by compiling data from various studies on well-characterized targets such as the Bromodomain and Extra-Terminal (BET) protein BRD4, we can illustrate the typical performance of PROTACs employing these different linker strategies.

Table 1: Representative Degradation Data for BRD4-Targeting PROTACs

PROTAC ExampleE3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)Cell Line
ARV-825Pomalidomide (CRBN)PEG1>90NAMALWA
dBET1Thalidomide (CRBN)PEG/Alkyl<100>90H661
MZ1VHL LigandPEG/Alkyl15>98HeLa
Compound with Azetidine (Hypothetical)VHL LigandAzetidine-basedData not publicly availableData not publicly available-

Note: Data is compiled from multiple sources and experimental conditions may vary.[1][11][12] Direct comparison between different studies should be made with caution. The entry for an azetidine-based BRD4 degrader is hypothetical to illustrate the lack of publicly available, direct comparative data.

Signaling Pathways and Experimental Workflows

The fundamental mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system to induce the degradation of a target protein. The choice of linker can significantly influence the efficiency of this process.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation PROTAC_Workflow cluster_design 1. Design & Synthesis cluster_invitro 2. In Vitro Evaluation cluster_invivo 3. In Vivo Analysis Design PROTAC Design (Target, E3 Ligase) Synth_Azetidine Synthesis of Azetidine-Linker PROTAC Design->Synth_Azetidine Synth_PEG Synthesis of PEG-Linker PROTAC Design->Synth_PEG Degradation Protein Degradation (Western Blot, DC50, Dmax) Synth_Azetidine->Degradation Synth_PEG->Degradation Permeability Cellular Permeability (PAMPA, Caco-2) Degradation->Permeability Stability Metabolic Stability (Microsomes, Plasma) Permeability->Stability PK Pharmacokinetics (Animal Model) Stability->PK Efficacy In Vivo Efficacy PK->Efficacy Linker_Properties cluster_azetidine Azetidine Linker cluster_peg PEG Linker Rigidity Rigidity Improved_PK Improved Pharmacokinetics Rigidity->Improved_PK Potentially improved PK Metabolic_Stability Metabolic Stability Metabolic_Stability->Improved_PK Flexibility Flexibility Ternary_Formation Effective Ternary Complex Formation Flexibility->Ternary_Formation Facilitates ternary complex formation Solubility Solubility Improved_Permeability Enhanced Cell Permeability Solubility->Improved_Permeability Can improve permeability

References

Evaluating the Pharmacokinetic Impact of the 3-Methoxyazetidine Moiety: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of small, rigid scaffolds is a widely employed strategy in medicinal chemistry to enhance the pharmacokinetic (PK) properties of drug candidates. Among these, the azetidine ring has garnered significant attention due to its ability to confer metabolic stability and improve physicochemical characteristics. This guide provides a comparative analysis of the pharmacokinetic impact of the 3-methoxyazetidine moiety, drawing upon experimental data to illustrate its potential advantages over alternative structural motifs.

Introduction to the 3-Methoxyazetidine Moiety

The 3-methoxyazetidine moiety is a four-membered heterocyclic ring functionalized with a methoxy group at the 3-position. Its compact and rigid nature can lead to more predictable binding to target proteins. Furthermore, the presence of the methoxy group can influence lipophilicity and metabolic stability, key determinants of a drug's in vivo performance. This guide will delve into a case study comparing a compound containing a 3-methoxyazetidine group with an analog where this moiety is replaced by a more conventional piperidine ring.

Case Study: Azetidine vs. Piperidine in Serotonin-4 Partial Agonists

A key challenge in the development of piperidine-containing compounds is their susceptibility to N-dealkylation, a common metabolic pathway that can lead to rapid clearance and the formation of potentially inactive or undesirable metabolites. In a study focused on developing novel serotonin-4 partial agonists, researchers investigated the replacement of a piperidine ring with an azetidine moiety to address this metabolic liability.

Data Presentation

The following table summarizes the in vitro metabolic stability of a piperidine-containing compound compared to its azetidine-containing analog in human liver microsomes (HLM).

Compound IDHeterocyclic MoietyHalf-life (t½) in HLM (min)Primary Metabolic Pathway
Compound 1 Piperidine< 10N-dealkylation
Compound 2 Azetidine70N-benzyl oxidation
Key Findings

The data clearly demonstrates a significant improvement in metabolic stability for the azetidine-containing compound (Compound 2).[1] The half-life in human liver microsomes increased from less than 10 minutes for the piperidine analog to 70 minutes.[1] Crucially, the primary metabolic pathway shifted from the metabolically vulnerable N-dealkylation of the piperidine ring to oxidation of the N-benzyl group in the azetidine analog.[1] This shift indicates that the azetidine ring itself is more resistant to metabolism, leading to a more predictable pharmacokinetic profile.[1]

Experimental Protocols

In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life of the test compounds in the presence of human liver microsomes.

Materials:

  • Test compounds (Compound 1 and Compound 2)

  • Human liver microsomes (pooled from multiple donors)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • A solution of the test compound (typically 1 µM) is prepared in phosphate buffer.

  • The compound solution is pre-incubated with human liver microsomes (e.g., 0.5 mg/mL) at 37°C.

  • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction in each aliquot is terminated by the addition of cold acetonitrile.

  • The samples are centrifuged to precipitate proteins.

  • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • The half-life (t½) is calculated from the rate of disappearance of the parent compound.

Visualization of Metabolic Pathways

The following diagram illustrates the differing metabolic fates of the piperidine- and azetidine-containing compounds.

cluster_0 Piperidine Analog (Compound 1) cluster_1 Azetidine Analog (Compound 2) Compound_1 Piperidine-containing Compound Metabolite_1 N-dealkylated Metabolite Compound_1->Metabolite_1 N-dealkylation (Major Pathway) Compound_2 Azetidine-containing Compound Metabolite_2 N-benzyl oxidized Metabolite Compound_2->Metabolite_2 N-benzyl oxidation (Major Pathway)

Caption: Metabolic pathways of piperidine vs. azetidine analogs.

Conclusion

The strategic incorporation of a 3-methoxyazetidine moiety, or more broadly an azetidine ring, can be a highly effective strategy to mitigate metabolic liabilities associated with more traditional heterocyclic scaffolds like piperidine. The case study presented here provides clear experimental evidence that replacing a piperidine with an azetidine can significantly enhance in vitro metabolic stability by blocking the N-dealkylation pathway. This shift not only prolongs the half-life of the compound but also leads to a more predictable and potentially safer metabolic profile. These findings underscore the value of exploring less conventional bioisosteres in the pursuit of drug candidates with optimized pharmacokinetic properties. Researchers and drug development professionals are encouraged to consider the 3-methoxyazetidine moiety as a valuable tool in their molecular design toolbox to overcome common drug metabolism and pharmacokinetic challenges.

References

Validating Target Engagement for Kinase Inhibitors with an Azetidine Core: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of target engagement is a critical step in the development of kinase inhibitors, ensuring that a compound interacts with its intended molecular target in a cellular context. This guide provides an objective comparison of key methodologies for validating the target engagement of kinase inhibitors featuring an azetidine core, a privileged scaffold in modern medicinal chemistry. We will explore a range of techniques, from direct binding assays to measures of downstream pathway modulation, supported by experimental data for representative azetidine-containing inhibitors targeting MerTK and STAT3.

Introduction to Azetidine-Containing Kinase Inhibitors and Target Engagement

Azetidine rings are four-membered non-aromatic heterocycles that have gained prominence as core structural motifs in kinase inhibitors. Their rigid, three-dimensional nature can provide favorable conformational constraints, leading to improved potency and selectivity. Two notable examples of kinase targets for which azetidine-containing inhibitors have been developed are the receptor tyrosine kinase MerTK and the transcription factor STAT3.

Confirming that these inhibitors reach and bind to their intracellular targets is paramount. A variety of assays, each with its own advantages and limitations, can be employed to measure target engagement. These methods can be broadly categorized as:

  • Direct Measurement of Target Occupancy: Techniques that directly quantify the binding of the inhibitor to the target protein.

  • Indirect Measurement of Target Modulation: Assays that assess the functional consequences of inhibitor binding, such as changes in protein stability or inhibition of downstream signaling events.

This guide will compare the following key target engagement validation methods:

  • Cellular Thermal Shift Assay (CETSA)

  • NanoBRET™ Target Engagement Assay

  • Kinobeads Competition Binding Assay

  • In-Cell Western (ICW) Assay and Western Blotting

Comparative Analysis of Target Engagement Methodologies

The choice of a target engagement assay depends on various factors, including the nature of the target, the availability of specific reagents, the desired throughput, and the specific scientific question being addressed. The following sections provide a detailed overview of each method, including their principles, and showcase their application with azetidine-containing kinase inhibitors where data is available.

Data Presentation: Quantitative Comparison of Azetidine-Based Inhibitors

The following tables summarize quantitative data for representative azetidine-containing inhibitors of STAT3, providing a comparative overview of their potency and binding affinity as determined by various assays.

Table 1: In Vitro and Cellular Potency of Azetidine-Based STAT3 Inhibitors

Compound IDTargetAssay TypeIC50 (µM)KD (nM)Cellular EC50 (µM)SelectivityReference
5a STAT3EMSA0.55-->18 µM for STAT1/STAT5[1]
5o STAT3EMSA0.38-->18 µM for STAT1/STAT5[1]
8i STAT3EMSA0.34-->18 µM for STAT1/STAT5[1]
7g STAT3ITC-8800.9 - 1.9High[1][2]
9k STAT3ITC-9600.9 - 1.9High[1][2]
H172 STAT3EMSA0.38 - 0.98-->15.8 µM for STAT1/STAT5[3]
H182 STAT3EMSA0.38 - 0.98-1.0 - 1.9>15.8 µM for STAT1/STAT5[2][3]

IC50: Half-maximal inhibitory concentration; KD: Dissociation constant; EC50: Half-maximal effective concentration; EMSA: Electrophoretic Mobility Shift Assay; ITC: Isothermal Titration Calorimetry.

Table 2: Comparison of Target Engagement Validation Methods

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target EngagementKinobeads Competition BindingIn-Cell Western (ICW) / Western Blot
Principle Ligand binding alters the thermal stability of the target protein.Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged kinase and a fluorescent tracer.Competition between a test compound and immobilized broad-spectrum kinase inhibitors for binding to kinases in a cell lysate.Immunodetection of target protein levels or phosphorylation status in fixed and permeabilized cells (ICW) or cell lysates (Western Blot).
Primary Readout Change in protein melting temperature (Tm) or isothermal dose-response.Change in BRET ratio.Relative abundance of kinases bound to the beads, quantified by mass spectrometry.Fluorescence intensity (ICW) or band intensity on a membrane (Western Blot).
Cellular Context Intact cells or cell lysates.Intact cells.Cell lysates.Intact cells (ICW) or cell lysates (Western Blot).
Labeling Requirement Label-free for the compound.Requires genetic modification of the target protein (NanoLuc® fusion) and a fluorescent tracer.Label-free for the compound.Requires specific primary and labeled secondary antibodies.
Throughput Moderate to high (with automated platforms).High.Low to moderate.High (ICW), low (Western Blot).
Quantitative Semi-quantitative to quantitative.Quantitative (apparent affinity).Quantitative (apparent dissociation constants).Semi-quantitative to quantitative.
Direct/Indirect Indirect (thermal stabilization).Direct (binding competition).Direct (binding competition).Indirect (downstream signaling).

Signaling Pathways and Experimental Workflows

To provide a conceptual framework for understanding target engagement, the following diagrams illustrate the signaling pathways for MerTK and STAT3, along with a generalized experimental workflow for validating target engagement.

MerTK_Signaling_Pathway Gas6 Gas6/Protein S MerTK MerTK Receptor Gas6->MerTK binds PI3K PI3K MerTK->PI3K activates MAPK MAPK/ERK MerTK->MAPK STAT3_path STAT3 MerTK->STAT3_path FAK FAK MerTK->FAK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Inhibition of Apoptosis Akt->Apoptosis MAPK->Proliferation STAT3_path->Proliferation Migration Cell Migration & Invasion FAK->Migration Azetidine_Inhibitor Azetidine-Core MerTK Inhibitor Azetidine_Inhibitor->MerTK inhibits

Figure 1: MerTK Signaling Pathway and Inhibition.

STAT3_Signaling_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT3_mono STAT3 (monomer) JAK->STAT3_mono phosphorylates pSTAT3_mono p-STAT3 (monomer) pSTAT3_dimer p-STAT3 (dimer) pSTAT3_mono->pSTAT3_dimer dimerizes Nucleus Nucleus pSTAT3_dimer->Nucleus translocates to Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription regulates Azetidine_Inhibitor Azetidine-Core STAT3 Inhibitor Azetidine_Inhibitor->STAT3_mono inhibits (prevents phosphorylation and dimerization)

Figure 2: STAT3 Signaling Pathway and Inhibition.

Target_Engagement_Workflow start Start: Azetidine-Core Kinase Inhibitor cell_culture Cell Culture (Expressing Target Kinase) start->cell_culture compound_treatment Treat Cells with Azetidine Inhibitor cell_culture->compound_treatment assay_choice Select Target Engagement Assay compound_treatment->assay_choice cetsa CETSA assay_choice->cetsa Thermal Stability nanobret NanoBRET assay_choice->nanobret BRET kinobeads Kinobeads assay_choice->kinobeads Competition Binding icw_wb ICW / Western Blot assay_choice->icw_wb Downstream Signaling data_analysis Data Analysis (e.g., IC50, KD, Tm shift) cetsa->data_analysis nanobret->data_analysis kinobeads->data_analysis icw_wb->data_analysis conclusion Conclusion: Validate Target Engagement data_analysis->conclusion

Figure 3: General Workflow for Target Engagement Validation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of azetidine-containing kinase inhibitors.

Western Blot Analysis of STAT3 Phosphorylation

This cell-based assay determines if an inhibitor can block the phosphorylation of STAT3, a key step in its activation.

  • Cell Culture and Treatment:

    • Culture a cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231) in appropriate media.

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of the azetidine-based STAT3 inhibitor or vehicle control (DMSO) for a specified time (e.g., 2-24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification and Electrophoresis:

    • Determine protein concentration using a BCA assay.

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

  • Immunoblotting:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect chemiluminescence using an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phospho-STAT3 signal to the total STAT3 signal to determine the extent of inhibition.

Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding

This in vitro assay measures the ability of an inhibitor to prevent STAT3 from binding to its DNA consensus sequence.

  • Nuclear Extract Preparation:

    • Prepare nuclear extracts from a cell line with activated STAT3 (e.g., NIH3T3/v-Src).

  • Binding Reaction:

    • Pre-incubate nuclear extracts with increasing concentrations of the azetidine-based inhibitor or vehicle control for 30 minutes at room temperature.

    • Add a radiolabeled double-stranded oligonucleotide probe containing the STAT3 binding site (e.g., hSIE).

    • Incubate for an additional 20-30 minutes to allow for DNA-protein binding.

  • Electrophoresis:

    • Resolve the binding reactions on a non-denaturing polyacrylamide gel.

  • Detection:

    • Dry the gel and expose it to X-ray film or a phosphorimager screen.

  • Data Analysis:

    • Quantify the intensity of the shifted band corresponding to the STAT3-DNA complex.

    • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[1]

Isothermal Titration Calorimetry (ITC) for STAT3 Binding Affinity

ITC is a biophysical technique that directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (KD).

  • Sample Preparation:

    • Purify recombinant STAT3 protein and dialyze it into the appropriate buffer.

    • Dissolve the azetidine-based inhibitor in the same buffer.

  • ITC Experiment:

    • Load the STAT3 protein into the sample cell of the ITC instrument.

    • Load the inhibitor into the injection syringe.

    • Perform a series of injections of the inhibitor into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses to generate a binding isotherm.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).[1]

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.

  • Cell Treatment and Heating:

    • Treat intact cells with the azetidine-containing inhibitor or vehicle control.

    • Heat the cell suspension at a range of temperatures to generate a melting curve, or at a single temperature for an isothermal dose-response.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection:

    • Analyze the soluble fraction by Western blot, ELISA, or mass spectrometry to quantify the amount of the target protein that remains soluble.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

    • For isothermal dose-response, plot the amount of soluble protein against the inhibitor concentration to determine the EC50 of target engagement.

NanoBRET™ Target Engagement Assay

This assay measures the binding of an inhibitor to a NanoLuc® luciferase-tagged kinase in live cells.

  • Cell Preparation:

    • Transfect cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

  • Assay Procedure:

    • Add a cell-permeable fluorescent tracer that binds to the kinase to the cells.

    • Add the NanoBRET® substrate and an extracellular NanoLuc® inhibitor.

    • Measure the baseline BRET signal.

    • Add the azetidine-containing inhibitor at various concentrations.

  • Data Analysis:

    • Competition between the inhibitor and the tracer for binding to the kinase-NanoLuc® fusion results in a decrease in the BRET signal.

    • Plot the BRET ratio against the inhibitor concentration to determine the apparent cellular affinity (IC50).

Kinobeads Competition Binding Assay

This chemoproteomic approach profiles the selectivity of a kinase inhibitor against a large panel of endogenous kinases.

  • Lysate Preparation:

    • Prepare a cell lysate from a relevant cell line or tissue.

  • Competition Binding:

    • Incubate the lysate with various concentrations of the azetidine-containing inhibitor.

    • Add "kinobeads," which are sepharose beads with immobilized broad-spectrum kinase inhibitors.

  • Enrichment and Analysis:

    • The inhibitor in the lysate competes with the kinobeads for binding to its target kinases.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound kinases and analyze them by quantitative mass spectrometry.

  • Data Analysis:

    • Determine the dose-dependent reduction in the amount of each kinase bound to the beads.

    • Calculate the apparent dissociation constants (Kdapp) for the interaction of the inhibitor with each kinase to generate a selectivity profile.

Conclusion

The validation of target engagement is a multifaceted process that is essential for the successful development of kinase inhibitors. For compounds containing an azetidine core, a range of robust methodologies are available to confirm their interaction with intended targets such as MerTK and STAT3. This guide has provided a comparative overview of key techniques, including CETSA, NanoBRET™, Kinobeads, and Western blotting-based approaches.

The selection of the most appropriate assay will depend on the specific stage of drug discovery and the questions being addressed. Direct binding assays like NanoBRET™ and Kinobeads provide quantitative measures of affinity and selectivity, while methods such as CETSA and Western blotting offer valuable insights into target engagement in a more physiological cellular context and the functional consequences of inhibitor binding. By employing a combination of these orthogonal approaches, researchers can build a comprehensive and compelling data package to confidently advance their azetidine-containing kinase inhibitors through the drug development pipeline.

References

A Comparative Guide to the Conformational Constraints of Azetidine and Pyrrolidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a saturated heterocyclic scaffold is a critical decision in drug design, profoundly influencing the conformational properties and, consequently, the biological activity of a molecule. Among the most utilized N-heterocycles, the four-membered azetidine and the five-membered pyrrolidine rings offer distinct conformational constraints. This guide provides an objective, data-driven comparison of these two scaffolds, supported by experimental data, to aid researchers in making informed decisions during the drug development process.

Conformational Analysis: A Tale of Two Rings

The fundamental difference in the conformational behavior of azetidine and pyrrolidine stems from their respective ring sizes and the associated ring strain. Azetidine, with its four-membered ring, experiences significant angle and torsional strain, leading to a more rigid and puckered conformation. In contrast, the five-membered pyrrolidine ring is considerably more flexible, undergoing a low-energy process of pseudorotation.

Azetidine: A Rigid Scaffold

The azetidine ring is not planar and adopts a puckered conformation to alleviate torsional strain.[1] This puckering is characterized by a significant dihedral angle. Gas-phase electron diffraction studies have determined the ring configuration of azetidine to be characterized by a dihedral angle of 37°.[2] The barrier to ring inversion, a process that would involve a planar transition state, is a key indicator of its conformational rigidity. Dynamic proton NMR spectroscopy, in conjunction with ab initio molecular orbital investigations, has been employed to determine the barrier to pyramidal inversion in azetidine, providing a quantitative measure of its conformational stability.

The puckering of the azetidine ring can be influenced by substituents and electronic effects. For instance, computational studies on fluorinated azetidine derivatives have shown that a C–F···N+ charge–dipole interaction can influence the ring pucker.[3] In a neutral molecule, the fluorine atom may prefer a conformation that places it far from the nitrogen. However, upon protonation of the nitrogen, the ring can invert to bring the fluorine closer to the positively charged nitrogen, highlighting the tunable nature of its conformation.[3]

Pyrrolidine: A Flexible Ring System

The pyrrolidine ring is significantly less strained than azetidine and exhibits a dynamic conformational behavior known as pseudorotation.[4] This process involves a continuous series of out-of-plane puckered conformations, including "envelope" and "twist" forms, with a relatively low energy barrier between them. This inherent flexibility allows the pyrrolidine scaffold to adopt a wider range of conformations, which can be advantageous for binding to diverse biological targets.

The conformational preferences of the pyrrolidine ring are well-documented, particularly in the context of the amino acid proline. X-ray crystallography studies of proteins have identified two primary pucker forms, termed "UP" and "DOWN".[5][6][7] The prevalence of these puckers is influenced by the local environment, such as the cis or trans configuration of the preceding peptide bond and the secondary structure of the protein.[5][6] For example, in high-resolution protein crystal structures, 89% of cis-proline residues exhibit the DOWN pucker, while trans-proline residues in α-helices show a preference for the UP pucker (79%).[5][6]

Quantitative Comparison of Conformational Parameters

To provide a clear and direct comparison, the key conformational parameters of azetidine and pyrrolidine are summarized in the table below.

ParameterAzetidinePyrrolidine
Ring Strain ~25.4 kcal/mol~5.4 kcal/mol
Ring Puckering PuckeredPseudorotation (Envelope and Twist conformations)
Characteristic Dihedral Angle 37°Variable
Energy Barrier to Ring Inversion/Pseudorotation Higher (indicating rigidity)220 ± 20 cm⁻¹ / 284 cm⁻¹
Predominant Pucker (in Proline) -UP and DOWN puckers, context-dependent

Impact on Drug Design and Biological Activity

The distinct conformational constraints of azetidine and pyrrolidine scaffolds have significant implications for their application in drug discovery.

The rigidity of the azetidine ring can be a desirable feature in drug design.[8][9][10] By locking a molecule into a specific, bioactive conformation, the entropic penalty of binding to a target can be reduced, potentially leading to higher affinity and selectivity. This conformational pre-organization can also improve metabolic stability by shielding susceptible positions from enzymatic degradation. The strained nature of the azetidine ring, however, also makes it more susceptible to ring-opening reactions under certain conditions.[1]

The flexibility of the pyrrolidine scaffold, on the other hand, allows it to adapt to the binding pockets of various targets.[4] This "conformational sampling" can be advantageous in the early stages of drug discovery when the precise bioactive conformation is unknown. However, this flexibility can also lead to a higher entropic cost upon binding and may result in lower selectivity compared to more rigid scaffolds. The conformation of the pyrrolidine ring can be controlled to some extent by the strategic placement of substituents, allowing for the design of more constrained analogues.[11]

Experimental Protocols for Conformational Analysis

The conformational properties of azetidine and pyrrolidine scaffolds are typically investigated using a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the solution-state conformation and dynamics of the heterocyclic ring.

Methodology:

  • Sample Preparation: Dissolve the compound of interest in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) to a concentration of 5-10 mg/mL.

  • ¹H and ¹³C NMR: Acquire standard one-dimensional ¹H and ¹³C NMR spectra to confirm the chemical structure.

  • 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY):

    • COSY (Correlation Spectroscopy): Identify proton-proton scalar couplings within the ring to aid in signal assignment.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlate protons to their directly attached carbons for unambiguous assignment of both ¹H and ¹³C resonances.

    • HMBC (Heteronuclear Multiple Bond Correlation): Establish long-range proton-carbon correlations (2-3 bonds) to further confirm assignments and provide structural information.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Measure through-space proton-proton interactions. The intensity of NOE/ROE cross-peaks is inversely proportional to the sixth power of the distance between protons, providing crucial information about their spatial proximity and thus the ring's conformation and the relative stereochemistry of substituents.

  • Variable Temperature (VT) NMR: Acquire spectra at different temperatures to study dynamic processes such as ring inversion or pseudorotation. Coalescence of signals at higher temperatures can be used to determine the energy barrier for these processes.

X-ray Crystallography

Objective: To determine the solid-state conformation of the heterocyclic ring with high precision.

Methodology:

  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined (the "phase problem"), and an initial electron density map is calculated. A molecular model is built into the electron density and refined to best fit the experimental data.

  • Analysis: The final refined structure provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated, revealing the exact puckering of the ring in the solid state.

Computational Modeling

Objective: To explore the conformational energy landscape and predict the relative stabilities of different conformers.

Methodology:

  • Conformational Search: Perform a systematic or stochastic conformational search using molecular mechanics (MM) force fields (e.g., MMFF, OPLS) to identify low-energy conformers.

  • Quantum Mechanics (QM) Optimization: Select the low-energy conformers from the MM search and perform geometry optimization using more accurate QM methods, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G*).

  • Energy Calculations: Calculate the relative energies of the optimized conformers to determine their populations at a given temperature.

  • Transition State Search: To determine the energy barrier for conformational interconversion (e.g., ring inversion or pseudorotation), locate the transition state structure connecting the energy minima and calculate its energy. This provides a theoretical value for the energy barrier.

Visualizing Conformational Dynamics

The following diagrams illustrate the fundamental conformational processes of azetidine and pyrrolidine.

azetidine_puckering Azetidine Ring Puckering cluster_puckered1 Puckered Conformer 1 cluster_planar Planar Transition State cluster_puckered2 Puckered Conformer 2 A1 N-H B1 CH2 A1->B1 C1 CH2 B1->C1 D1 CH2 C1->D1 D1->A1 A2 N-H B2 CH2 A2->B2 C2 CH2 B2->C2 D2 CH2 C2->D2 D2->A2 A3 N-H B3 CH2 A3->B3 C3 CH2 B3->C3 D3 CH2 C3->D3 D3->A3 Puckered Conformer 1 Puckered Conformer 1 Planar Transition State Planar Transition State Puckered Conformer 1->Planar Transition State Ring Inversion Puckered Conformer 2 Puckered Conformer 2 Planar Transition State->Puckered Conformer 2

Caption: Azetidine undergoes ring inversion between two puckered conformers via a high-energy planar transition state.

pyrrolidine_pseudorotation Pyrrolidine Pseudorotation E_N Envelope (N-pucker) T_1 Twist E_N->T_1 E_Cβ Envelope (Cβ-pucker) T_1->E_Cβ T_2 Twist E_Cβ->T_2 E_Cγ Envelope (Cγ-pucker) T_2->E_Cγ T_3 Twist E_Cγ->T_3 E_Cδ Envelope (Cδ-pucker) T_3->E_Cδ T_4 Twist E_Cδ->T_4 T_4->E_N

Caption: Pyrrolidine exhibits pseudorotation, a low-energy pathway interconverting various envelope and twist conformations.

References

Safety Operating Guide

Prudent Disposal of 1-Boc-3-methoxyazetidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 1-Boc-3-methoxyazetidine, a heterocyclic building block utilized in medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for the disposal of structurally related azetidine derivatives and general guidelines for hazardous chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle 1-Boc-3-methoxyazetidine with appropriate personal protective equipment (PPE). The inherent ring strain of the azetidine core and the presence of the Boc-protecting group necessitate careful handling to prevent accidental exposure.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles should be worn at all times.

  • Lab Coat: A standard laboratory coat is required to protect against splashes and contamination of personal clothing.

  • Ventilation: All handling and disposal-related activities should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Hazard Profile and Waste Classification

Summary of Potential Hazards and Waste Profile:

ParameterGuidelineCitation
Waste Classification Hazardous Chemical Waste[1][2]
Potential Hazards Skin Irritant, Eye Irritant, Respiratory Tract Irritant[1][2][3]
Chemical Incompatibility Strong acids and strong oxidizing agents.[3]
Primary Disposal Route Incineration at a licensed hazardous waste facility.[2][3][6]

Step-by-Step Disposal Protocol

The primary method for the disposal of 1-Boc-3-methoxyazetidine is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

1. Waste Segregation and Collection:

  • Collect all waste containing 1-Boc-3-methoxyazetidine, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, weighing paper), in a designated hazardous waste container.

  • The container must be in good condition, leak-proof, and constructed of a chemically compatible material, such as high-density polyethylene (HDPE) or glass.

  • Ensure the container has a secure, screw-top lid to prevent spills and evaporation.

2. Labeling of Hazardous Waste:

  • Before adding any waste, affix a "Hazardous Waste" label to the container.

  • The label must clearly state the full chemical name: "1-Boc-3-methoxyazetidine" or "tert-Butyl 3-methoxyazetidine-1-carboxylate".

  • Indicate the primary potential hazards (e.g., "Irritant").

  • Record the date when the first waste was added to the container.

3. Storage of Waste:

  • Store the sealed waste container in a designated satellite accumulation area.

  • This area should be cool, dry, and well-ventilated, away from incompatible materials such as strong acids and oxidizers.

4. Disposal of Empty Containers:

  • Empty containers that previously held 1-Boc-3-methoxyazetidine should also be treated as hazardous waste.

  • It is recommended to triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).

  • Crucially, the first rinsate must be collected as hazardous waste. Subsequent rinsates should also be collected and disposed of as hazardous waste.

  • After rinsing, deface the label on the empty container and dispose of it according to your institution's guidelines for chemically contaminated glassware or plasticware.

5. Spill Management:

  • In the event of a spill, immediately alert personnel in the vicinity and restrict access to the area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or commercial spill pads.

  • Carefully collect the absorbent material and the spilled substance using non-sparking tools and place it into a labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 1-Boc-3-methoxyazetidine and associated contaminated materials.

Disposal Workflow for 1-Boc-3-methoxyazetidine cluster_start Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Generate Waste (Unused chemical, reaction mixture, contaminated disposables) container Select appropriate, labeled hazardous waste container start->container collect Collect waste in the sealed container container->collect storage Store in a designated, secure satellite accumulation area collect->storage pickup Arrange for pickup by EHS or licensed contractor storage->pickup end Proper Disposal (e.g., Incineration) pickup->end

Caption: Decision workflow for the safe disposal of 1-Boc-3-methoxyazetidine.

Experimental Protocols

The information provided is procedural for disposal and does not involve experimental protocols for degradation or neutralization. Chemical neutralization or degradation as a means of disposal is not recommended without specific, validated protocols for this compound, as incomplete reactions can produce unknown and potentially more hazardous byproducts. The primary and recommended disposal method is through a licensed hazardous waste management service.

References

Personal protective equipment for handling 1-Boc-3-(methoxy)azetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

Appropriate PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling 1-Boc-3-(methoxy)azetidine, based on information for analogous compounds.

Body PartRecommended ProtectionSpecifications and Remarks
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield should be worn over the goggles, particularly when there is a risk of splashing.[1][2]
Hands Chemical-Resistant Gloves (e.g., Nitrile)Disposable nitrile gloves are generally suitable. For prolonged contact or handling larger quantities, consider double-gloving. Always inspect gloves for any signs of degradation or puncture before use.[1][2][3]
Body Laboratory CoatA standard lab coat should be worn to protect against incidental contact. Ensure the lab coat is kept clean and is regularly laundered.
Respiratory Use in a well-ventilated area or fume hood.If working outside of a fume hood or if aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary.[1][2][3]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential for minimizing risks.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]

  • Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[3]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by covering it with absorbent, disposable bench paper.

  • Weighing and Transferring: If the compound is a solid, conduct all weighing and transferring operations within a fume hood to avoid inhalation of any dust. If it is a liquid, handle it carefully to prevent splashes.

  • Solution Preparation: When preparing solutions, slowly add the this compound to the solvent.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1] Avoid eating, drinking, or smoking in the laboratory.[3]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure safety.

Waste Segregation and Collection:

  • Solid Waste: Collect any solid waste contaminated with this compound (e.g., contaminated gloves, weighing paper, pipette tips) in a designated, labeled, and sealed hazardous waste container.[4]

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[4][5]

Disposal Procedure:

  • All waste containing this compound should be treated as hazardous waste.

  • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. They will have established procedures with licensed waste management contractors.[4]

  • Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][4][6]

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_workspace Prepare Workspace prep_ppe->prep_workspace handle_weigh Weigh/Transfer prep_workspace->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution cleanup_decontaminate Decontaminate Workspace handle_solution->cleanup_decontaminate cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose via EHS cleanup_segregate->cleanup_dispose

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.